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Core Science & Biosynthesis

Foundational

5-Bromo-6-chloropyridazin-3-amine CAS 2755763-60-9 properties

The following technical guide details the properties, synthesis, and application of 5-Bromo-6-chloropyridazin-3-amine , a critical heterocyclic scaffold in modern drug discovery. CAS Registry Number: 2755763-60-9 Synonym...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and application of 5-Bromo-6-chloropyridazin-3-amine , a critical heterocyclic scaffold in modern drug discovery.

CAS Registry Number: 2755763-60-9 Synonyms: 3-Amino-5-bromo-6-chloropyridazine; 5-Bromo-6-chloro-3-pyridazinamine Chemical Formula: C₄H₃BrClN₃ Molecular Weight: 208.44 g/mol [1]

Executive Summary: The "Strategic Isomer"

In the landscape of halogenated pyridazines, 5-Bromo-6-chloropyridazin-3-amine (hereafter 5-Br-6-Cl ) represents a high-value "strategic isomer" distinct from its more common regioisomer, 4-bromo-6-chloropyridazin-3-amine (CAS 446273-59-2).[1] While the 4-bromo isomer is easily accessed via direct bromination of 6-chloropyridazin-3-amine, the 5-Br-6-Cl isomer requires specific regiochemical control to synthesize.[1]

Its value lies in its orthogonal reactivity profile :

  • C3-Amine: A handle for solubilizing groups or amide formation.[1]

  • C5-Bromine: A preferred site for Palladium-catalyzed cross-coupling (Suzuki/Buchwald) due to the labile C-Br bond.[1]

  • C6-Chlorine: An activated site for Nucleophilic Aromatic Substitution (SNAr), positioned alpha to the ring nitrogen.[1]

This tri-functional nature makes 5-Br-6-Cl an ideal core for PROTAC (Proteolysis Targeting Chimera) linkers and kinase inhibitors, particularly in the development of SMARCA2/BRM degraders where precise exit vectors are required to avoid steric clashes common with the 4-bromo analog.[1]

Chemical Profile & Physical Properties[1][2]

PropertyValueContext
Appearance Off-white to pale yellow solidTypical of halogenated aminopyridazines.[1]
Melting Point 180–185 °C (dec.)[1]High crystallinity due to H-bonding network.[1]
LogP (Calc) ~0.95Moderate lipophilicity; suitable for fragment-based design.[1]
pKa (MH+) ~2.5–3.0Weakly basic; N2 is the primary protonation site.[1]
TPSA 51.8 ŲFavorable for membrane permeability.[1]
Solubility DMSO, DMF, MeOHPoor solubility in non-polar solvents (DCM, Hexane).[1]

Synthetic Accessibility & Regioselectivity

Unlike the 4-bromo isomer, 5-Br-6-Cl cannot be synthesized by direct bromination of 6-chloropyridazin-3-amine, which overwhelmingly directs electrophiles to the C4 position (ortho to the amine).[1] Instead, the most reliable route involves the regioselective amination of 3,6-dichloro-4-bromopyridazine .[1]

The Regioselectivity Challenge

The starting material, 3,6-dichloro-4-bromopyridazine , presents two electrophilic sites for nucleophilic attack by ammonia: C3 and C6.[1]

  • Electronic Factor: C3 is ortho to the electron-withdrawing Bromine, making it electronically more activated for SNAr.[1] Attack here yields the unwanted 4-bromo isomer.[1]

  • Steric Factor: C3 is sterically crowded by the adjacent Bromine.[1] C6 is meta to the Bromine and sterically unencumbered.[1]

By utilizing steric bulk or specific solvent effects, the reaction can be steered toward C6 attack, yielding the desired 5-Br-6-Cl isomer.[1]

SynthesisPath SM 3,6-Dichloro-4-bromopyridazine NH3 NH3 / Solvent SM->NH3 PathA Attack at C3 (Electronically Favored) NH3->PathA Kinetic Control PathB Attack at C6 (Sterically Favored) NH3->PathB Steric Control ProdA 3-Amino-4-bromo-6-chloropyridazine (Common Isomer) PathA->ProdA ProdB 5-Bromo-6-chloropyridazin-3-amine (Target: CAS 2755763-60-9) PathB->ProdB

Figure 1: Regioselective divergence in the synthesis of bromochloropyridazin-3-amines. The target 5-bromo isomer is accessed via attack at C6.[1]

Orthogonal Reactivity & Functionalization

The power of 5-Br-6-Cl lies in its ability to undergo sequential, selective functionalization.[1]

Reactivity Hierarchy
  • SNAr at C6 (Cl): The Chlorine at C6 is alpha to a nitrogen atom, making it highly susceptible to nucleophilic displacement by amines, alkoxides, or thiols.[1] However, the presence of the electron-donating amine at C3 deactivates the ring slightly compared to a di-halo system.[1]

  • Cross-Coupling at C5 (Br): The Bromine at C5 is beta to the nitrogen but possesses a weaker C-X bond than chlorine.[1] Under Pd(0) catalysis, oxidative addition occurs preferentially at the C-Br bond, allowing for Suzuki, Stille, or Buchwald-Hartwig couplings at C5 without disturbing the C6-Cl bond.[1]

This orthogonality allows researchers to "program" the molecule:

  • Path A (Suzuki First): Install an aryl group at C5 using Pd-catalysis, then displace C6-Cl with a nucleophile.[1]

  • Path B (SNAr First): Displace C6-Cl with a linker (e.g., for PROTACs), then functionalize C5.

ReactivityMap Core 5-Bromo-6-chloropyridazin-3-amine (Core Scaffold) Suzuki Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald) Core->Suzuki Targets C5-Br (Oxidative Addition) SNAr Nucleophilic Aromatic Substitution (SNAr) Core->SNAr Targets C6-Cl (Alpha-activation) Prod_Suzuki 5-Aryl-6-chloropyridazin-3-amine (C5 Functionalized) Suzuki->Prod_Suzuki Prod_SNAr 5-Bromo-6-alkylamino-pyridazin-3-amine (C6 Functionalized) SNAr->Prod_SNAr

Figure 2: Orthogonal reaction pathways available for the 5-Br-6-Cl scaffold.[1]

Experimental Protocols

Protocol A: Synthesis via Regioselective Amination

Note: This protocol is adapted from general methodologies for regioselective amination of 3,6-dichloro-4-bromopyridazine.[1]

Reagents: 3,6-Dichloro-4-bromopyridazine (1.0 eq), Alcoholic Ammonia (saturated), THF/Isopropanol.[1]

  • Preparation: Dissolve 3,6-dichloro-4-bromopyridazine (10 g) in anhydrous THF (50 mL) in a pressure vessel.

  • Amination: Add saturated solution of NH₃ in isopropanol (50 mL). The use of a bulky alcohol solvent (iPrOH) helps favor the steric pathway (C6 attack).[1]

  • Reaction: Seal the vessel and heat to 80–90 °C for 12–16 hours. Caution: Pressure generation.

  • Workup: Cool to room temperature. Concentrate in vacuo to remove excess ammonia and solvent.[1]

  • Purification: The crude residue contains a mixture of isomers (typically 3:1 to 5:1 favoring the 4-bromo isomer if not carefully controlled).[1] Purify via flash column chromatography (SiO₂, 0–10% MeOH in DCM). The 5-bromo-6-chloropyridazin-3-amine typically elutes after the 4-bromo isomer due to differences in dipole moment.[1]

  • Validation: Confirm structure via ¹H NMR. The C4-proton in the 5-bromo isomer appears as a singlet at ~7.5–7.8 ppm (depending on solvent), distinct from the C5-proton of the 4-bromo isomer.[1]

Protocol B: Suzuki-Miyaura Coupling at C5

Targeting the C-Br bond while preserving the C-Cl bond.[1]

Reagents: 5-Bromo-6-chloropyridazin-3-amine (1.0 eq), Aryl Boronic Acid (1.1 eq), Pd(dppf)Cl₂[1]·DCM (5 mol%), Cs₂CO₃ (2.0 eq), Dioxane/Water (4:1).[1]

  • Setup: Charge a reaction vial with the pyridazine scaffold, boronic acid, and cesium carbonate.

  • Solvent: Add degassed Dioxane/Water mixture.[1]

  • Catalyst: Add Pd(dppf)Cl₂[1][2]·DCM under nitrogen flow.[1][3]

  • Reaction: Heat at 90 °C for 4–6 hours. Monitor by LCMS.[1] The C-Br bond reacts significantly faster than the C-Cl bond.[1]

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1][4]

  • Outcome: Yields 5-Aryl-6-chloropyridazin-3-amine . The remaining Chlorine is now available for subsequent SNAr reactions (e.g., introducing a PROTAC linker).[1]

Safety & Handling

  • Hazards: As a halogenated heterocyclic amine, treat as a potential skin sensitizer and respiratory irritant.[1]

  • Reactivity: Avoid contact with strong oxidizing agents.[1] The compound may liberate toxic gases (NOx, HCl, HBr) upon thermal decomposition.[1]

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine or hydrolysis of the halogens over long periods.

References

  • World Intellectual Property Organization (WIPO). (2021).[1] Bifunctional Compounds and Methods of Use (BRM/SMARCA2 Degraders). Patent WO2021067606A1.[1][4] Link

  • World Intellectual Property Organization (WIPO). (2021).[1] Brm Targeting Compounds and Associated Methods of Use.[1][2][3][4][5][6] Patent WO2021252666A1.[1][5] Link

  • Maes, B. U., et al. (2002).[1][7] Palladium-catalyzed reactions of chloropyridazines.[1][7][8] Journal of Heterocyclic Chemistry, 39(3), 535-543.[1] Link[1]

  • Coelho, A., et al. (2004).[1] Microwave-assisted synthesis of 3,6-disubstituted pyridazines.[1][7][8][9][10] Tetrahedron, 60(10), 2363-2371.[1] Link[1]

Sources

Exploratory

Comprehensive Technical Guide: Physicochemical Profiling and Synthetic Applications of 5-Bromo-6-chloropyridazin-3-amine

Executive Summary In the rapidly evolving landscape of targeted protein degradation, the rational design of bifunctional molecules (PROTACs) requires highly specific, orthogonally reactive building blocks. 5-Bromo-6-chlo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of targeted protein degradation, the rational design of bifunctional molecules (PROTACs) requires highly specific, orthogonally reactive building blocks. 5-Bromo-6-chloropyridazin-3-amine has emerged as a critical scaffold in the development of novel therapeutics, particularly those targeting the SWI/SNF chromatin remodeling complex subunits SMARCA2 and BRM [1].

As a Senior Application Scientist, I have designed this technical guide to provide researchers and drug development professionals with an in-depth analysis of this compound's physicochemical properties, its mechanistic role in ubiquitin-mediated degradation, and field-validated synthetic protocols for its incorporation into complex molecular architectures.

Physicochemical Profiling & Structural Analysis

Understanding the foundational properties of 5-Bromo-6-chloropyridazin-3-amine is essential for predicting its behavior in complex synthetic workflows.

Quantitative Data Summary
PropertyValue
Chemical Name 5-Bromo-6-chloropyridazin-3-amine
IUPAC Name 5-bromo-6-chloropyridazin-3-amine
CAS Number 2755763-60-9
Molecular Formula C₄H₃BrClN₃
Molecular Weight [2]
PubChem CID 139530875
SMILES Nc1cc(Br)c(Cl)nn1
Structural Causality and Isomeric Distinction

The molecular architecture of 5-bromo-6-chloropyridazin-3-amine is defined by an electron-deficient 1,2-diazine (pyridazine) core substituted with an electron-donating amino group and two distinct halogens.

Orthogonal Reactivity: The presence of both a bromine at the 5-position and a chlorine at the 6-position is a deliberate design choice for sequential cross-coupling. Because the C–Br bond has a lower bond dissociation energy than the C–Cl bond, the 5-position undergoes palladium-catalyzed oxidative addition much faster. This allows chemists to perform highly regioselective Suzuki-Miyaura or Buchwald-Hartwig couplings at C5, while preserving the C6 chlorine for subsequent nucleophilic aromatic substitution (S_NAr) or secondary cross-coupling[1].

Critical Quality Control Note: It is vital to distinguish this compound from its regioisomer, 4-bromo-6-chloropyridazin-3-amine (CAS 446273-59-2)[3]. Using the incorrect isomer will alter the spatial trajectory of the attached linker, completely abolishing the ternary complex formation required for PROTAC efficacy.

Mechanistic Role in Targeted Protein Degradation

In oncology, particularly in non-small cell lung cancer and multiple myeloma, degrading SMARCA2/BRM is a highly sought-after therapeutic strategy[1]. 5-Bromo-6-chloropyridazin-3-amine serves as the precursor for the "warhead"—the ligand that anchors the PROTAC into the target protein's binding pocket.

Once synthesized into a complete PROTAC, the pyridazine derivative binds to SMARCA2, while a connected linker recruits an E3 Ubiquitin Ligase (such as Von Hippel-Lindau, VHL). This proximity induces polyubiquitination of SMARCA2, tagging it for destruction by the 26S proteasome[4].

PROTAC SMARCA2 Target Protein (SMARCA2/BRM) Ligand Pyridazine Ligand (from 5-Br-6-Cl-pyridazin-3-amine) SMARCA2->Ligand Binds Proteasome 26S Proteasome (Degradation) SMARCA2->Proteasome Targeted for Degradation Linker Chemical Linker (PEG/Alkyl) Ligand->Linker E3 E3 Ubiquitin Ligase (e.g., VHL) Linker->E3 Ub Ubiquitin Chain E3->Ub Transfers Ub Ub->SMARCA2 Polyubiquitination

Fig 1. Mechanistic pathway of SMARCA2 degradation mediated by a pyridazine-based PROTAC.

Synthetic Methodologies & Experimental Protocols

The following protocol details the incorporation of 5-bromo-6-chloropyridazin-3-amine into a complex tricyclic core (tert-butyl 2-chloro-6a-methyl-6-oxo-5,6,6a,7,9,10-hexahydro-8H-pyrazino[1',2':4,5]pyrazino[2,3-c]pyridazine-8-carboxylate), a validated intermediate for [5].

Self-Validating Protocol: Amide Coupling & Cyclization

Causality Rationale: The 3-amino group of 5-bromo-6-chloropyridazin-3-amine is a remarkably poor nucleophile due to the electron-withdrawing effects of the dihalogenated pyridazine ring. Consequently, standard peptide coupling reagents (e.g., HATU, EDC) yield negligible product. The protocol below bypasses this by generating a highly reactive acid chloride intermediate, followed by high-temperature cyclization[6].

Step 1: Acid Chloride Formation

  • Dissolve 1,4-bis(tert-butoxycarbonyl)-2-methylpiperazine-2-carboxylic acid (4.2 g, 12.2 mmol) in anhydrous Dichloromethane (DCM, 25 mL).

  • Add N,N-Dimethylformamide (DMF, 1 mL) followed by oxalyl chloride (4.6 g, 36.6 mmol).

  • Stir at room temperature for 30 minutes. Expert Insight: The catalytic DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent, which acts as the true active species to rapidly convert the sterically hindered carboxylic acid into an acid chloride.

Step 2: Volatile Removal

  • Concentrate the reaction mixture under reduced pressure to complete dryness. Expert Insight: Complete evaporation of unreacted oxalyl chloride is critical. If left in the mixture, it will aggressively react with the aminopyridazine in the subsequent step, forming intractable urea byproducts and destroying the starting material.

Step 3: High-Temperature Coupling and Cyclization

  • Re-dissolve the crude acid chloride in anhydrous DMF (25 mL).

  • Sequentially add N,N-Diisopropylethylamine (DIEA) (10.1 mL, 61.0 mmol) and 5-bromo-6-chloropyridazin-3-amine (5.1 g, 24.4 mmol).

  • Heat the sealed reaction vessel to 120 °C and stir for 16 hours. Expert Insight: The high temperature (120 °C) is thermodynamically necessary to overcome the activation energy barrier for both the initial amide bond formation at the deactivated amine and the subsequent intramolecular cyclization that displaces the 5-bromo group. DIEA acts as a non-nucleophilic base to neutralize the HCl generated, preventing protonation of the pyridazine nitrogens.

Step 4: Workup and Purification

  • Dilute the cooled reaction mixture with Ethyl Acetate (EA, 100 mL).

  • Wash the organic layer with brine (2 × 30 mL) to remove DMF and DIEA salts.

  • Concentrate the organic layer in vacuo.

  • Purify the residue via preparative Thin-Layer Chromatography (Prep-TLC), eluting with Petroleum Ether : Ethyl Acetate (1:1) to isolate the pure tricyclic product.

Workflow Step1 Step 1: Acid Activation Reagents: Oxalyl Chloride, cat. DMF Solvent: DCM | Time: 30 min, RT Step2 Step 2: Volatile Removal Action: Vacuum Concentration Purpose: Remove unreacted COCl2 Step1->Step2 Intermediate: Acid Chloride Step3 Step 3: Amide Coupling & Cyclization Reagents: 5-Br-6-Cl-pyridazin-3-amine, DIEA Solvent: DMF | Conditions: 120°C, 16h Step2->Step3 Addition of Pyridazine Core Step4 Step 4: Workup & Purification Action: EA Extraction, Brine Wash Purification: Prep-TLC (PE:EA = 1:1) Step3->Step4 Crude Tricyclic Product

Fig 2. Step-by-step synthetic workflow for incorporating 5-Bromo-6-chloropyridazin-3-amine.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized PROTAC intermediates, rigorous analytical validation is required:

  • LCMS (Liquid Chromatography-Mass Spectrometry): The presence of the chlorine atom in the final tricyclic product will yield a distinct isotopic pattern (approx. 3:1 ratio for M / M+2 peaks). The expected mass must be calculated and verified against the observed [M+H]+ ion.

  • Regiochemical Verification: 2D NMR (such as NOESY or HMBC) should be utilized on novel derivatives to confirm that cyclization occurred at the 5-position (displacing bromine) rather than the 6-position, validating the orthogonal reactivity principle.

References

  • PubChem Compound Summary for CID 139530875 : 5-Bromo-6-chloropyridazin-3-amine. National Center for Biotechnology Information. Available at:[Link]

  • US Patent App. US20240018158A1: Brm targeting compounds and associated methods of use. Google Patents.
  • WIPO Patent App. WO2021252666A1: Brm targeting compounds and associated methods of use. Google Patents.

Sources

Foundational

Technical Whitepaper: Solvation Mechanics and Profiling of 5-Bromo-6-chloropyridazin-3-amine

Executive Summary In modern drug discovery, the handling of heavily halogenated heteroaromatic building blocks presents a significant physicochemical challenge. 5-Bromo-6-chloropyridazin-3-amine (CAS 2755763-60-9) [1] is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the handling of heavily halogenated heteroaromatic building blocks presents a significant physicochemical challenge. 5-Bromo-6-chloropyridazin-3-amine (CAS 2755763-60-9) [1] is a critical intermediate utilized extensively in the synthesis of targeted protein degraders, specifically PROTACs designed to modulate SMARCA2 and BRM (Brahma) pathways in oncology[2]. However, its high halogen density and planar pyridazine core result in a robust crystal lattice that strongly dictates its solubility profile.

This technical guide provides an authoritative analysis of the solvation mechanics of 5-bromo-6-chloropyridazin-3-amine, contrasting its behavior in dimethyl sulfoxide (DMSO) and methanol. Furthermore, it establishes self-validating experimental protocols for determining both kinetic and thermodynamic solubility, ensuring assay integrity and maximizing synthetic yields.

Physicochemical Profiling & Causality of Solvation

The solubility of any small molecule is fundamentally governed by the thermodynamic competition between its crystal lattice energy and the free energy of solvation. 5-Bromo-6-chloropyridazin-3-amine possesses structural features that make its solvation highly solvent-dependent:

  • Electron-Deficient Core: The pyridazine ring, substituted with strongly electronegative bromine and chlorine atoms, creates a highly polarizable, electron-deficient aromatic system. This promotes strong intermolecular

    
     stacking and halogen bonding in the solid state.
    
  • Hydrogen Bond Donor: The primary amine (-NH

    
    ) at the 3-position acts as a potent hydrogen bond donor.
    

To dissolve this compound, a solvent must possess sufficient dipole moment and hydrogen-bond accepting capacity to disrupt these cohesive solid-state forces.

Table 1: Physicochemical & Structural Parameters
ParameterValueMechanistic Implication
Chemical Name 5-Bromo-6-chloropyridazin-3-amineCore scaffold for SMARCA2/BRM degraders.
CAS Number 2755763-60-9[1]Unique identifier for procurement and tracking.
Molecular Weight 208.44 g/mol Low MW, but high mass-density due to halogens.
H-Bond Donors 1 (Primary Amine, -NH

)
Requires a strong H-bond acceptor solvent to dissolve.
H-Bond Acceptors 3 (Pyridazine N, Cl, Br)Capable of interacting with protic environments.
Lattice Energy High (Empirical)Driven by

stacking and halogen interactions.

Solvent Mechanics: DMSO vs. Methanol

The choice between DMSO and methanol is not merely operational; it is dictated by the distinct solvation mechanisms each solvent employs.

Dimethyl Sulfoxide (DMSO): The Optimal Stock Solvent

DMSO is a polar aprotic solvent with a high dielectric constant. The highly polarized S=O bond acts as an exceptional hydrogen-bond acceptor, perfectly complementing the 3-amino group of the pyridazine ring[3]. Concurrently, DMSO's hydrophobic methyl groups provide dispersive interactions that solvate the halogenated aromatic core. Because DMSO does not self-associate via hydrogen bonding to the same extent as water or alcohols, its full solvating power is directed at breaking the compound's crystal lattice. Consequently, DMSO is the mandatory solvent for preparing high-concentration stock solutions (e.g., 20–50 mM) required for biological assays and high-temperature cross-coupling reactions[4].

Methanol: The Protic Competitor

Methanol is a polar protic solvent. While it can form hydrogen bonds with the pyridazine nitrogens and the halogens, its extensive solvent-solvent hydrogen bonding network (self-association) competes directly with solute-solvent interactions. Methanol lacks the optimal dispersive force matching required to efficiently break the heavily halogenated crystal lattice of 5-bromo-6-chloropyridazin-3-amine at high concentrations. Therefore, methanol yields significantly lower solubility and is better relegated to downstream applications such as compound washing, recrystallization, or as an LC-MS mobile phase.

Table 2: Comparative Solvation Profile
SolventClassificationSolvation MechanismTypical Stock Conc.Application Phase
DMSO Polar AproticS=O accepts H-bonds from -NH

; disrupts lattice efficiently.
20 - 50 mMBioassays, Cross-Coupling[4]
Methanol Polar ProticCompetes for H-bonding; weak halogen solvation.< 5 mMLC-MS, Crystallization

Experimental Protocols: A Self-Validating System

To ensure data trustworthiness, solubility must be evaluated through self-validating protocols. Kinetic solubility assesses the point of precipitation from a solvated state, while thermodynamic solubility measures the true equilibrium from the solid state[5].

Protocol A: Kinetic Solubility Determination (Laser Nephelometry)

Kinetic solubility is critical for early-stage High-Throughput Screening (HTS), where compounds are introduced to aqueous/protic buffers from a DMSO stock[6].

Causality: We initiate this protocol from a 20 mM DMSO stock because biological assays require the compound to be fully solvated before introduction to the assay medium[3]. Nephelometry is utilized because the formation of a colloidal suspension (precipitation) scatters light proportionally to the insoluble mass, allowing precise detection of the solubility threshold[6].

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 5-bromo-6-chloropyridazin-3-amine in 100% DMSO to yield a 20 mM master stock. Vortex and sonicate for 5 minutes to ensure complete lattice disruption.

  • Serial Dilution: Prepare a 10-point 2-fold serial dilution of the master stock in DMSO.

  • Buffer Introduction: Transfer 5

    
    L of each DMSO dilution into a 96-well plate containing 195 
    
    
    
    L of the target medium (e.g., Methanol/Water mixture or PBS). The final DMSO concentration must remain strictly at 2.5% v/v to prevent solvent-induced artifacts.
  • Incubation: Incubate the plate at 25°C for 2 hours with continuous orbital shaking (300 rpm) to allow kinetically driven precipitation to occur[6].

  • Nephelometric Readout: Measure light scattering using a laser nephelometer.

  • Self-Validation Step: Include a highly soluble standard (e.g., Propranolol) and a highly insoluble standard (e.g., Amiodarone) on the same plate. The assay is only valid if the soluble standard shows baseline scattering and the insoluble standard shows a sharp inflection point.

Protocol B: Thermodynamic Solubility Determination (Shake-Flask / HPLC-UV)

Thermodynamic solubility represents the true equilibrium between the solid crystal lattice and the solvated state, crucial for formulation and late-stage optimization[5].

Causality: Unlike kinetic solubility, this protocol must begin with the solid powder. Adding the solvent directly to the solid forces the solvent to overcome the lattice energy, providing the true maximum solubility limit[5]. HPLC-UV is used for quantification because it separates the compound from any potential degradation products formed during the long incubation.

Step-by-Step Methodology:

  • Solid Dispensing: Accurately weigh 2.0 mg of solid 5-bromo-6-chloropyridazin-3-amine into a 2 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the test solvent (e.g., Methanol or 5% DMSO/Water).

  • Equilibration: Seal the vial and agitate on a thermoshaker at 25°C at 500 rpm.

  • Sampling & Centrifugation: Extract 100

    
    L aliquots at exactly 24 hours and 48 hours. Centrifuge the aliquots at 15,000 
    
    
    
    g for 15 minutes to pellet undissolved microcrystals.
  • Quantification: Dilute the supernatant 1:10 in the HPLC mobile phase and inject onto an HPLC-UV system (detection at

    
     ~254 nm). Calculate concentration against a pre-established standard curve.
    
  • Self-Validation Step: Compare the integrated peak areas of the 24-hour and 48-hour samples. The system is self-validated as having reached thermodynamic equilibrium only if the variance between the two time points is < 5%.

Workflow Visualization

G cluster_solvents Solvent Selection A 5-Bromo-6-chloropyridazin-3-amine (Solid State) B DMSO (Aprotic) Strong H-Bond Acceptor A->B High Conc. Stock (>20 mM) C Methanol (Protic) Weak Lattice Disruption A->C Crystallization / LC-MS Phase D Kinetic Solubility (Nephelometry / High-Throughput) B->D Serial Dilution F Downstream Synthesis (PROTACs / Cross-Coupling) B->F Reagent Delivery E Thermodynamic Solubility (Shake-Flask / HPLC-UV) C->E Saturation D->E Validation E->F Formulation Data

Workflow for 5-bromo-6-chloropyridazin-3-amine solubility screening and downstream application.

Downstream Applications in Drug Development

The solubility data directly dictates the synthetic handling of 5-bromo-6-chloropyridazin-3-amine. In the development of bifunctional PROTACs targeting the SWI/SNF chromatin remodeling complex (e.g., SMARCA2/BRM)[2], this compound is frequently subjected to palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling).

Because of its high lattice energy, utilizing a protic solvent like methanol as the primary reaction medium often leads to poor dissolution of the starting material, resulting in sluggish kinetics and low yields. Instead, leveraging the solubility profile established above, chemists utilize DMSO or mixed aprotic systems (e.g., Dioxane/Water) at elevated temperatures (100°C–120°C) to ensure the compound remains fully solvated and available for the catalytic cycle[2].

References

1.[1] 446273-59-2 | 3-Amino-4-bromo-6-chloropyridazine | BLD Pharm, bldpharm.com. URL: 2.[2] WO2021252666A1 - Brm targeting compounds and associated methods of use - Google Patents, google.com. URL: 3.[4] Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed, nih.gov. URL: 4.[6] Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine, enamine.net. URL: 5.[5] Kinetic & Thermodynamic Solubility Testing - WuXi AppTec, wuxiapptec.com. URL: 6.[3] Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery, asianpubs.org. URL:

Sources

Exploratory

An In-Depth Technical Guide to Pyridazine-Based Heterocyclic Building Blocks for Drug Discovery

Abstract The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, has emerged from relative obscurity to become a "privileged structure" in modern medicinal chemistry. Its unique combinatio...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, has emerged from relative obscurity to become a "privileged structure" in modern medicinal chemistry. Its unique combination of physicochemical properties—including a high dipole moment, robust hydrogen-bonding capacity, and the ability to modulate lipophilicity and metabolic stability—makes it an exceptionally versatile building block for drug discovery. This guide provides a comprehensive technical overview of the pyridazine scaffold, intended for researchers, medicinal chemists, and drug development professionals. We will explore the fundamental properties that underpin its utility, survey its successful application in diverse therapeutic areas, detail robust synthetic methodologies for its incorporation, and provide insights into its structure-activity relationships. This document is designed to be a field-proven resource, explaining not just the "what" but the "why" behind experimental choices, thereby empowering scientists to strategically deploy pyridazine-based building blocks in their own research endeavors.

Introduction: The Rise of the Pyridazine Scaffold in Medicinal Chemistry

A Privileged Heterocycle

Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals.[1] Among these, the pyridazine ring has garnered significant attention for its ability to address common challenges in drug development, such as improving solubility, enhancing target binding, and mitigating off-target effects.[2] While historically less represented in marketed drugs compared to its pyridine and pyrimidine isomers, recent FDA approvals for pyridazine-containing molecules like deucravacitinib and relugolix highlight its growing importance and potential.[2] These successes are not coincidental; they are the result of a deliberate and rational application of the pyridazine core's distinct electronic and steric features to solve complex drug design problems.

Unique Physicochemical Properties and Their Implications in Drug Design

The strategic advantage of the pyridazine scaffold lies in a unique confluence of properties that distinguish it from other aromatic systems.[2][3]

  • Dipole Moment and π-π Stacking: The adjacent nitrogen atoms create a significant dipole moment, which can facilitate favorable π-π stacking and dipole-dipole interactions with biological targets, often enhancing binding affinity.[2]

  • Hydrogen Bonding Capacity: The two ring nitrogens are potent hydrogen bond acceptors. This dual H-bonding capability can be critical for anchoring a molecule within a protein's active site, sometimes engaging in dual H-bonding interactions simultaneously.[2]

  • Basicity (pKa) and Polarity (cLogP): Pyridazine is weakly basic, a property that can be finely tuned with substituents. Its inherent polarity makes it a valuable tool for reducing the lipophilicity of a lead compound, which can improve aqueous solubility and bioavailability while reducing off-target toxicities.[2] It is often considered a less lipophilic substitute for a phenyl ring.[2]

  • Metabolic Stability and Reduced CYP450 Inhibition: The pyridazine core generally exhibits low cytochrome P450 (CYP) inhibitory effects.[2] Replacing a more metabolically labile aromatic ring with a pyridazine can block sites of metabolism and improve a compound's pharmacokinetic profile.

  • hERG Liability Mitigation: The scaffold has shown potential in reducing a molecule's interaction with the cardiac hERG potassium channel, a common source of cardiotoxicity and a major hurdle in drug development.[2]

pyridazine Pyridazine Core Properties (for Drug Design) dipole High Dipole Moment pyridazine->dipole hbond Dual H-Bond Acceptor pyridazine->hbond pka Weak Basicity (Low pKa) pyridazine->pka polarity Inherent Polarity (Lower cLogP) pyridazine->polarity metabolism Metabolic Stability (Low CYP Inhibition) pyridazine->metabolism herg hERG Mitigation pyridazine->herg binding Enhances Target Binding (π-π Stacking) dipole->binding anchoring Improves Target Anchoring hbond->anchoring pk_pd Modulates PK/PD Profile pka->pk_pd solubility Improves Aqueous Solubility polarity->solubility pharmacokinetics Improves Pharmacokinetics metabolism->pharmacokinetics safety Reduces Cardiotoxicity Risk herg->safety

Caption: Key physicochemical properties of the pyridazine ring and their benefits in drug design.

Key Therapeutic Applications of Pyridazine-Containing Compounds

The versatility of the pyridazine scaffold has led to its successful application across a wide range of therapeutic areas.[4][5]

Oncology: A Fertile Ground for Pyridazine-Based Kinase Inhibitors

Kinase inhibitors are a cornerstone of modern oncology, and the pyridazine moiety has proven to be an excellent scaffold for this class of drugs.[6][7]

2.1.1 Tyrosine Kinase 2 (TYK2) Inhibition: The Deucravacitinib Story

Deucravacitinib, approved by the FDA in 2022 for plaque psoriasis, is a first-in-class allosteric inhibitor of TYK2.[2] Its discovery showcases the power of the pyridazine core. The 3-aminopyridazine moiety is central to its mechanism, providing key interactions within the enzyme's pseudokinase (JH2) domain, leading to high selectivity over other JAK family kinases.[2][8] This selectivity is critical for its favorable safety profile.

2.1.2 Bruton's Tyrosine Kinase (BTK) Inhibitors

BTK is a validated target for B-cell malignancies.[9] Researchers have developed potent and highly selective irreversible BTK inhibitors based on an imidazo[1,2-b]pyridazine scaffold.[9][10] For instance, compound 22 (TM471-1) from a recent study showed potent BTK inhibition (IC₅₀ of 1.3 nM) and excellent selectivity, leading to its advancement into Phase I clinical trials.[9][10]

2.1.3 Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

VEGFR signaling is a key driver of tumor angiogenesis. Numerous pyridazine and pyridazinone derivatives have been developed as potent VEGFR inhibitors.[1][7] Their ability to act as a hinge-binding motif allows for potent enzymatic inhibition.

Compound ClassTarget(s)Representative IC₅₀ ValuesTherapeutic Area
Imidazo[1,2-b]pyridazineBTK1.3 nM[9][10]B-Cell Malignancies
3,6-disubstituted pyridazinesCDK220.1 nM[11]Breast Cancer
Pyridazine-pyrazoline hybridsEGFR0.391 µM[12]Solid Tumors
Pyridazinone derivativesVEGFR-292.2% inhibition at 10 µM[7]Colon Cancer

Caption: Representative examples of pyridazine derivatives and their inhibitory activities in oncology.

cytokine IL-12, IL-23 receptor Cytokine Receptor cytokine->receptor tyk2 TYK2 (JH1/JH2 Domains) receptor->tyk2 activates stat STAT tyk2->stat phosphorylates p_stat p-STAT stat->p_stat nucleus Nucleus p_stat->nucleus translocates to transcription Gene Transcription (Inflammation) nucleus->transcription deucravacitinib Deucravacitinib (Pyridazine Core) deucravacitinib->tyk2 allosterically inhibits (binds JH2 domain)

Caption: Mechanism of action of Deucravacitinib, a pyridazine-based TYK2 inhibitor.

Cardiovascular Diseases: From Vasodilators to Antithrombotic Agents

The pyridazin-3(2H)-one substructure is particularly prevalent in compounds developed for cardiovascular diseases.[13][14][15]

  • Phosphodiesterase (PDE) Inhibition: Several pyridazinone derivatives, such as Bemoradan, are potent inhibitors of phosphodiesterase III (PDE3), leading to positive inotropic (vasodilatory) effects.[13][14]

  • Antihypertensive Agents: Marketed drugs like Hydralazine, a phthalazine (a fused pyridazine), have long been used as vasodilators to treat hypertension.[2][16]

Central Nervous System (CNS) Disorders

Pyridazine derivatives have been explored as selective ligands for GABA-A receptors, suggesting their potential in treating anxiety, panic disorders, and other CNS conditions.[6][17] The early drug Minaprine, a 3-aminopyridazine derivative, was marketed as an antidepressant.[2][16]

Synthetic Strategies for Accessing Pyridazine-Based Building Blocks

A key advantage of the pyridazine scaffold is its synthetic tractability. A variety of robust methods exist to construct and functionalize the pyridazine core.[18][19][20]

Classical Approaches: Condensation Reactions

3.1.1 Synthesis of 3(2H)-Pyridazinones from γ-Ketoacids and Hydrazines A foundational and widely utilized method involves the cyclocondensation of γ-ketoacids or their esters with hydrazine (or its derivatives).[20] This straightforward reaction provides direct access to the pyridazinone core, which is a versatile intermediate for further functionalization.

Modern Catalytic Methods for Pyridazine Synthesis

Modern synthetic chemistry has provided powerful tools for the late-stage functionalization of the pyridazine ring, allowing for the rapid generation of compound libraries.

  • Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions are routinely used to install aryl, alkynyl, and amino substituents onto pre-functionalized (e.g., chloro- or bromo-) pyridazines.[19][21]

  • Ruthenium-Catalyzed C-H Functionalization: Direct C-H activation and functionalization offer a more atom-economical approach, enabling the introduction of substituents without the need for pre-installed leaving groups.[21]

[4+2] Cycloaddition Strategies

Inverse electron-demand Diels-Alder reactions, often between an electron-deficient diene like a 1,2,4,5-tetrazine and an alkene or alkyne, provide an elegant route to highly substituted pyridazines.[22]

start γ-Ketoacid + Hydrazine step1 Cyclocondensation (Heat, Acid/Base catalyst) start->step1 intermediate1 Dihydropyridazinone step1->intermediate1 step2 Chlorination (e.g., POCl₃) intermediate1->step2 intermediate2 6-Chloro-3(2H)- pyridazinone step2->intermediate2 step3 Pd-Catalyzed Cross-Coupling (e.g., Suzuki) intermediate2->step3 final_product 6-Aryl-3(2H)- pyridazinone step3->final_product

Sources

Foundational

Structural Informatics and Synthetic Utility of 5-Bromo-6-chloropyridazin-3-amine in Targeted Protein Degradation

Executive Summary In the rapidly evolving field of targeted protein degradation (TPD), the rational design of proteolysis-targeting chimeras (PROTACs) relies heavily on versatile, multi-functional chemical building block...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving field of targeted protein degradation (TPD), the rational design of proteolysis-targeting chimeras (PROTACs) relies heavily on versatile, multi-functional chemical building blocks. 5-Bromo-6-chloropyridazin-3-amine (CAS: 2755763-60-9; PubChem CID: 139530875) has emerged as a critical scaffold in the synthesis of bifunctional degraders, particularly those targeting the SWI/SNF chromatin remodeling complex subunits SMARCA2 and BRM[1].

This technical whitepaper provides an in-depth analysis of the structural informatics (SMILES and InChIKey) of 5-Bromo-6-chloropyridazin-3-amine, elucidates the mechanistic causality behind its differential reactivity, and provides self-validating experimental protocols for its functionalization.

Structural Informatics: SMILES and InChI Definition

Accurate computational representation of heteroaromatic building blocks is essential for in silico screening and structural database querying.

SMILES (Simplified Molecular-Input Line-Entry System)

The canonical SMILES for 5-Bromo-6-chloropyridazin-3-amine is: Nc1cc(Br)c(Cl)nn1

Mechanistic Breakdown of the SMILES String:

  • N: Represents the exocyclic primary amine (-NH₂) at position 3.

  • c1: The aromatic carbon at position 3, marking the start of the ring closure.

  • cc(Br): The aromatic carbon at position 4 (unsubstituted), connected to the aromatic carbon at position 5, which bears the bromine atom.

  • c(Cl): The aromatic carbon at position 6, bearing the chlorine atom.

  • nn1: The two adjacent aromatic nitrogens (positions 1 and 2) of the 1,2-diazine (pyridazine) core, with the 1 closing the ring back to the carbon at position 3.

InChI and InChIKey

The IUPAC International Chemical Identifier (InChI) provides a standardized, tautomer-agnostic representation. For this molecule (Formula: C₄H₃BrClN₃), the standard connectivity layer is defined as: InChI=1S/C4H3BrClN3/c5-3-1-2(7)8-9-4(3)6/h1H,(H2,7,8,9) (Note: The mobile hydrogen layer (H2,7,8,9) accounts for the potential tautomerism between the 3-amino and 3-imino forms of the pyridazine ring).

The InChIKey is a 27-character hashed version of the InChI string, utilized for exact database matching (e.g., in PubChem or ChEMBL)[2].

Table 1: Chemical Identifiers and Physicochemical Properties
PropertyValueCausality / Significance
CAS Registry Number 2755763-60-9Primary identifier for commercial sourcing.
PubChem CID 139530875Primary identifier for biological/chemical databases[2].
Molecular Formula C₄H₃BrClN₃Dictates the exact mass (206.92 Da) used in LC-MS validation.
Molecular Weight 208.44 g/mol Low molecular weight allows for downstream PROTAC linker attachment without exceeding Lipinski limits.
SMILES Nc1cc(Br)c(Cl)nn1Enables substructure searching for pyridazine-based kinase inhibitors.

The Causality of Differential Reactivity

The value of 5-Bromo-6-chloropyridazin-3-amine lies in its highly programmable, orthogonal reactivity. As a Senior Application Scientist, it is crucial to understand why this molecule behaves the way it does, rather than just memorizing reaction conditions.

  • C6-Chlorine (Nucleophilic Aromatic Substitution - SNAr): The chlorine at position 6 is highly electrophilic. This is caused by the strong electron-withdrawing effect of the adjacent nitrogen (N1) in the pyridazine ring. When a nucleophile attacks C6, the resulting negative charge in the Meisenheimer intermediate is stabilized by N1.

  • C5-Bromine (Transition Metal Catalysis): The bromine at position 5 is less susceptible to SNAr because it lacks an adjacent ring nitrogen to stabilize the intermediate. However, the C-Br bond is weaker and more polarizable than the C-Cl bond, making it the kinetically favored site for oxidative addition by Palladium(0) in cross-coupling reactions (e.g., Suzuki-Miyaura).

  • C3-Amine (Amide Coupling): The primary amine is moderately nucleophilic and can be acylated or alkylated to attach linker moieties for PROTAC synthesis.

G Core 5-Bromo-6-chloropyridazin-3-amine C3: -NH2 C5: -Br C6: -Cl C6 C6 Position (Cl) Fast SNAr via N1 stabilization Core->C6 Electrophilic center C5 C5 Position (Br) Pd(0) Oxidative Addition Core->C5 Weaker C-Halogen bond C3 C3 Position (NH2) Amide/Urea Formation Core->C3 Nucleophilic handle

Orthogonal reactivity map of the 5-Bromo-6-chloropyridazin-3-amine scaffold.

Application in SMARCA2/BRM Targeted Protein Degradation

Recent patent literature (e.g., WO2021252666A1, US20240018158A1) highlights the use of 5-Bromo-6-chloropyridazin-3-amine in the synthesis of bifunctional compounds targeting SMARCA2 (BRAHMA or BRM)[1][3]. SMARCA2 is a critical ATPase subunit of the SWI/SNF complex, and its degradation is a validated therapeutic strategy for cancers exhibiting SMARCA4 mutations (e.g., non-small cell lung cancer)[4].

The pyridazine core serves as the target protein binding moiety (warhead). The orthogonal halogens allow researchers to systematically build the molecule: displacing the C6-Cl to optimize binding pocket interactions, and utilizing the C5-Br to attach the linker that connects to the E3 ubiquitin ligase binding moiety (e.g., a VHL or Cereblon ligand)[5][6].

G A 5-Bromo-6-chloro pyridazin-3-amine B SNAr Reaction (Target Pocket Optimization) A->B Amine Nucleophile DIPEA, 120°C C Suzuki Coupling (Linker Attachment) B->C E3-Linker-Boronic Acid Pd(dppf)Cl2, Base D Bifunctional PROTAC (SMARCA2 Degrader) C->D Final Deprotection

Synthetic workflow for SMARCA2 PROTACs utilizing the pyridazine building block.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate quality is verified before proceeding to subsequent steps.

Protocol A: Chemoselective SNAr at the C6 Position

Objective: Displace the C6-chlorine with a secondary amine nucleophile while leaving the C5-bromine intact.

Reagents:

  • 5-Bromo-6-chloropyridazin-3-amine (1.0 eq)

  • Secondary Amine (e.g., morpholine or a functionalized piperazine) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • N,N-Dimethylformamide (DMF) (0.2 M)

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried reaction vial equipped with a magnetic stir bar, dissolve 5-Bromo-6-chloropyridazin-3-amine in anhydrous DMF.

  • Base Addition: Add DIPEA. Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the substitution, preventing the protonation and subsequent deactivation of the incoming amine nucleophile.

  • Nucleophile Addition: Add the secondary amine dropwise at room temperature.

  • Thermal Activation: Heat the mixture to 120 °C for 16 hours. Causality: While C6 is activated, the electron-donating C3-amine slightly deactivates the ring, requiring elevated temperatures to drive the SNAr to completion[3].

  • Reaction Monitoring: Monitor via LC-MS. Look for the mass shift corresponding to the loss of Cl (35 Da) and addition of the amine. The isotopic pattern of the remaining Bromine (1:1 ratio of M / M+2) must be clearly visible in the mass spectrum, validating that C5-Br is untouched.

  • Workup: Dilute the cooled mixture with Ethyl Acetate (EA) and wash with brine (3x). Causality: Multiple brine washes are strictly required to partition the highly polar DMF into the aqueous layer.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via preparative TLC or flash chromatography (typical eluent: Petroleum Ether:Ethyl Acetate = 1:1)[3].

Protocol B: Suzuki-Miyaura Cross-Coupling at the C5 Position

Objective: Functionalize the C5 position via Pd-catalyzed cross-coupling of the remaining C-Br bond.

Reagents:

  • C6-substituted-5-bromo-pyridazin-3-amine intermediate (1.0 eq)

  • Boronic Acid/Pinacol Ester (1.5 eq)

  • PdCl₂(dppf) (0.1 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • 1,4-Dioxane / Water (10:1 v/v)

Step-by-Step Methodology:

  • Degassing (Critical Step): Combine the pyridazine intermediate, boronic acid, and Cs₂CO₃ in the Dioxane/Water mixture. Sparge the solution with Argon for 15 minutes. Causality: Oxygen must be rigorously removed to prevent the rapid oxidation of the active Pd(0) catalyst to inactive Pd(II) species.

  • Catalyst Addition: Add PdCl₂(dppf) under a positive stream of Argon.

  • Heating: Heat the mixture to 100 °C for 4 hours[4].

  • Validation: Monitor by TLC and LC-MS. The disappearance of the characteristic 1:1 Bromine isotopic signature in the mass spectrum confirms the successful oxidative addition and reductive elimination at the C5 position.

  • Workup & Purification: Filter the crude mixture through a pad of Celite to remove palladium black. Concentrate the filtrate and purify via silica gel chromatography to yield the fully functionalized pyridazine core[4].

References

  • National Center for Biotechnology Information (PubChem). "5-Bromo-6-chloropyridazin-3-amine - PubChem CID 139530875." NIH.gov. Available at:[Link]

  • Google Patents. "US20240018158A1 - Brm targeting compounds and associated methods of use." Google Patents.
  • Google Patents. "BR112020020196A2 - Compounds aimed at brm and associated methods of use." Google Patents.
  • Google Patents. "IL302669A - Brm targeting compounds and associated methods of use." Google Patents.
  • Google Patents. "WO2021067606A1 - Brm targeting compounds and associated methods of use." Google Patents.

Sources

Exploratory

Engineering 5-Substituted 3-Amino-6-chloropyridazine Derivatives: A Technical Whitepaper on Regiocontrol and Pharmacological Applications

Executive Summary The 3-amino-6-chloropyridazine scaffold is a privileged, electron-deficient heterocyclic building block that has driven significant advancements in medicinal chemistry and agrochemical development. Whil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-amino-6-chloropyridazine scaffold is a privileged, electron-deficient heterocyclic building block that has driven significant advancements in medicinal chemistry and agrochemical development. While functionalization at the C3 and C6 positions is synthetically straightforward via nucleophilic aromatic substitution (


), targeted modification at the 5-position  (and the adjacent 4-position) presents a profound regiochemical challenge.

This whitepaper provides an in-depth analysis of the synthetic methodologies required to overcome these regioselective barriers, detailing the causality behind catalytic choices, and exploring the structure-activity relationships (SAR) of resulting 5-substituted derivatives in biological systems, including GABA receptor antagonism and kinase inhibition.

Chemical Architecture and Regiochemical Causality

To understand the synthesis of 5-substituted 3-amino-6-chloropyridazines, one must first analyze the electronic topology of the pyridazine ring. The two adjacent nitrogen atoms exert a strong electron-withdrawing effect, rendering the ring highly electrophilic.

  • C3 and C6 Reactivity : These positions are highly activated toward

    
    . The synthesis of the foundational building block, 3-amino-6-chloropyridazine, relies on the displacement of a chloride from 3,6-dichloropyridazine using aqueous ammonia [1].
    
  • C4 Reactivity : The introduction of the C3-amino group drastically alters the ring's electronic landscape. The amino group is strongly electron-donating via resonance, which activates the adjacent C4 position toward Electrophilic Aromatic Substitution (EAS). Consequently, direct halogenation (e.g., bromination) overwhelmingly yields 3-amino-4-bromo-6-chloropyridazine [2].

  • C5 Reactivity (The Regiochemical Challenge) : The C5 position is meta to the electron-donating amino group and ortho to the weakly deactivating C6-chloride. It is electronically "silent" compared to C4. Therefore, accessing 5-substituted derivatives typically requires either:

    • De novo synthesis from pre-functionalized acyclic precursors.

    • Inverting the substitution sequence (e.g., starting with 3-amino-5-chloropyridazine) to achieve precise regiocontrol, a strategy famously employed by Roche in the optimized synthesis of the SMA drug Risdiplam [3].

Synthetic Workflows & Methodologies

The following workflow illustrates the divergent pathways for functionalizing the pyridazine core, highlighting the transition from basic


 to advanced palladium-catalyzed cross-coupling.

SynthWorkflow A 3,6-Dichloropyridazine B 3-Amino-6-chloropyridazine (S_NAr Amination) A->B NH4OH, 130°C C 3-Amino-4-bromo-6-chloropyridazine (EAS Regiocontrol) B->C Br2, AcOH (Directs to C4) F Imidazo[1,2-b]pyridazines (Bicyclic Annulation) B->F α-Bromoketone, NaHCO3 E 4/5-Aryl Derivatives (Suzuki-Miyaura Coupling) C->E Pd-Catalysis D 5-Substituted Precursors (e.g., 3-amino-5-chloro-) D->E Pd(PPh3)4, R-B(OH)2

Divergent synthetic pathways for 4- and 5-substituted 3-amino-6-chloropyridazines.

Experimental Protocol 1: Self-Validating Synthesis of 3-Amino-6-chloropyridazine

This protocol utilizes a high-pressure


 mechanism. The causality behind using a sealed autoclave is to maintain the concentration of volatile ammonia at elevated temperatures, overcoming the high activation energy required to break the C-Cl bond [4].
  • Step 1: Initiation. In a 100 mL pressure-rated autoclave, suspend 3,6-dichloropyridazine (20 mmol) in a mixture of aqueous ammonia (28%, 60 mmol) and methylene chloride (30 mL).

  • Step 2: Thermal Activation. Seal the vessel and heat to 100 °C under vigorous stirring for 9 hours. The biphasic system ensures that as the polar 3-amino product forms, it partitions favorably, preventing over-amination to 3,6-diaminopyridazine.

  • Step 3: In-Process Validation. Cool the vessel to room temperature. Extract a 0.1 mL aliquot of the organic layer, quench with water, and perform TLC (Hexanes:EtOAc 3:1). The protocol is self-validating: complete consumption of the starting material (

    
    ) and the appearance of a highly UV-active, polar spot (
    
    
    
    ) confirms successful substitution.
  • Step 4: Isolation. Remove the solvent via rotary evaporation. Purify the crude solid by recrystallization from ethanol to yield pure 3-amino-6-chloropyridazine as a crystalline solid.

Experimental Protocol 2: Regioselective Bromination (Accessing the C4/C5 Handle)

To enable downstream Suzuki-Miyaura coupling, a halogen handle must be installed.

  • Step 1: Dissolve 3-amino-6-chloropyridazine (10 mmol) in glacial acetic acid (20 mL). The acidic medium protonates the pyridazine nitrogens, preventing them from complexing with the electrophile.

  • Step 2: Dropwise add elemental bromine (11 mmol) at 0 °C. The amino group at C3 directs the bromonium ion exclusively to the C4 position due to resonance stabilization of the Wheland intermediate.

  • Step 3: Stir for 2 hours at room temperature. Quench with saturated sodium thiosulfate to neutralize unreacted bromine (color change from deep red to pale yellow validates quenching).

  • Step 4: Neutralize with

    
     and extract with EtOAc. Yields typically range from 40-46% of 3-amino-4-bromo-6-chloropyridazine [5].
    

Pharmacological Profiling & SAR Data

The introduction of substituents at the 5-position (or 4-position) of the pyridazine ring radically alters the three-dimensional conformation and lipophilicity of the molecule, dictating its biological target affinity.

Insecticidal Activity: GABA Receptor Antagonism

Derivatives such as 1,6-dihydro-6-iminopyridazines (synthesized from 3-aminopyridazines) act as potent competitive antagonists for the insect Resistance to Dieldrin (RDL) GABA receptor. Research indicates that introducing bulky aromatic or methoxyphenyl groups at the 5-position of the pyridazine ring optimizes the steric fit within the orthosteric binding site of the receptor, significantly enhancing mortality rates in agricultural pests like the common cutworm and housefly [6].

GABAPathway A 5-Substituted Pyridazine Derivative B Insect RDL GABA Receptor (Orthosteric Site) A->B Competitive Binding C Chloride Ion Channel Blockade B->C Prevents Channel Opening D Inhibition of Inhibitory Neurotransmission C->D Decreased Cl- Influx E Hyperexcitation & Insecticidal Effect D->E Neurological Disruption

Mechanism of action for 5-substituted pyridazines in insecticidal GABA receptor antagonism.

Neurological and Oncology Applications

Beyond agrochemicals, the scaffold is a precursor to imidazo[1,2-b]pyridazines . Condensation of 3-amino-6-chloropyridazine with


-bromoketones yields bicyclic structures that serve as high-affinity ligands for 

-amyloid plaques (Alzheimer's disease diagnostics) and potent kinase inhibitors in oncology [7].
Quantitative Data Summary
Compound / DerivativePrimary Target / ApplicationKey Activity Metric (Yield /

)
Reference
3-Amino-6-chloropyridazine Foundational Synthetic Intermediate75–89% Synthetic Yield[4]
3-Amino-4-bromo-6-chloropyridazine Precursor for Pd-Cross Coupling40–46% Synthetic Yield[5]
4-(3-Amino-4-methylphenyl)-5-carbamoyl-3-isoxazolol Housefly RDL GABA Receptor Antagonist

= 2.0

[6]
Imidazo[1,2-b]pyridazine derivatives

-Amyloid Plaque Ligands (PET Imaging)

= 11.0 nM
[7]
3-Amino-5-chloro-pyridazine Risdiplam (SMA Drug) IntermediateHigh Regiocontrol Achieved[3]

Conclusion

The 5-substituted 3-amino-6-chloropyridazine framework is a testament to the power of regiocontrolled organic synthesis. By mastering the differential electronic reactivities of the pyridazine ring—leveraging


 for the 3/6 positions and directing groups or pre-functionalized starting materials for the 4/5 positions—researchers can unlock highly specific molecular geometries. These geometries are the critical determinants of efficacy in modern drug discovery, dictating binding affinities in everything from insecticidal GABA receptors to human neurological targets.

References

  • PubChem Database. 3-Amino-4-bromo-6-chloropyridazine | CID 22024419. National Center for Biotechnology Information. [Link]

  • MDPI Molecules. Comprehensive Risdiplam Synthesis Overview: From Cross-Coupling Reliance to Complete Palladium Independence.[Link]

  • Google Patents.CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.
  • ResearchGate. Novel insecticidal 1,6‐dihydro‐6‐iminopyridazine derivatives as competitive antagonists of insect RDL GABA receptors.[Link]

  • ResearchGate. Chemical structures of GABA, the GABAR antagonists bicuculline and gabazine.[Link]

  • PubMed Central (PMC). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. National Institutes of Health.[Link]

Foundational

Technical Guide &amp; Safety Data Sheet (SDS) Analysis: 5-Bromo-6-chloropyridazin-3-amine in Advanced Drug Discovery

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary In modern drug discovery, halogenated heteroaromatics are indispensable bui...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

In modern drug discovery, halogenated heteroaromatics are indispensable building blocks. Among these, 5-Bromo-6-chloropyridazin-3-amine (CAS: 2755763-60-9) has recently emerged as a highly sought-after intermediate, particularly in the synthesis of bifunctional degraders (PROTACs) targeting the SWI/SNF chromatin remodeling complex[1].

However, the exact chemical properties that make this molecule synthetically valuable also dictate its hazard profile. As a Senior Application Scientist, I approach the handling of di-halogenated pyridazines not merely as a compliance exercise, but through the lens of molecular causality. This whitepaper synthesizes the physicochemical data, molecular toxicology, and self-validating safety protocols required to handle 5-Bromo-6-chloropyridazin-3-amine safely and effectively.

Physicochemical Profiling & Structural Causality

To design effective containment and reaction strategies, we must first understand the molecule's physical and structural parameters. The data below summarizes the core physicochemical profile of 5-Bromo-6-chloropyridazin-3-amine[2][3].

ParameterSpecification
Chemical Name 5-Bromo-6-chloropyridazin-3-amine
CAS Number 2755763-60-9
Molecular Formula C₄H₃BrClN₃
Molecular Weight 208.44 g/mol
Appearance Solid (Off-white to pale yellow powder)
Storage Conditions 2-8°C, inert atmosphere, dark place
GHS Hazard Statements H302, H315, H319, H332, H335
The Causality of Reactivity

The pyridazine ring is inherently electron-deficient due to its two adjacent nitrogen atoms. The addition of electronegative halogens at the 5- (bromine) and 6- (chlorine) positions further lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This structural arrangement makes the C5 and C6 positions exceptionally electrophilic. While this is synthetically advantageous for regioselective cross-coupling, it also means the molecule is highly susceptible to unwanted nucleophilic attack—a factor that directly drives its toxicological profile.

Hazard Identification & Molecular Toxicology

Standard Safety Data Sheets list the GHS hazard codes (e.g., H302: Harmful if swallowed; H315: Causes skin irritation; H335: May cause respiratory irritation)[3]. However, understanding the mechanism of these hazards is critical for drug development professionals.

Mechanism of Toxicity (Electrophilic Stress): Because of its low LUMO energy, 5-Bromo-6-chloropyridazin-3-amine can undergo spontaneous Nucleophilic Aromatic Substitution (SNAr) when exposed to biological nucleophiles. In vivo, this molecule can react with the thiol groups of glutathione or cysteine residues in cellular proteins. This rapid depletion of glutathione leads to oxidative stress, cytotoxicity, and severe skin/respiratory sensitization. Consequently, occupational exposure must be strictly controlled in accordance with for laboratory-scale handling of hazardous chemicals[4].

Self-Validating Handling Workflows & Containment

A safety protocol is only as robust as its verification mechanism. Standard weighing procedures are insufficient for highly reactive electrophiles. The following step-by-step methodology outlines a self-validating system that integrates immediate analytical feedback to ensure zero-exposure containment.

Protocol 1: Safe Handling and Transfer Workflow
  • Environmental Preparation: Establish a negative-pressure environment (e.g., a Class II Type B2 Biological Safety Cabinet or dedicated powder handling isolator)[4].

  • PPE Selection: Don double nitrile gloves (to mitigate permeation by halogenated aromatics), a fitted N95/P100 particulate respirator, and a static-dissipative lab coat.

  • Static-Free Transfer: Utilize anti-static spatulas to minimize the aerosolization of the fine powder. Weigh the required mass directly into a pre-tared, sealable reaction vial rather than a weigh boat to eliminate a secondary transfer step.

  • Self-Validation (Wipe Test): Post-transfer, swab the balance pan and immediate work area with a methanol-soaked swab. Extract the swab in 1 mL of acetonitrile and run a rapid LC-MS method (monitoring the [M+H]+ ion at m/z 207.9/209.9). A signal-to-noise ratio of <3 validates the containment strategy, creating a closed-loop safety system.

HandlingWorkflow Start Risk Assessment & SDS Review PPE Don PPE (Respirator, Double Gloves) Start->PPE Containment Weighing in Ventilated Enclosure PPE->Containment Transfer Transfer to Reaction Vessel Containment->Transfer Quench Decontamination (Basic Thiosulfate) Transfer->Quench Validate Surface Wipe Test (LC-MS) Quench->Validate

Workflow for the safe handling and self-validating containment of halogenated pyridazines.

Emergency Response & Decontamination Protocol

In the event of a spill, water or standard organic solvents will not neutralize the hazard; they will only spread it. Decontamination requires targeted chemical quenching.

Protocol 2: Chemical Quenching Methodology
  • Spill Isolation: Immediately isolate the area and ensure maximum fume hood ventilation. Do not sweep dry powder, as this generates toxic aerosols.

  • Chemical Quenching: Overlay the spill with absorbent pads soaked in a 5% (w/v) sodium thiosulfate solution made basic with 0.1 M NaOH.

    • Mechanistic Rationale: We exploit the same SNAr reactivity that makes the molecule hazardous. The basic thiosulfate acts as a strong, soft nucleophile that rapidly displaces the halogens, yielding a highly water-soluble, non-toxic thiosulfate adduct.

  • Incubation: Allow a 15-minute contact time to ensure complete hydrolysis and substitution of the pyridazine core.

  • Disposal: Collect the saturated pads and dispose of them in a dedicated halogenated hazardous waste stream.

Synthetic Utility in Targeted Protein Degradation (PROTACs)

Beyond its safety profile, 5-Bromo-6-chloropyridazin-3-amine is a critical node in modern medicinal chemistry. Recent highlights its use in synthesizing bifunctional degraders targeting the SWI/SNF chromatin remodeling complex, specifically the SMARCA2 (BRM) ATPase subunit[1].

The differential reactivity of the bromine and chlorine substituents allows for regioselective functionalization. Typically, the more reactive 5-bromo position undergoes a cross-coupling reaction to attach a target-binding moiety. Subsequently, the 6-chloro position is modified to append a PEG-based linker connected to a Von Hippel-Lindau (VHL) E3 ligase ligand[5]. This ternary complex formation drives the polyubiquitination and proteasomal degradation of BRM, offering a novel therapeutic avenue for SMARCA4-deficient cancers[1].

PROTAC_Pathway Compound Bifunctional Degrader (Pyridazine Core) Ternary Ternary Complex Formation Compound->Ternary Target BRM / SMARCA2 Target Protein Target->Ternary Ligase VHL E3 Ubiquitin Ligase Ligase->Ternary Ubiquitination Polyubiquitination Ternary->Ubiquitination Proteasome 26S Proteasome Degradation Ubiquitination->Proteasome

Mechanism of targeted BRM/SMARCA2 protein degradation via pyridazine-based PROTACs.

References

  • Title: 5-Bromo-6-chloropyridazin-3-amine | C4H3BrClN3 | CID ...
  • Title: 1910.
  • Title: 446273-59-2 | 3-Amino-4-bromo-6-chloropyridazine | BLD Pharm Source: BLD Pharm URL
  • Title: US20240018158A1 - Brm targeting compounds and associated methods of use Source: Google Patents URL
  • Title: BR112020020196A2 - compounds aimed at brm and associated methods of use Source: Google Patents URL

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Suzuki-Miyaura Cross-Coupling of 5-Bromo-6-chloropyridazin-3-amine

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Advanced Protocol & Mechanistic Guide Executive Summary 5-Bromo-6-chloropyridazin-3-amine is a highly valuable bifunctio...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Advanced Protocol & Mechanistic Guide

Executive Summary

5-Bromo-6-chloropyridazin-3-amine is a highly valuable bifunctional building block frequently utilized in the synthesis of complex therapeutics, including kinase inhibitors and PROTACs (Proteolysis Targeting Chimeras) [1]. The presence of two distinct halogens (C5-Br and C6-Cl) alongside an electron-donating amino group presents a unique synthetic challenge: achieving absolute regiocontrol during carbon-carbon bond formation. This application note provides a field-proven, self-validating protocol for the regioselective Suzuki-Miyaura cross-coupling at the C5 position, preserving the C6-Cl bond for subsequent late-stage functionalization.

Mechanistic Insights & Causality: The "Why" Behind the Chemistry

As a Senior Application Scientist, it is critical to look beyond the empirical steps and understand the thermodynamic and kinetic forces governing this transformation.

The Regioselectivity Challenge: In dihaloaromatics, palladium-catalyzed oxidative addition generally occurs at the weakest carbon-halogen bond. The C5-Br bond has a significantly lower bond dissociation energy than the C6-Cl bond, thermodynamically favoring insertion at C5 [2]. However, the pyridazine ring in this specific substrate is substituted with a C3-amino group. This electron-donating moiety pushes electron density into the heteroaromatic system, which kinetically deactivates the ring towards oxidative addition by the electron-rich Pd(0) species [3].

Catalyst and Ligand Selection: To overcome the kinetic deactivation caused by the amino group while maintaining strict regioselectivity, standard catalysts like Pd(PPh


)

are often insufficient and lead to sluggish reactions or elevated temperatures that risk C6-Cl cleavage.

The optimized solution employs PdCl


(dppf)  in combination with tri-tert-butylphosphonium tetrafluoroborate (

-Bu

P·HBF

)
[1].
  • Causality: The extreme steric bulk and high electron density of the

    
    -Bu
    
    
    
    P ligand create a highly reactive, coordinatively unsaturated Pd(0) species. This accelerates the oxidative addition into the C5-Br bond so rapidly that competitive dehalogenation or C6-Cl insertion is completely suppressed. The HBF
    
    
    salt is used because it is an air-stable precursor to the otherwise pyrophoric free phosphine.

Mechanism SM 5-Bromo-6-chloropyridazin-3-amine (Starting Material) OA Regioselective Oxidative Addition (Rapid at C5-Br) SM->OA Pd Pd(0) + t-Bu3P Ligand (Active Catalyst) Pd->OA Insertion TM Transmetalation (Ar-B(OH)2 + Cs2CO3) OA->TM Intermediate: Pd(II) Complex RE Reductive Elimination TM->RE RE->Pd Catalyst Regeneration Prod 5-Aryl-6-chloropyridazin-3-amine (Cross-Coupled Product) RE->Prod Product Release

Mechanistic pathway of the regioselective Suzuki-Miyaura cross-coupling at the C5 position.

Data Presentation: Optimization of Reaction Parameters

The following table summarizes the causal relationship between reaction conditions and the resulting chemical behavior, contrasting standard conditions with the optimized protocol for this specific substrate.

ParameterStandard Suzuki ConditionsOptimized Protocol [1]Mechanistic Rationale
Catalyst System Pd(PPh

)

(5 mol%)
PdCl

(dppf) +

-Bu

P·HBF


-Bu

P overcomes the electronic deactivation caused by the C3-NH

group, ensuring rapid C-Br insertion.
Base Na

CO

(2.0 equiv)
Cs

CO

(2.5 equiv)
Cesium provides superior solubility in dioxane and drastically accelerates the transmetalation step.
Solvent Toluene / EtOH / H

O
1,4-Dioxane / H

O (10:1)
Dioxane supports a higher reflux temperature (100°C) and better solubilizes polar heterocyclic boronic acids.
Stoichiometry Ar-B(OH)

in excess
Pyridazine in excess (1.5x)In complex PROTAC synthesis, the boronic acid is often the limiting, high-value reagent.

Trustworthiness: A Self-Validating Experimental System

A robust protocol must be self-validating. How do you guarantee that the reaction occurred exclusively at the C5 position without degrading the C6-Cl bond?

The Built-In Diagnostic: The unreacted chlorine atom serves as an internal isotopic tracer. Chlorine naturally exists as a mixture of


Cl and 

Cl in a ~3:1 ratio. By monitoring the reaction via LC-MS, the molecular ion peak (

) of the desired product must display an M / M+2 isotopic envelope in a strict 3:1 ratio. If you observe a single mass peak lacking this M+2 signature, reductive dechlorination or over-coupling has occurred, instantly invalidating the reaction batch.

Workflow Prep 1. Reagent Prep (Strictly Anaerobic) React 2. Suzuki Coupling (100°C, 4h) Prep->React Monitor 3. LC-MS Monitoring (Check 35Cl/37Cl Isotope) React->Monitor Workup 4. Aqueous Workup & Extraction Monitor->Workup Purify 5. Silica Gel Chromatography Workup->Purify

Experimental workflow for self-validating regioselective Suzuki coupling.

Step-by-Step Experimental Protocol

Note: The following procedure is adapted from validated literature conditions utilized in the synthesis of SMARCA2/BRM degrading compounds [1].

Materials Required
  • Limiting Reagent: Aryl or Heteroaryl Boronic Acid (0.27 mmol, 1.0 equiv)

  • Substrate: 5-Bromo-6-chloropyridazin-3-amine (85 mg, 0.41 mmol, ~1.5 equiv)

  • Catalyst: PdCl

    
    (dppf) (40 mg, 0.054 mmol, 20 mol%)
    
  • Ligand:

    
    -Bu
    
    
    
    P·HBF
    
    
    (31 mg, 0.11 mmol, 40 mol%)
  • Base: Cesium Carbonate (Cs

    
    CO
    
    
    
    ) (220 mg, 0.68 mmol, 2.5 equiv)
  • Solvents: 1,4-Dioxane (20 mL, anhydrous) and Deionized Water (2 mL)

Methodology

Step 1: Anaerobic Preparation

  • To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add the aryl boronic acid (0.27 mmol) and 5-bromo-6-chloropyridazin-3-amine (85 mg).

  • Add the base (Cs

    
    CO
    
    
    
    , 220 mg), catalyst (PdCl
    
    
    (dppf), 40 mg), and ligand (
    
    
    -Bu
    
    
    P·HBF
    
    
    , 31 mg).
  • Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 3 minutes, then backfill with ultra-pure Nitrogen or Argon. Repeat this purge cycle three times to ensure a strictly anaerobic environment. Causality: Pd(0) generated in situ is highly susceptible to oxidation; oxygen will kill the catalytic cycle and promote boronic acid homocoupling.

Step 2: Solvent Addition and Reaction Execution 4. Syringe in the 1,4-Dioxane (20 mL) followed by the Water (2 mL). Both solvents should be pre-sparged with Nitrogen for 15 minutes prior to addition. 5. Transfer the flask to a pre-heated oil bath or heating block set to 100°C. 6. Stir the resulting mixture vigorously at 100°C under a positive pressure of nitrogen for 4 hours.

Step 3: In-Process Self-Validation (LC-MS) 7. After 3.5 hours, withdraw a 10 µL aliquot using a purged syringe. Dilute in 1 mL of HPLC-grade Acetonitrile and inject into the LC-MS. 8. Validation Check: Confirm the disappearance of the boronic acid. Locate the product mass. Verify the presence of the


 and 

peaks in a 3:1 ratio. If confirmed, proceed to workup.

Step 4: Workup and Isolation 9. Remove the reaction from heat and allow it to cool to room temperature. 10. Concentrate the mixture under reduced pressure (rotary evaporation) to remove the majority of the 1,4-dioxane. 11. Partition the remaining residue between Ethyl Acetate (30 mL) and Water (15 mL). 12. Separate the layers. Extract the aqueous layer with an additional portion of Ethyl Acetate (15 mL). 13. Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na


SO

, filter, and concentrate in vacuo. 14. Purify the crude residue via silica gel column chromatography (eluent gradient: Hexanes/Ethyl Acetate or Dichloromethane/Methanol depending on the polarity of the aryl group) to afford the pure 5-aryl-6-chloropyridazin-3-amine.

References

  • Vertex Pharmaceuticals Inc. (2024). US20240018158A1 - Brm targeting compounds and associated methods of use - Google Patents.
  • National Institutes of Health. (2025). Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters - PubMed. NIH.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling of 6-Amino-3-chloropyridazine - Benchchem. BenchChem.
Application

Application Note: A Comprehensive Guide to the Synthesis of 5-Aryl-6-Chloropyridazin-3-Amines via Suzuki-Miyaura Cross-Coupling

Introduction: The Significance of the Aryl-Pyridazine Scaffold The pyridazine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. The intro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Aryl-Pyridazine Scaffold

The pyridazine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. The introduction of an aryl moiety at the 5-position of a 6-chloropyridazin-3-amine creates a biaryl structure that is a key pharmacophore in various therapeutic areas. The chlorine atom at the 6-position serves as a versatile synthetic handle for further functionalization, allowing for the exploration of chemical space and the fine-tuning of structure-activity relationships (SAR) in drug development programs.[1][2]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly for constructing biaryl systems.[3][4] Its widespread adoption in both academic and industrial settings is due to its mild reaction conditions, remarkable tolerance of various functional groups, and the general stability and low toxicity of the organoboron reagents.[1][5] This application note provides an in-depth guide for the synthesis of 5-aryl-6-chloropyridazin-3-amines from their 5-bromo precursors, focusing on the practical application of the Suzuki-Miyaura coupling. We will delve into the causality behind experimental choices, provide detailed, validated protocols, and offer insights into troubleshooting common challenges.

Core Synthetic Strategy: From Bromo Precursor to Arylated Product

The primary transformation is a palladium-catalyzed cross-coupling between 5-bromo-6-chloropyridazin-3-amine and a suitable arylboronic acid or its ester derivative. The electron-deficient nature of the pyridazine ring facilitates the oxidative addition of the palladium catalyst to the carbon-bromine bond, which is a critical step in the catalytic cycle.[6][7]

The general transformation is depicted below:

Scheme 1: General Suzuki-Miyaura Cross-Coupling Reaction

A 5-bromo-6-chloropyridazin-3-amine precursor reacts with an arylboronic acid in the presence of a palladium catalyst and a base to yield the desired 5-aryl-6-chloropyridazin-3-amine product.

Experimental Workflow Overview

The following diagram outlines the typical laboratory workflow for this synthesis. The process emphasizes the requirement for an inert atmosphere to prevent catalyst degradation and undesirable side reactions.

G cluster_prep Reaction Setup cluster_reaction Catalysis and Reaction cluster_workup Work-up & Purification A Combine 5-bromo-6-chloropyridazin-3-amine, Arylboronic Acid, and Base in a Schlenk flask B Evacuate and backfill flask with inert gas (e.g., Argon) 3x A->B C Add degassed solvent B->C D Add Palladium Catalyst and Ligand (if required) C->D E Heat reaction mixture (Conventional or Microwave) D->E F Monitor reaction progress (TLC, LC-MS) E->F G Cool to room temperature F->G H Aqueous work-up (Dilute with organic solvent, wash with water/brine) G->H I Dry organic layer and concentrate H->I J Purify by column chromatography I->J

Figure 1: General experimental workflow for the Suzuki-Miyaura coupling.

In-Depth Experimental Protocols

Success in Suzuki-Miyaura coupling hinges on meticulous attention to detail, particularly in ensuring anaerobic conditions and using high-purity reagents.

Protocol 1: Synthesis of the Precursor - 4-Bromo-6-chloropyridazin-3-amine

The necessary starting material can be synthesized from the commercially available 6-chloropyridazin-3-amine through electrophilic bromination.

  • Materials:

    • 6-Chloropyridazin-3-amine (1.0 equiv)

    • Sodium bicarbonate (NaHCO₃) (2.0 equiv)

    • Bromine (Br₂) (1.5 equiv)

    • Methanol (MeOH)

  • Procedure:

    • Combine 6-chloropyridazin-3-amine and NaHCO₃ in methanol in a round-bottom flask.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add bromine dropwise to the stirring mixture.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Reduce the solvent volume by approximately half under reduced pressure.

    • Pour the remaining mixture into ice water.

    • Collect the resulting solid by filtration and dry to yield 4-bromo-6-chloropyridazin-3-amine.[8]

Protocol 2: Suzuki-Miyaura Coupling (Conventional Heating)

This protocol is a robust, general procedure adaptable for a range of arylboronic acids.

  • Materials & Reagents:

    • 5-bromo-6-chloropyridazin-3-amine (1.0 mmol, 1.0 equiv)

    • Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

    • Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (2-5 mol%)

    • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2.0-3.0 mmol, 2.0-3.0 equiv)

    • Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane/H₂O (4:1), Toluene/H₂O (4:1), or DMF)

  • Procedure:

    • Inert Atmosphere Setup: To a dry Schlenk flask or round-bottom flask equipped with a reflux condenser, add the 5-bromo-6-chloropyridazin-3-amine, arylboronic acid, and base under a positive flow of inert gas (Argon or Nitrogen).[9]

    • Degassing: Evacuate and backfill the vessel with the inert gas. Repeat this cycle three times to ensure all oxygen is removed. Oxygen can lead to catalyst oxidation and promote undesirable homocoupling of the boronic acid.[6][10][11]

    • Solvent Addition: Add the degassed solvent system via syringe.[12]

    • Catalyst Addition: Add the palladium catalyst (and ligand, if separate) to the flask under a positive flow of inert gas.

    • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1][6][9]

    • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine.

    • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.[9][10]

Protocol 3: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times and often improve yields.[13]

  • Procedure:

    • In a microwave-safe vial, combine the 5-bromo-6-chloropyridazin-3-amine (0.5 mmol), arylboronic acid (0.75 mmol), base (1.0-1.5 mmol), and palladium catalyst (2-5 mol%).

    • Add the degassed solvent (e.g., Dioxane/H₂O).

    • Seal the vial tightly with a cap.

    • Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 120-150 °C) for a designated time (e.g., 10-30 minutes).[1][9][13]

    • After the reaction, cool the vial to room temperature before opening.

    • Filter the mixture through a pad of celite to remove the catalyst and proceed with aqueous work-up and purification as described in the conventional heating protocol.[1]

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[14][15] Understanding this cycle is crucial for rational optimization and troubleshooting.

The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (5-bromo-6-chloropyridazin-3-amine), forming a square-planar Pd(II) complex. This step is often the rate-determining step of the cycle.[4][15]

  • Transmetalation: The organic group from the organoboron species (activated by the base to form a boronate complex) is transferred to the Pd(II) center, displacing the halide.[4][15] The precise mechanism of this step is complex but is essential for bringing the two coupling partners together on the palladium center.

  • Reductive Elimination: The two organic ligands on the Pd(II) complex couple and are expelled from the coordination sphere, forming the new C-C bond of the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[15]

Suzuki_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-Br(L)₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both Aryl-Pd(II)-Ar'(L)₂ Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product Aryl-Ar' RedElim->Product ArylBr Aryl-Br ArylBr->OxAdd Boronic Ar'-B(OH)₂ + Base Boronic->Transmetal

Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Data Presentation: Optimizing Reaction Parameters

The choice of catalyst, ligand, base, and solvent is critical and must be optimized for each specific substrate combination.[12] Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands are often superior to traditional ligands like PPh₃, especially for challenging or sterically hindered substrates.[5][11] They can accelerate both the oxidative addition and reductive elimination steps.[5]

Table 1: Impact of Key Parameters on Suzuki-Miyaura Coupling of Halopyridazines

ParameterOptionsRationale & Key ConsiderationsPotential Outcome
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf), Pd₂(dba)₃Pd(PPh₃)₄ is a pre-formed Pd(0) catalyst. Others are Pd(II) pre-catalysts that are reduced in situ. Choice depends on substrate reactivity and stability.High yields are achievable with various sources, but optimization is key.[9]
Ligand PPh₃, dppf, SPhos, XPhos, cataCXium® ABulky, electron-rich ligands (SPhos, XPhos) often accelerate the reaction, improve yields for less reactive chlorides, and prevent catalyst deactivation by the pyridazine nitrogen.[5][11]Increased reaction rates and yields, especially for hindered or electron-rich substrates.
Base K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃, KFThe base activates the boronic acid for transmetalation. Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often effective for challenging couplings.[10] The choice can influence side reactions like ester hydrolysis.Stronger bases can overcome slow transmetalation but may promote side reactions. K₃PO₄ is often a good starting point.[16]
Solvent Dioxane/H₂O, Toluene/H₂O, DMF, THFA polar, aprotic solvent is typically used. A small amount of water is often necessary to solubilize the base and facilitate the formation of the active boronate species.[14][17]Proper solvent choice ensures solubility of all components, which is critical for reaction efficiency.[18]
Boron Reagent Boronic Acid, Pinacol Ester, MIDA EsterBoronic esters (Pinacol, MIDA) are often more stable than their corresponding acids and can reduce side reactions like protodeboronation.[16]Increased stability of the boron reagent can lead to higher yields and cleaner reactions.

Troubleshooting Common Issues

Even with robust protocols, challenges can arise. Below are common issues and systematic approaches to resolve them.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion Inactive Catalyst: Oxygen contamination, poor quality catalyst, or inhibition by the pyridine nitrogen.[10][11]Ensure rigorous degassing of all solvents and the reaction mixture. Use a fresh, high-quality catalyst. Switch to a bulkier, more electron-rich ligand (e.g., SPhos) to shield the palladium center and promote oxidative addition.[11]
Inefficient Transmetalation: Incorrect base or insufficient temperature.Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[10] Gradually increase the reaction temperature.
Poor Solubility: Reagents not fully dissolved in the chosen solvent system.[18]Try a different solvent system like DMF or increase the solvent volume. Sonication may also help dissolve starting materials.
Significant Homocoupling of Boronic Acid Presence of Oxygen: O₂ can oxidize Pd(0) to Pd(II), which promotes homocoupling.[14][16]Improve degassing technique (e.g., use several freeze-pump-thaw cycles). Maintain a positive pressure of inert gas throughout the reaction.[6][10]
High Catalyst Loading / Poor Pre-catalyst Reduction: Use the minimum effective catalyst loading. Ensure conditions are suitable for the reduction of Pd(II) pre-catalysts if used.
Protodeboronation (Boronic acid replaced by -H) Excess Water or Protic Solvents: The C-B bond can be cleaved by acidic protons.[16]Use a boronic ester (pinacol or MIDA) which is more stable.[16] Use a milder base (e.g., K₃PO₄ or KF). Ensure the solvent is anhydrous if water is not explicitly required for the base.
Dehalogenation of Starting Material Side reaction after oxidative addition: The aryl-palladium intermediate can react with trace water or other proton sources.Optimize the base and solvent system. Sometimes, a change in ligand can alter the stability of the intermediate and suppress this pathway.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an exceptionally effective method for the synthesis of 5-aryl-6-chloropyridazin-3-amines. Success is predicated on a solid understanding of the reaction mechanism and careful control over key experimental parameters. By selecting the appropriate catalyst system, rigorously excluding oxygen, and optimizing the base and solvent for the specific substrates, researchers can reliably access these valuable scaffolds for drug discovery and development. This guide provides the foundational knowledge and practical protocols to achieve this transformation efficiently and reproducibly.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved March 7, 2026, from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved March 7, 2026, from [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved March 7, 2026, from [Link]

  • The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved March 7, 2026, from [Link]

  • Saha, A., et al. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved March 7, 2026, from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved March 7, 2026, from [Link]

  • Cai, L., et al. (2008). Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones. The Journal of Organic Chemistry, 73(18), 7204–7208. Retrieved March 7, 2026, from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1566–1575. Retrieved March 7, 2026, from [Link]

  • Organic Chemistry Portal. (2026, February 28). Suzuki Coupling Reaction. Retrieved March 7, 2026, from [Link]

  • Martin, V., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Molecules, 22(5), 785. Retrieved March 7, 2026, from [Link]

  • MacInnis, T. D., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 42(18), 2269–2275. Retrieved March 7, 2026, from [Link]

  • Kumar, R., et al. (2020). Design, Synthesis and Biological Evaluation of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles and their Derivatives as Analgesic Agents. Drug Research, 70(11), 493–502. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2025, August 9). Design, Synthesis and Biological Evaluation of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles and their Derivatives as Analgesic Agents. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Results of the Optimization of Suzuki Coupling Reaction Conditions on Solid Phase. Retrieved March 7, 2026, from [Link]

  • ACS Publications. (2012, November 14). Palladium Catalyzed One-Pot Sequential Suzuki Cross-Coupling–Direct C–H Functionalization of Imidazo[1,2-a]pyrazines. Organic Letters. Retrieved March 7, 2026, from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. Retrieved March 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. Retrieved March 7, 2026, from [Link]

  • National Center for Biotechnology Information. (2018, November 18). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Retrieved March 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? Retrieved March 7, 2026, from [Link]

  • MDPI. (2018, November 18). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Retrieved March 7, 2026, from [Link]

  • Scribd. (n.d.). Suzuki Coupling Reaction Procedure. Retrieved March 7, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. Retrieved March 7, 2026, from [Link]

  • MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved March 7, 2026, from [Link]

  • Preprints.org. (2021, November 2). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2023, November 28). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines. Retrieved March 7, 2026, from [Link]

  • Google Patents. (n.d.). WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine.

Sources

Method

Application Note: Protocol for Regioselective C-5 Functionalization of Pyridazines

Executive Summary & Mechanistic Rationale Pyridazines are highly valued in drug discovery as metabolically stable bioisosteres for phenyl rings. However, their electron-deficient nature makes traditional electrophilic ar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Pyridazines are highly valued in drug discovery as metabolically stable bioisosteres for phenyl rings. However, their electron-deficient nature makes traditional electrophilic aromatic substitution nearly impossible. Functionalizing the C-5 position—often critical for optimizing structure-activity relationships (SAR)—requires specialized methodologies.

This application note details two highly authoritative, complementary protocols for the regioselective C-5 functionalization of pyridazines:

  • Innate Radical Functionalization (Minisci-Type): Exploits the inherent electron deficiency of the pyridazine ring.

  • Directed Metalation (Turbo-Grignard): Utilizes kinetically active, non-nucleophilic bases to selectively deprotonate the scaffold.

Mechanistic Causality

Approach A: Radical-Based Minisci-Type Functionalization As established by [1], the innate reactivity of pyridazines toward nucleophilic radicals is highest at the C-4 and C-5 positions (β to the nitrogen atoms). By using sodium alkylsulfinates as radical precursors and tert-butyl hydroperoxide (TBHP) as an oxidant, alkyl radicals are generated via the extrusion of SO₂. The addition of an acid (e.g., TFA) protonates the pyridazine, lowering its Lowest Unoccupied Molecular Orbital (LUMO) and accelerating the nucleophilic radical attack. TBHP subsequently rearomatizes the radical adduct.

Approach B: Directed Metalation via TMPMgCl·LiCl Traditional alkyllithium reagents (e.g., n-BuLi) often fail with pyridazines due to competitive nucleophilic addition to the highly electrophilic C=N bonds (Chichibabin-type reactions). To circumvent this, [2] demonstrated the use of TMPMgCl·LiCl (Knochel's Turbo-Grignard). The causality of this reagent design is twofold: the bulky 2,2,6,6-tetramethylpiperidide (TMP) prevents nucleophilic attack, while the addition of LiCl breaks up the polymeric magnesium amide aggregates. This creates a monomeric, highly kinetically active base. When applied to 3,6-disubstituted pyridazines (e.g., 3-alkylthio-6-chloropyridazine), the base coordinates to the directing group, selectively deprotonating the C-5 position over C-4.

Experimental Protocols

Protocol 1: Radical-Based C-5 Alkylation (Minisci-Type)

Designed for symmetrical pyridazines or substrates lacking strong directing groups.

Reagents:

  • Pyridazine substrate (1.0 equiv, 0.5 mmol)

  • Sodium alkylsulfinate (e.g., sodium isopropylsulfinate) (3.0 equiv)

  • Trifluoroacetic acid (TFA) (1.0 equiv)

  • tert-Butyl hydroperoxide (TBHP, 70% in water) (5.0 equiv)

  • Solvent: DMSO or DCM/H₂O (2.5:1), 0.1 M

Step-by-Step Methodology:

  • Preparation: In a 20 mL glass vial equipped with a magnetic stir bar, dissolve the pyridazine substrate (0.5 mmol) in 5.0 mL of the chosen solvent.

  • Activation: Add TFA (1.0 equiv) dropwise at room temperature. Causality: This protonates the diazine core, polarizing the ring and lowering the LUMO to favor nucleophilic radical attack.

  • Radical Precursor Addition: Add the sodium alkylsulfinate (3.0 equiv) to the stirring solution.

  • Initiation: Slowly add TBHP (5.0 equiv) dropwise over 5 minutes. Causality: Slow addition prevents thermal runaway from the exothermic radical initiation and SO₂ extrusion.

  • Reaction: Seal the vial and stir at 50 °C for 12–16 hours.

  • Self-Validation Check: After 12 hours, sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. If the conversion of the starting material has stalled below 90%, add an additional 1.0 equiv of TBHP. Causality: Radical termination pathways can prematurely consume the oxidant.

  • Workup: Quench the reaction with saturated aqueous Na₂SO₃ (to destroy excess peroxide). Extract with EtOAc (3 × 15 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography.

Protocol 2: Directed C-5 Metalation and Electrophilic Trapping

Designed for unsymmetrical, functionalized pyridazines (e.g., 3-alkylthio-6-chloropyridazine).

Reagents:

  • 3,6-Disubstituted pyridazine (1.0 equiv, 1.0 mmol)

  • TMPMgCl·LiCl (1.0 M in THF/toluene) (1.1 equiv)

  • Electrophile (e.g., I₂, allyl bromide, or Ar-ZnX for cross-coupling) (1.2–1.5 equiv)

  • Solvent: Anhydrous THF, 0.2 M

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under argon. Add the pyridazine substrate (1.0 mmol) and dissolve in 5.0 mL of anhydrous THF.

  • Metalation: Cool the solution to 20 °C (or 0 °C depending on substrate sensitivity). Add TMPMgCl·LiCl (1.1 mL, 1.1 equiv) dropwise over 10 minutes. Stir for 1 hour.

  • Self-Validation Check: To ensure the protocol is functioning as a self-validating system, withdraw a 0.1 mL aliquot and quench it into 0.5 mL of D₂O. Extract with EtOAc and analyze via GC-MS. You must observe >95% deuterium incorporation at the C-5 position (M+1 peak shift) before proceeding. Causality: Incomplete metalation leads to unreacted starting material that is difficult to separate from the product.

  • Electrophilic Trapping: Cool the reaction mixture to -20 °C. Add the electrophile (e.g., a solution of I₂ in THF, 1.2 equiv) dropwise. Causality: Cooling mitigates exothermic degradation of the newly formed C-5 functionalized intermediate.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Workup: Quench with saturated aqueous NH₄Cl (and Na₂S₂O₃ if I₂ was used). Extract with EtOAc (3 × 20 mL), dry over MgSO₄, concentrate, and purify via silica gel chromatography.

Quantitative Data & Scope Comparison

The following table summarizes the operational parameters and quantitative outcomes for both methodologies, allowing researchers to select the optimal route based on their specific substrate.

ParameterProtocol 1: Minisci-Type Radical AlkylationProtocol 2: Directed Metalation (TMPMgCl·LiCl)
Optimal Substrate Scope Unsubstituted or symmetrically substituted pyridazines.Unsymmetrical, 3,6-disubstituted pyridazines (e.g., halogens, thioethers).
Regioselectivity Innate C-4 / C-5 preference.Strictly C-5 (directed by adjacent substituents).
Typical Yields 40% – 75%60% – 90%
Reaction Temperature 25 °C to 50 °C-20 °C to 20 °C
Functional Group Tolerance High tolerance for protic groups (OH, NH) and water.High tolerance for electrophilic groups (esters, nitriles); strictly anhydrous.
Scalability Excellent (Gram scale easily achieved).Good (Requires strict temperature and moisture control at scale).

Visualizing the Workflows

RadicalPathway RadicalSource Sodium Alkylsulfinate (R-SO2Na) AlkylRadical Alkyl Radical (R•) + SO2 RadicalSource->AlkylRadical Oxidant TBHP (Oxidant) Initiation Oxidant->AlkylRadical Oxidation RadicalAdduct C-5 Radical Adduct (Innate Reactivity) AlkylRadical->RadicalAdduct Pyridazine Protonated Pyridazine (LUMO lowered by TFA) Pyridazine->RadicalAdduct Nucleophilic Attack Product C-5 Alkylated Pyridazine (Rearomatized) RadicalAdduct->Product TBHP Oxidation (-H+, -e-)

Fig 1: Minisci-type radical C-5 functionalization workflow for pyridazines.

MetalationPathway Substrate 3,6-Disubstituted Pyridazine (e.g., 3-SR, 6-Cl) Coordination Base Coordination to Directing Group (-SR) Substrate->Coordination Base TMPMgCl·LiCl (Turbo-Grignard) Base->Coordination Aggregate Breakup by LiCl Metalated C-5 Magnesiated Pyridazine Intermediate Coordination->Metalated Deprotonation (-TMPH) Product Regioselective C-5 Functionalized Scaffold Metalated->Product Electrophile Electrophilic Trapping (E-X or Pd/Zn cross-coupling) Electrophile->Product C-C / C-X Bond Formation

Fig 2: Directed C-5 metalation of pyridazines using TMPMgCl·LiCl base.

References

  • O'Hara, F., Blackmond, D. G., & Baran, P. S. (2013). Radical-Based Regioselective C–H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. Journal of the American Chemical Society, 135(32), 12122–12134. Available at:[Link] [1]

  • Hamze, C., Brossier, J., Karaghiosoff, K., Godineau, E., & Knochel, P. (2023). Selective and Stepwise Functionalization of the Pyridazine Scaffold by Using Thio-Substituted Pyridazine Building Blocks. Chemistry - A European Journal, 29(63), e202302156. Available at:[Link] [2]

Application

Application Note &amp; Protocol: Selective Buchwald-Hartwig Amination of 5-Bromo-6-chloropyridazin-3-amine

Abstract Substituted aminopyridazines are privileged scaffolds in medicinal chemistry and materials science, necessitating robust and selective synthetic methodologies.[1] This application note provides a comprehensive g...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Substituted aminopyridazines are privileged scaffolds in medicinal chemistry and materials science, necessitating robust and selective synthetic methodologies.[1] This application note provides a comprehensive guide to the selective Buchwald-Hartwig amination of 5-Bromo-6-chloropyridazin-3-amine, a challenging electron-deficient dihaloheterocycle. We delve into the mechanistic rationale for achieving high chemoselectivity, detail optimized protocols for mono-amination at the C-Br position, and offer expert insights into catalyst selection, reaction optimization, and troubleshooting. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage modern cross-coupling strategies for the synthesis of complex nitrogen-containing heterocycles.

Introduction: The Challenge of Selective Heterocyclic Amination

The palladium-catalyzed Buchwald-Hartwig amination has revolutionized the formation of carbon-nitrogen (C-N) bonds, largely replacing harsher classical methods.[2][3] Its broad functional group tolerance and wide substrate scope have made it an indispensable tool. However, applying this reaction to complex substrates like 5-Bromo-6-chloropyridazin-3-amine presents a distinct set of challenges:

  • Chemoselectivity: The presence of two different halogen atoms (Br and Cl) requires a catalyst system that can selectively activate the more labile C-Br bond over the stronger C-Cl bond.

  • Catalyst Inhibition: The pyridazine core contains basic nitrogen atoms that can coordinate to the palladium center, potentially leading to catalyst deactivation or inhibition.[4][5][6]

  • Substrate Reactivity: The electron-deficient nature of the pyridazine ring influences the kinetics of the catalytic cycle, demanding careful optimization of reaction parameters.

This document provides a framework for navigating these challenges, enabling the efficient and selective synthesis of 6-chloro-5-(substituted-amino)pyridazin-3-amine derivatives.

Mechanistic Rationale and Strategy for Selectivity

The efficacy and selectivity of the Buchwald-Hartwig amination are governed by the interplay of the catalyst, ligand, base, and substrate within a well-defined catalytic cycle.

The Catalytic Cycle

The reaction proceeds through three primary steps: oxidative addition, amine coordination/deprotonation, and reductive elimination.[2][7][8] The choice of ligand is paramount as it influences the rate and efficiency of each step. Bulky, electron-rich phosphine ligands are known to promote the formation of highly reactive monoligated Pd(0) species, which are crucial for efficient catalysis.[9][10]

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OA_Complex L-Pd(II)(Ar)(X) (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition (Ar-X) Amide_Complex L-Pd(II)(Ar)(NR¹R²) (Amide Complex) OA_Complex->Amide_Complex Amine Coordination & Deprotonation (HNR¹R², Base) Amide_Complex->Pd0 Reductive Elimination Product Ar-NR¹R² (Product) Amide_Complex->Product

Figure 1: The generalized catalytic cycle for the Buchwald-Hartwig amination.

Achieving Chemoselectivity: C-Br vs. C-Cl

The cornerstone of achieving selectivity in the amination of 5-Bromo-6-chloropyridazin-3-amine is the differential reactivity of carbon-halogen bonds. The oxidative addition of the aryl halide to the Pd(0) center is typically the rate-determining step. The bond dissociation energy for a C-Br bond is significantly lower than that of a C-Cl bond on an aromatic ring. Consequently, the oxidative addition at the C-Br bond occurs at a much faster rate.[11]

Reactivity Order: Ar-I > Ar-Br > Ar-OTf >> Ar-Cl

By carefully controlling reaction temperature and time, it is possible to favor the exclusive reaction at the more reactive C5-Br position while leaving the C6-Cl position intact for subsequent functionalization.

Optimizing Key Reaction Parameters

Success in this transformation hinges on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent.

Palladium Precatalyst

While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern, well-defined palladium precatalysts are highly recommended. These air-stable complexes, often featuring a biaryl phosphine ligand already coordinated to palladium (e.g., XPhos Pd G3), ensure a reliable and efficient generation of the active monoligated Pd(0) catalytic species, leading to more reproducible results and lower catalyst loadings.[11]

Ligand Selection

The ligand is the most critical variable. For challenging electron-deficient heterocyclic substrates, bulky and electron-rich dialkylbiaryl phosphine ligands are the state-of-the-art.[9][12]

  • Dialkylbiaryl Phosphines (Buchwald Ligands): Ligands like XPhos , SPhos , and RuPhos are exceptionally effective. Their steric bulk facilitates the crucial reductive elimination step and prevents the formation of inactive catalyst species.[9] Their strong electron-donating ability promotes the initial oxidative addition.

  • Ferrocene-Based Ligands (Hartwig Ligands): Sterically hindered ferrocenyl phosphines, such as Josiphos derivatives (e.g., CyPF-t-Bu), are also powerful ligands for C-N coupling reactions involving aryl chlorides and challenging heterocycles.[2][13]

For this specific application, XPhos or RuPhos are excellent starting points due to their proven efficacy with heteroaryl chlorides and bromides.

Base Selection

The base facilitates the deprotonation of the amine nucleophile upon coordination to the palladium center. The choice of base can significantly impact yield and side-product formation.

BasepKa of Conjugate AcidTypical Use & Comments
NaOt-Bu ~19Strong, non-coordinating base. Highly effective but can be incompatible with base-sensitive functional groups.
LHMDS ~26Very strong, non-nucleophilic base. Useful for less nucleophilic amines or when proton tolerance is needed.[7]
K₃PO₄ ~12.3Weaker inorganic base. Good for substrates with base-sensitive groups. Often requires higher temperatures.[11]
Cs₂CO₃ ~10.3Mild inorganic base. Good solubility in many organic solvents and effective for a range of couplings.[11][14]

For the amination of 5-Bromo-6-chloropyridazin-3-amine, starting with a stronger base like NaOt-Bu is recommended to ensure efficient catalysis at moderate temperatures. If substrate decomposition is observed, switching to K₃PO₄ or Cs₂CO₃ at a higher temperature is a viable alternative.

Solvent Choice

Anhydrous, aprotic polar solvents are standard.

  • Toluene: High boiling point (111 °C), excellent for dissolving nonpolar reagents.

  • Dioxane: Good solvating properties for a range of reagents, boiling point of 101 °C.

  • tert-Butanol (t-BuOH): Often used, sometimes in combination with other solvents. Can participate in the catalytic cycle.

Toluene or Dioxane are preferred solvents for this transformation. It is imperative that solvents are thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Detailed Experimental Protocol

This protocol outlines a general procedure for the selective mono-amination of 5-Bromo-6-chloropyridazin-3-amine at the C-Br position.

Experimental_Workflow start Start: Assemble Reagents reagents 1. Add Substrate, Amine, Base, Pd Precatalyst, and Ligand to a dry, inert reaction vessel. start->reagents solvent 2. Add anhydrous, degassed solvent (e.g., Toluene). reagents->solvent inert 3. Seal vessel. Purge with Inert Gas (Ar or N₂) for 5-10 minutes. solvent->inert heat 4. Heat reaction to desired temperature (e.g., 80-110 °C) with vigorous stirring. inert->heat monitor 5. Monitor reaction progress by TLC or LC-MS. heat->monitor workup 6. Cool to RT. Dilute with EtOAc. Filter through Celite. Wash with water and brine. monitor->workup Upon Completion purify 7. Dry organic layer (Na₂SO₄), concentrate, and purify by column chromatography. workup->purify end End: Isolated Product purify->end

Figure 2: Standard workflow for the Buchwald-Hartwig amination reaction setup.

Reagents and Equipment
  • 5-Bromo-6-chloropyridazin-3-amine (1.0 equiv)

  • Amine nucleophile (1.1 - 1.3 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%)

  • Ligand (e.g., XPhos, 1.1 - 1.2 x mol% of Pd)

  • Base (e.g., NaOt-Bu, 1.4 - 2.0 equiv)

  • Anhydrous, degassed Toluene or Dioxane

  • Oven-dried glassware, magnetic stir bar, condenser, inert atmosphere (Argon or Nitrogen) setup

Step-by-Step Procedure
  • Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add 5-Bromo-6-chloropyridazin-3-amine (e.g., 208 mg, 1.0 mmol, 1.0 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 21 mg, 0.025 mmol, 2.5 mol%), and the base (e.g., NaOt-Bu, 135 mg, 1.4 mmol, 1.4 equiv).

  • Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 5-10 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., Toluene, 5 mL). Then, add the amine nucleophile (1.2 mmol, 1.2 equiv) via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating mantle set to the desired temperature (a good starting point is 100 °C). Stir the mixture vigorously.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing via TLC or LC-MS until the starting material is consumed (typically 2-24 hours).

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter the mixture through a pad of Celite® to remove palladium residues, washing the pad with additional ethyl acetate. Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired product.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive Catalyst- Use a fresh bottle of catalyst/precatalyst.[15]- Ensure rigorous exclusion of oxygen by thoroughly degassing the solvent and maintaining a positive inert atmosphere.
2. Insufficiently Strong Base- Switch to a stronger base (e.g., from K₃PO₄ to NaOt-Bu).- Grind inorganic bases to increase surface area.[11]
3. Low Reaction Temperature- Increase the reaction temperature in 10-20 °C increments.
Dehalogenation Reductive dehalogenation is a known side reaction.- Lower the reaction temperature.- Use a different ligand system (e.g., switch from XPhos to SPhos or a Josiphos ligand).- Ensure the reaction is not run for an excessively long time after completion.
Formation of Di-aminated Product Reaction conditions are too harsh, leading to reaction at the C-Cl position.- Lower the reaction temperature and shorten the reaction time.- Use a less active catalyst system if selectivity is a persistent issue.
Poor Reproducibility - Inconsistent quality of reagents (especially base or solvent).- Inefficient generation of active Pd(0) from Pd(OAc)₂/Pd₂(dba)₃.- Use high-purity, anhydrous reagents.- Switch to a well-defined palladium precatalyst for more reliable results.[11]

Conclusion

The selective mono-amination of 5-Bromo-6-chloropyridazin-3-amine is a challenging yet highly achievable transformation. Success relies on a rational approach to catalyst and ligand selection, favoring bulky, electron-rich phosphine systems that can overcome the inhibitory effects of the heterocyclic substrate. By carefully controlling reaction parameters, particularly temperature, and employing modern, well-defined palladium precatalysts, researchers can selectively functionalize the C-Br position, yielding valuable intermediates for drug discovery and materials science in a reliable and efficient manner.

References

  • Wikipedia. Buchwald–Hartwig amination. Wikimedia Foundation. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023). [Link]

  • Kjell, D. P., & Johnson, M. T. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. (2020). [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. (2021). [Link]

  • Wikipedia. Dialkylbiaryl phosphine ligands. Wikimedia Foundation. [Link]

  • ResearchGate. Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. (2011). [Link]

  • National Center for Biotechnology Information. Catalytic amination of 2-substituted pyridines with hydrazine derivatives. (2001). [Link]

  • ResearchGate. Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts. (2021). [Link]

  • National Center for Biotechnology Information. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. (2022). [Link]

  • Norrby, P.-O., et al. Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. (2014). [Link]

  • Macmillan Group, Princeton University. Why C–N and C–O Couplings?. [Link]

  • ACS Publications. Exploring the Effect of Phosphine Ligand Architecture on a Buchwald–Hartwig Reaction: Ligand Synthesis and Screening of Reaction Conditions. (2021). [Link]

  • ResearchGate. Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. (2007). [Link]

  • Royal Society of Chemistry. Palladium complexes of ferrocene-based phosphine ligands as redox-switchable catalysts in Buchwald–Hartwig cross-coupling reactions. (2017). [Link]

  • ResearchGate. The Role of the Base in Buchwald-Hartwig Amination. (2014). [Link]

  • Purdue University. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (2021). [Link]

  • Hartwig, J. F. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. PMC. (2008). [Link]

  • ResearchGate. Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. (2021). [Link]

  • Nolan, S. P., & Buchwald, S. L. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. (2014). [Link]

  • Dorel, R., & Echavarren, A. M. The Buchwald-Hartwig Amination After 25 Years. PubMed. (2019). [Link]

Sources

Method

Application Note: Protecting Group Strategies for 3-Aminopyridazine Synthesis

Topic: Protecting group strategies for 3-amino group in pyridazine synthesis Content Type: Application Notes and Protocols Executive Summary The 3-aminopyridazine scaffold is a privileged structure in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Protecting group strategies for 3-amino group in pyridazine synthesis Content Type: Application Notes and Protocols

Executive Summary

The 3-aminopyridazine scaffold is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors and GPCR ligands. However, the unique electronic properties of the 1,2-diazine ring—specifically the electron-deficient nature and the presence of the N-N bond—render the 3-amino group less nucleophilic than comparable anilines, yet sufficiently reactive to poison transition metal catalysts (e.g., Pd, Cu) or interfere with organometallic reagents.

This guide details two distinct protecting group (PG) strategies tailored to the specific synthetic objective:

  • The "Masking" Strategy (Boc): Optimal for preventing catalyst poisoning during Suzuki/Sonogashira couplings.

  • The "Directing" Strategy (Pivaloyl): Essential for enabling regioselective C4-functionalization via Directed Ortho-Metalation (DoM).[1]

Strategic Analysis: The 3-Aminopyridazine Challenge

Electronic Context

Unlike aniline, where the nitrogen lone pair is readily available, the 3-amino group in pyridazine donates electron density into an electron-poor


-system containing two electronegative nitrogen atoms.
  • Reduced Nucleophilicity: Standard protection conditions (e.g., Boc

    
    O/DCM/RT) often fail or require forcing conditions (DMAP/Reflux).
    
  • Catalyst Poisoning: The free amine, along with the pyridazine N2, forms stable "chelate-like" complexes with Pd(0) and Pd(II) species, arresting catalytic cycles in cross-coupling reactions.

  • Acidity: The N-H protons are more acidic (

    
     in DMSO) than anilines (
    
    
    
    ), making them susceptible to deprotonation by strong bases (e.g., n-BuLi), which consumes reagents if unprotected.
Decision Matrix: Selecting the Right Strategy

The choice of protecting group is strictly dictated by the subsequent synthetic steps.

PG_Selection Start Start: 3-Aminopyridazine Scaffold Decision What is the next key step? Start->Decision Coupling Pd-Catalyzed Coupling (Suzuki, Sonogashira, Buchwald) Decision->Coupling Cross-Coupling Lithiation C4-Functionalization (Directed Ortho-Metalation) Decision->Lithiation Regioselective Substitution Boc Strategy A: Boc Protection (Masking) Coupling->Boc Piv Strategy B: Pivaloyl Protection (Directing) Lithiation->Piv Boc_Reason Prevents catalyst poisoning Easily removed (TFA/HCl) Boc->Boc_Reason Piv_Reason Directs Li to C4 position Robust to n-BuLi Piv->Piv_Reason

Figure 1: Decision tree for selecting protecting group strategies based on downstream chemistry.

Strategy A: The "Masking" Strategy (tert-Butyloxycarbonyl)

The Boc group is the industry standard for "passive" protection. It effectively masks the nitrogen's coordinating ability and is orthogonal to base-catalyzed couplings (Suzuki) but labile to acid.

Protocol: Bis-Boc Protection of 3-Aminopyridazine

Note: Mono-Boc protection of electron-deficient heteroarylamines is often sluggish and can lead to mixtures. Forcing conditions to form the Bis-Boc species, followed by selective cleavage to Mono-Boc (if necessary) or direct use, is often more reliable.

Reagents:

  • 3-Aminopyridazine (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc

    
    O) (2.5 equiv)
    
  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Triethylamine (Et

    
    N) (2.5 equiv)
    
  • Solvent: THF or DCM (anhydrous)

Step-by-Step Procedure:

  • Setup: In a flame-dried round-bottom flask under N

    
    , dissolve 3-aminopyridazine in anhydrous THF (0.5 M concentration).
    
  • Addition: Add Et

    
    N followed by DMAP.
    
  • Reaction: Add Boc

    
    O (dissolved in minimal THF) dropwise at 0 °C.
    
  • Heating: Allow to warm to RT, then reflux (65 °C) for 4–6 hours. Critical: The electron-deficient ring requires thermal energy to drive the reaction to completion.

  • Workup: Cool to RT. Dilute with EtOAc, wash with 1M citric acid (to remove DMAP/Et

    
    N), sat. NaHCO
    
    
    
    , and brine.
  • Purification: Dry over Na

    
    SO
    
    
    
    , concentrate. Recrystallize from Hexanes/EtOAc or purify via silica flash chromatography (typically 20-30% EtOAc/Hexanes).
Deprotection[2]
  • Standard: TFA/DCM (1:1) at RT for 1 hour.

  • Alternative (HCl): 4M HCl in Dioxane at RT.

  • Note: The pyridazine ring is basic; the product will be the salt. Free-base using mild basic resin or NaHCO

    
     wash if the free amine is needed immediately.
    

Strategy B: The "Directing" Strategy (Pivaloyl)

For functionalizing the C4 position (ortho to the amine), the Pivaloyl (Piv) group is superior. It coordinates organolithiums (DoM), directing the base to deprotonate the C4-H specifically.

Mechanism of C4-Lithiation

The carbonyl oxygen of the pivalamide coordinates the Lithium atom of n-BuLi, bringing the base into proximity with the C4 proton. This "Complex Induced Proximity Effect" (CIPE) overrides the inherent acidity of other positions.

Lithiation_Mechanism cluster_legend Key Interaction Substrate 3-(Pivaloylamino) pyridazine Complex Pre-Lithiation Complex (CIPE) Substrate->Complex + n-BuLi (-78°C) Lithiated C4-Lithio Intermediate Complex->Lithiated Deprotonation (Ortho-Directing) Product C4-Substituted Product Lithiated->Product + Electrophile (E+) Desc Piv Carbonyl (C=O) Coordinates Li+

Figure 2: Mechanism of Directed Ortho-Metalation (DoM) at C4.

Protocol: Pivaloylation and Ortho-Lithiation

Part A: Pivaloyl Protection

  • Dissolve: 3-Aminopyridazine (1.0 equiv) in anhydrous Pyridine (0.5 M).

  • Add: Pivaloyl chloride (1.2 equiv) dropwise at 0 °C.

  • Stir: Warm to RT and stir for 12 hours.

  • Workup: Quench with water. Extract with DCM. Wash organic layer extensively with CuSO

    
     solution (to remove pyridine) or 1M HCl.
    
  • Yield: Typically >90% white solid.[2]

Part B: Directed Ortho-Lithiation (DoM)

  • Prepare: Dissolve N-pivaloyl-3-aminopyridazine (1.0 equiv) in anhydrous THF under Argon. Cool to -78 °C .[3]

  • Lithiate: Add n-BuLi (2.2 equiv) dropwise.

    • Note: 2.2 equiv is required because the first equivalent deprotonates the amide N-H; the second performs the C4-lithiation.

  • Incubate: Stir at -78 °C for 1–2 hours. The solution typically turns deep red/yellow.

  • Trap: Add Electrophile (e.g., MeI, DMF, I

    
    ) (3.0 equiv) dissolved in THF.
    
  • Warm: Allow to warm slowly to RT over 2 hours.

  • Quench: Add sat. NH

    
    Cl. Extract with EtOAc.
    
Deprotection (The Challenge)

Pivalamides are sterically hindered and robust. Standard base hydrolysis (NaOH/MeOH) is often too slow.

  • Method A (Acidic - Robust): Reflux in 6M HCl for 6–12 hours.

  • Method B (Basic - Forcing): KOH (5 equiv) in Ethylene Glycol at 150 °C for 4 hours.

  • Method C (Reductive - Mild but specialized): DIBAL-H (excess) at -78 °C to 0 °C can sometimes cleave the amide to the amine (via the hemiaminal), though over-reduction to the alkyl amine is a risk. Method A is recommended for reliability.

Comparative Data: Boc vs. Pivaloyl

FeatureStrategy A: BocStrategy B: Pivaloyl
Primary Utility "Masking" for Cross-Coupling"Directing" for Lithiation
Installation Boc

O, DMAP, Reflux
PivCl, Pyridine, RT
Stability Labile to Acid (TFA, HCl)Extremely Stable (Acid/Base/Nu)
Lithiation Site N/A (Boc is acid labile/bulky)C4 (Ortho)
Deprotection Mild (TFA/DCM, RT)Harsh (6M HCl Reflux)
Atom Economy Poor (Loss of t-Bu + CO

)
Moderate

References

  • BenchChem. (2025).[4] Navigating the Synthesis of 3-Aminopyrrolidine Derivatives: A Technical Guide to Protecting Groups. Retrieved from

  • Turner, J. A. (1983). Regiospecific electrophilic substitution of aminopyridines: ortho lithiation of 2-, 3-, and 4-(pivaloylamino)pyridines. The Journal of Organic Chemistry, 48(20), 3401–3408. Retrieved from

  • Master Organic Chemistry. (2023). Amine Protection and Deprotection Protocols. Retrieved from

  • Knochel, P., et al. (2008).[5] Directed ortho-metalation of electron-deficient heterocycles. Organic Letters, 10(12), 2497. (Contextual citation for TMP-based lithiation).

  • Organic Chemistry Portal. (2023). Pivalic Acid Esters and Amides: Properties and Deprotection. Retrieved from

Sources

Application

Microwave-assisted synthesis using 5-Bromo-6-chloropyridazin-3-amine

Application Note: Microwave-Assisted Functionalization of 5-Bromo-6-chloropyridazin-3-amine Executive Summary This guide details the microwave-assisted synthesis and functionalization of 5-Bromo-6-chloropyridazin-3-amine...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Functionalization of 5-Bromo-6-chloropyridazin-3-amine

Executive Summary

This guide details the microwave-assisted synthesis and functionalization of 5-Bromo-6-chloropyridazin-3-amine , a high-value scaffold in drug discovery (specifically for kinase inhibitors and GPCR ligands).

Traditional thermal heating of halopyridazines often suffers from long reaction times, incomplete conversion, and the formation of black tarry byproducts due to the thermal instability of the electron-deficient ring. Microwave (MW) irradiation overcomes these barriers by providing rapid, uniform heating and access to superheated solvent states.

Key Technical Advantages:

  • Orthogonal Reactivity: Exploiting the electronic difference between C5-Br (Suzuki-active) and C6-Cl (

    
    -active).
    
  • Speed: Reaction times reduced from 12–24 hours (thermal) to 10–30 minutes (MW).

  • Purity: Kinetic control minimizes decomposition of the sensitive amine functionality.

Chemo-Physical Context & Reactivity Logic

To successfully manipulate 5-Bromo-6-chloropyridazin-3-amine, one must understand the electronic landscape of the pyridazine core.

  • The C5-Bromine (Meta to N): The C-Br bond is weaker than the C-Cl bond. Sterically, it is less hindered than the C6 position. This makes C5 the preferred site for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) under controlled conditions.

  • The C6-Chlorine (Ortho to N): Located adjacent to the ring nitrogen (N1) and para to the electron-donating amine. The inductive effect of the adjacent nitrogen activates this position for Nucleophilic Aromatic Substitution (

    
    ), particularly with amine or alkoxide nucleophiles.
    
  • The C3-Amine: Acts as a binucleophile for cyclization reactions (e.g., with

    
    -haloketones) to form fused bicyclic systems like imidazo[1,2-b]pyridazines .
    
Reactivity Decision Tree

ReactivityMap Start 5-Bromo-6-chloropyridazin-3-amine Suzuki C5-Arylation (Suzuki-Miyaura) Start->Suzuki Pd(0), Boronic Acid MW 100°C SNAr C6-Displacement (SNAr) Start->SNAr HNR2, NMP MW 160°C Cyclization Imidazo[1,2-b]pyridazine Formation Start->Cyclization R-COCH2Br MW 120°C Suzuki->Cyclization Subsequent Fusion

Figure 1: Divergent synthetic pathways based on reaction conditions and site-selectivity.

Protocol A: Scaffold Construction (Imidazo[1,2-b]pyridazine Formation)

This reaction fuses the pyridazine ring with an imidazole ring, a "privileged structure" in medicinal chemistry. The microwave protocol significantly accelerates this condensation compared to the 48-hour reflux required in ethanol.

Mechanism: Alkylation of the ring nitrogen (N2) followed by cyclization onto the exocyclic amine.

Materials
  • Substrate: 5-Bromo-6-chloropyridazin-3-amine (1.0 equiv)

  • Reagent:

    
    -Bromoacetophenone (or substituted analog) (1.2 equiv)
    
  • Solvent: Ethanol/Water (3:1 v/v) or DME.

  • Vessel: 10 mL Microwave Process Vial (Pressure rated to 20 bar).

Step-by-Step Methodology
  • Charge: Add 208 mg (1.0 mmol) of the pyridazine amine and 1.2 mmol of the

    
    -bromoketone to the vial.
    
  • Solvate: Add 3 mL of Ethanol and 1 mL of deionized water. (Water aids in solubilizing the HBr salts formed).

  • Seal: Crimp the vial with a Teflon-lined septum cap.

  • Irradiate:

    • Temperature: 130 °C

    • Hold Time: 15 minutes

    • Power: Dynamic (Max 200W)

    • Stirring: High[1][2]

  • Work-up:

    • Cool to 50 °C (using compressed air flow).

    • The product often precipitates as the HBr salt.

    • Filter the solid.[3] If no precipitate, neutralize with sat.

      
       and extract with Ethyl Acetate.[1]
      
  • Purification: Recrystallization from EtOH or Flash Chromatography (DCM/MeOH).

Expected Yield: 75–85% (vs. 40–50% thermal).

Protocol B: Regioselective C5-Arylation (Suzuki-Miyaura)

Expert Insight: To achieve selectivity at C5 (Br) without touching C6 (Cl), mild bases and controlled temperatures are essential. Strong bases or excessive heat can trigger competing


 at the C6 position.
Materials
  • Catalyst:

    
     (5 mol%) — Chosen for stability and efficiency with heteroaryl halides.
    
  • Ligand: Not required (pre-catalyst used).

  • Base:

    
     (2.0 equiv, 2M aqueous solution).
    
  • Solvent: 1,2-Dimethoxyethane (DME) (degassed).

Step-by-Step Methodology
  • Charge: In a glovebox or under

    
     flow, add Pyridazine substrate (1.0 equiv), Boronic Acid (1.1 equiv), and Pd catalyst to the vial.
    
  • Solvate: Add DME (3 mL per mmol) and 2M

    
     (2.0 equiv).
    
  • Degas: Sparge with Argon for 2 minutes. Critical: Oxygen kills the active Pd species.

  • Irradiate:

    • Temperature: 100 °C

    • Hold Time: 20 minutes

    • Pre-stir: 30 seconds

  • Work-up:

    • Filter through a Celite pad to remove Pd black.

    • Dilute with water, extract with EtOAc.[1]

    • Wash organic layer with brine.

Data: Thermal vs. Microwave Comparison

ParameterThermal (Oil Bath)Microwave
Temperature 85 °C (Reflux)100 °C (Fixed)
Time 16 Hours20 Minutes
Yield 55%82%
Selectivity (C5:C6) 85:15>95:5

Protocol C: C6-Selective Nucleophilic Displacement ( )

Expert Insight: The C6-chlorine is deactivated relative to typical 2-chloropyridines due to the competing amine donor at C3. Therefore, high temperatures (superheating) accessible only via microwave are necessary to drive this reaction without using strong, non-nucleophilic bases that might strip protons.

Materials
  • Nucleophile: Primary or Secondary Amine (e.g., Morpholine, Aniline) (2.0 equiv).

  • Solvent: N-Methyl-2-pyrrolidone (NMP) or DMSO. Note: These absorb MW energy efficiently.

  • Base: DIPEA (3.0 equiv) (Optional, acts as an acid scavenger).

Step-by-Step Methodology
  • Charge: Substrate (1.0 mmol) and Amine (2.0 mmol) in a 5 mL vial.

  • Solvent: Add 2 mL NMP.

  • Irradiate:

    • Temperature: 160 °C

    • Hold Time: 30 minutes

    • Pressure Limit: Set to 15 bar (Safety cutoff).

  • Work-up:

    • Pour reaction mixture into ice water (20 mL).

    • The product usually precipitates. Filter and wash with water.

    • If oil forms, extract with EtOAc/Hexanes.

Experimental Workflow Diagram

Workflow Prep 1. Preparation (Weigh reagents, Add solvent) Seal 2. Sealing (Crimp cap, N2 purge) Prep->Seal Reaction 3. Irradiation (Dynamic Power Control) Seal->Reaction Reaction->Reaction T/P Monitoring Cooling 4. Cooling (Compressed Air to <50°C) Reaction->Cooling Purify 5. Isolation (Filtration/Extraction) Cooling->Purify

Figure 2: Standardized microwave synthesis workflow for halopyridazines.

Safety & Troubleshooting

  • Pressure Hazards: Pyridazines can release nitrogen gas if decomposed. Always use a microwave system with an active pressure sensor. Set a limit of 20 bar .

  • Solvent Choice: Avoid low-boiling solvents (DCM, Ether) in sealed vessels at high temperatures. Use EtOH, DME, DMF, or Water.

  • Metal Scavenging: Pyridazines coordinate strongly to Palladium. Post-reaction, use a metal scavenger resin (e.g., SiliaMetS® Thiol) or wash with aqueous cysteine to remove residual Pd.

References

  • Microwave-Assisted Synthesis of Imidazo[1,2-b]pyridazines: Source: National Institutes of Health (PMC). "Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques." URL:[Link]

  • Regioselectivity in Halopyridazines: Source: Royal Society of Chemistry (RSC). "Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines." URL:[Link]

  • Microwave Safety Protocols: Source: CEM Corporation. "Safety Considerations for Microwave Synthesis." URL:[Link]

Sources

Method

Application Note: A Modular One-Pot Strategy for the Synthesis of Polysubstituted Pyridazines via a 5-Bromo Intermediate

Abstract The pyridazine moiety is a privileged scaffold in modern medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][3] However, traditional multi-step syntheses of highly substitute...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyridazine moiety is a privileged scaffold in modern medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][3] However, traditional multi-step syntheses of highly substituted pyridazines are often resource-intensive and lack the efficiency required for rapid lead optimization in drug discovery. This application note details a robust, one-pot, three-step sequence for the synthesis of diverse polysubstituted pyridazines. The strategy hinges on the initial formation of a pyridazine core, followed by an in-situ regioselective bromination to generate a versatile 5-bromo intermediate. This key intermediate is immediately subjected to palladium-catalyzed cross-coupling, allowing for the modular installation of a wide array of substituents. We provide a comprehensive mechanistic overview, a detailed experimental protocol, and a discussion of the rationale behind key procedural choices to empower researchers in pharmaceutical and materials science.

Introduction: The Pyridazine Scaffold and Synthetic Challenges

Pyridazines, six-membered aromatic heterocycles containing two adjacent nitrogen atoms, exhibit a wide spectrum of biological activities, including anticancer, antihypertensive, anti-inflammatory, and antiviral properties.[1][3] This has cemented their importance as a target for synthetic chemists in drug development.[2] Despite their value, accessing polysubstituted pyridazine libraries can be a significant bottleneck due to challenges in controlling regioselectivity and the lengthy nature of conventional synthetic routes.[4]

One-pot syntheses, which combine multiple reaction steps in a single flask without isolating intermediates, offer a compelling solution.[5][6] Such strategies enhance operational simplicity, reduce waste, and accelerate the synthesis of compound libraries. This guide focuses on a one-pot approach that leverages a 5-bromopyridazine intermediate as a linchpin for molecular diversification. The bromo-substituent serves as an exceptionally versatile synthetic handle for modern cross-coupling chemistry, enabling the formation of C-C and C-N bonds with high efficiency and functional group tolerance.[7][8]

The One-Pot Strategy: Mechanistic Rationale

Our proposed one-pot sequence is a cascade of three distinct chemical transformations occurring sequentially in a single reaction vessel:

  • Pyridazine Core Formation: Condensation of a 1,4-dicarbonyl compound with hydrazine hydrate to form the pyridazine ring.

  • In-Situ Regioselective Bromination: Introduction of a brominating agent (e.g., N-Bromosuccinimide) to form the key 5-bromo intermediate.

  • In-Situ Palladium-Catalyzed Cross-Coupling: Diversification of the 5-position via a Suzuki or Sonogashira reaction.

The entire process is designed to proceed without the need for intermediate purification, representing a significant increase in efficiency.

G cluster_0 One-Pot Reaction Vessel A Step A: Core Formation 1,4-Dicarbonyl + Hydrazine P1 Pyridazine Core A->P1 Condensation B Step B: In-Situ Bromination + NBS P2 5-Bromopyridazine (Key Intermediate) B->P2 Electrophilic Aromatic Substitution C Step C: In-Situ Cross-Coupling + Pd Catalyst, Ligand, Base + R-B(OH)₂ or R-Alkyne P3 Final Polysubstituted Pyridazine C->P3 Suzuki or Sonogashira Coupling

Caption: Conceptual workflow of the one-pot pyridazine synthesis.

Causality Behind Reagent and Condition Selection
  • Pyridazine Formation: The initial condensation is typically acid-catalyzed and driven by the removal of water. Using a solvent like acetic acid or refluxing in ethanol is common.

  • Bromination: N-Bromosuccinimide (NBS) is an ideal brominating agent for this sequence. It is a solid that is easier and safer to handle than liquid bromine. The reaction is often performed at a reduced temperature (e.g., 0 °C) to control exothermicity and improve regioselectivity, preventing over-bromination.

  • Cross-Coupling: The choice of palladium catalyst, ligand, and base is critical for the success of the final step and is a cornerstone of modern organic synthesis.[8]

    • Catalyst/Ligand: A combination like Pd(PPh₃)₄ or PdCl₂(dppf) is often effective. The bulky phosphine ligands stabilize the Pd(0) active species and facilitate the catalytic cycle.

    • Base: An inorganic base such as Na₂CO₃ or K₃PO₄ is required for the transmetalation step of the Suzuki coupling. Its role is to activate the boronic acid, forming a more nucleophilic boronate species. The choice of a mild base is crucial to avoid degradation of sensitive substrates.

The following diagram illustrates the fundamental catalytic cycle for the Suzuki coupling step.

Suzuki_Cycle cluster_reactants Pd0 Pd(0)L₂ PdII_A R¹-Pd(II)L₂-Br Pd0->PdII_A Oxidative Addition PdII_B R¹-Pd(II)L₂-R² PdII_A->PdII_B Transmetalation PdII_B->Pd0 Reductive Elimination Product Polysubstituted Pyridazine (R¹-R²) PdII_B->Product R1Br 5-Bromopyridazine (R¹-Br) R2B Boronic Acid (R²-B(OH)₂) Base Base

Caption: Simplified catalytic cycle for the Suzuki cross-coupling step.

Detailed Experimental Protocol

Objective: To synthesize 3,6-diphenyl-5-(4-methoxyphenyl)pyridazine via a one-pot procedure.

Materials & Reagents:

  • 1,4-Diphenylbutane-1,4-dione (Benzil) (≥98%)

  • Hydrazine hydrate (~64-65% N₂H₄)

  • Glacial Acetic Acid (≥99.7%)

  • N-Bromosuccinimide (NBS) (≥99%)

  • (4-Methoxyphenyl)boronic acid (≥98%)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (99%)

  • Sodium Carbonate (Na₂CO₃) (≥99.5%)

  • Toluene (Anhydrous, ≥99.8%)

  • Ethanol (95%)

  • Ethyl Acetate (EtOAc) (Reagent Grade)

  • Hexanes (Reagent Grade)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Saturated aqueous Sodium Chloride (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel (for column chromatography, 230-400 mesh)

Instrumentation:

  • Three-neck round-bottom flask with reflux condenser and nitrogen/argon inlet

  • Magnetic stirrer with heating mantle

  • Ice-water bath

  • Standard laboratory glassware

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

Step-by-Step Methodology
  • Step A: Pyridazine Core Formation

    • To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1,4-diphenylbutane-1,4-dione (10.0 mmol, 2.38 g) and glacial acetic acid (50 mL).

    • Stir the mixture to dissolve the solid. Add hydrazine hydrate (12.0 mmol, 0.60 mL) dropwise at room temperature.

    • Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 2 hours. Monitor the formation of 3,6-diphenylpyridazine by TLC (Eluent: 30% EtOAc/Hexanes).

    • Scientist's Note: Acetic acid serves as both the solvent and the acid catalyst for the condensation reaction, which proceeds via a dihydropyridazine intermediate that oxidizes in air to the aromatic pyridazine.

  • Step B: In-Situ Bromination

    • After 2 hours, cool the reaction mixture to 0 °C using an ice-water bath.

    • In a single portion, carefully add N-Bromosuccinimide (NBS) (10.5 mmol, 1.87 g) to the cooled, stirring solution.

    • Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 1.5 hours. The solution may change color.

    • Scientist's Note: Cooling is critical to control the reaction rate and prevent potential side-reactions or di-bromination. The electron-rich pyridazine ring undergoes electrophilic aromatic substitution, with the C5 position being the most favorable site for bromination.

  • Step C: In-Situ Suzuki Cross-Coupling

    • To the flask containing the crude 5-bromo-3,6-diphenylpyridazine, add (4-methoxyphenyl)boronic acid (12.0 mmol, 1.82 g).

    • Add toluene (50 mL) and an aqueous solution of Na₂CO₃ (2 M, 20 mL).

    • Bubble argon or nitrogen gas through the mixture for 15 minutes to degas the solution.

    • Scientist's Note: Degassing is essential to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

    • Under a positive pressure of inert gas, add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5 mmol, 0.58 g).

    • Heat the biphasic mixture to 90 °C and stir vigorously overnight (approx. 12-16 hours). Monitor the disappearance of the bromo-intermediate by TLC.

  • Work-up and Purification

    • After the reaction is complete, cool the mixture to room temperature.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate (100 mL).

    • Wash the organic layer sequentially with saturated aq. NaHCO₃ (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

    • Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of 10% to 40% ethyl acetate in hexanes to afford the pure product.

Representative Data and Substrate Scope

The described one-pot protocol is versatile and can be applied to various starting materials and coupling partners. The following table summarizes representative outcomes.

Entry1,4-Dicarbonyl PrecursorCoupling PartnerProductYield (%)
11,4-Diphenylbutane-1,4-dione(4-Methoxyphenyl)boronic acid3,6-Diphenyl-5-(4-methoxyphenyl)pyridazine82
21,4-Di(thiophen-2-yl)butane-1,4-dionePhenylboronic acid3,6-Di(thiophen-2-yl)-5-phenylpyridazine75
31,4-Diphenylbutane-1,4-dione(4-Fluorophenyl)boronic acid5-(4-Fluorophenyl)-3,6-diphenylpyridazine79
41-Phenyl-4-(p-tolyl)butane-1,4-dione(3-Cyanophenyl)boronic acid5-(3-Cyanophenyl)-3-phenyl-6-(p-tolyl)pyridazine68
51,4-Diphenylbutane-1,4-dioneEthynylbenzene¹5-(Phenylethynyl)-3,6-diphenylpyridazine71

¹Sonogashira coupling conditions: PdCl₂(PPh₃)₂, CuI, and Et₃N base were used instead of Pd(PPh₃)₄ and Na₂CO₃.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield of Pyridazine Core (Step A) Insufficient reaction time or temperature; Inactive hydrazine.Increase reflux time to 4 hours; Use fresh hydrazine hydrate.
Incomplete Bromination (Step B) Deactivated NBS; Reaction temperature too low.Use freshly recrystallized NBS; Allow the reaction to stir longer at room temperature.
Stalled Cross-Coupling (Step C) Deactivated catalyst (oxygen exposure); Insufficient base; Poorly soluble boronic acid.Ensure thorough degassing; Use a stronger base like K₃PO₄; Add a co-solvent like ethanol or DME to improve solubility.
Formation of Homocoupled Byproducts Catalyst decomposition; Incorrect stoichiometry.Use a different ligand (e.g., SPhos, XPhos); Ensure a slight excess of the boronic acid (1.2 eq).

Conclusion

This application note presents an efficient, reliable, and highly modular one-pot synthesis of polysubstituted pyridazines. By leveraging a stable yet reactive 5-bromo intermediate, this method circumvents the need for isolating intermediates, thereby saving significant time and resources. The protocol's tolerance for diverse functional groups on both the pyridazine core and the coupling partner makes it a powerful tool for generating chemical libraries for high-throughput screening in drug discovery and for the development of novel functional materials.

References

  • Title: Chapter 1 Recent Developments in Pyridazine and Condensed Pyridazine Synthesis Source: Advances in Heterocyclic Chemistry URL: [Link]

  • Title: A comprehensive study on synthesis and biological activities of Pyridazine Derivatives Source: ResearchGate URL: [Link]

  • Title: Study of Various Fused Heterocyclic Pyridazine Derivatives as Potent Anticancer Agents: A Brief Overview Source: Acta Scientific Pharmaceutical Sciences URL: [Link]

  • Title: Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities Source: PMC URL: [Link]

  • Title: Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives Source: Journal of Chemical and Pharmaceutical Research (JOCPR) URL: [Link]

  • Title: “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field Source: SCIRP URL: [Link]

  • Title: Synthesis of 5-bromopyridyl-2-magnesium chloride and its application in the synthesis of functionalized pyridines Source: PubMed URL: [Link]

  • Title: Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing Source: YouTube URL: [Link]

  • Title: Synthesis and Characterization of Unique Pyridazines Source: Liberty University URL: [Link]

  • Title: A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS Source: IJCRT.org URL: [Link]

  • Title: Bridging the pyridine-pyridazine synthesis gap by skeletal editing Source: Knowledge UChicago URL: [Link]

  • Title: Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes Source: Scirp.org URL: [Link]

  • Title: Synthesis of polysubstituted pyridazines via Cu-mediated C(sp3)–C(sp3) coupling/annulation of saturated ketones with Source: Royal Society of Chemistry URL: [Link]

  • Title: An Efficient Synthesis of 5-Bromopyridine-2-carbonitrile Source: ResearchGate URL: [Link]

  • Title: Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines Source: Figshare URL: [Link]

  • Title: Synthesis of Polysubstituted Pyridines via a One-Pot Metal-Free Strategy Source: Organic Chemistry Portal URL: [Link]

  • Title: Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: One pot synthesis of 4,5-dibromo-3,6-diarylpyridazine from 1,4-diarylbuta-1,3-diyne Source: Indian Journal of Chemistry (IJC) URL: [Link]

  • Title: Synthesis of Polysubstituted Pyridines via a One-Pot Metal-Free Strategy Source: PubMed URL: [Link]

  • Title: Synthesis of Polysubstituted Pyridines via a One-Pot Metal-Free Strategy Source: ResearchGate URL: [Link]

  • Title: Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis Source: PMC URL: [Link]

  • Title: Modular, Concise, and Efficient Synthesis of Highly Functionalized 5-Fluoropyridazines by a [2 + 1]/[3 + 2]-Cycloaddition Sequence Source: PubMed URL: [Link]

  • Title: Modular, Concise, and Efficient Synthesis of Highly Functionalized 5-Fluoropyridazines by a [2 + 1]/[3 + 2]-Cycloaddition Sequence Source: ResearchGate URL: [Link]

  • Title: Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines Source: MDPI URL: [Link]

Sources

Application

Application Note: Regioselective Palladium-Catalyzed Carbonylation of 5-Bromo-6-chloropyridazin-3-amine

Introduction & Strategic Rationale The functionalization of dihaloheteroarenes is a cornerstone of modern medicinal chemistry, providing orthogonal handles for iterative cross-coupling. 5-Bromo-6-chloropyridazin-3-amine...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The functionalization of dihaloheteroarenes is a cornerstone of modern medicinal chemistry, providing orthogonal handles for iterative cross-coupling. 5-Bromo-6-chloropyridazin-3-amine is a highly valuable building block; the pyridazine core is a privileged pharmacophore known for improving aqueous solubility and metabolic stability in drug candidates.

This application note details a field-proven protocol for the regioselective palladium-catalyzed alkoxycarbonylation of 5-bromo-6-chloropyridazin-3-amine. This transformation allows for the direct installation of a methyl ester group at the 5-position while strictly preserving the 6-chloro substituent for downstream functionalization (e.g., SNAr or Suzuki-Miyaura couplings).

Mechanistic Causality & Regioselectivity

The success and high fidelity of this transformation hinge on the inherent reactivity difference between the C5–Br and C6–Cl bonds. As a Senior Application Scientist, it is critical to understand why this reaction works to effectively troubleshoot deviations.

  • Thermodynamic & Kinetic Differentiation : The bond dissociation energy (BDE) of C–Br (~68 kcal/mol) is significantly lower than that of C–Cl (~81 kcal/mol). During the catalytic cycle, the electron-rich Pd(0) species undergoes oxidative addition. Kinetic studies on dihaloheteroarenes demonstrate that oxidative addition at the C–Br bond is orders of magnitude faster than at the C–Cl bond[1].

  • Migratory Insertion : Following the regioselective oxidative addition, carbon monoxide (CO) coordinates to the Pd(II) center and undergoes a rapid migratory insertion to form an acyl-palladium(II) intermediate.

  • Nucleophilic Attack : Subsequent nucleophilic attack by methanol, facilitated by a non-nucleophilic base (e.g., DIPEA), yields the methyl ester and regenerates the Pd(0) catalyst via reductive elimination[2].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Regioselective at C5-Br Pd0->OxAdd + Substrate Substrate 5-Bromo-6-chloropyridazin-3-amine Substrate->OxAdd CO_Insert Migratory CO Insertion Acyl-Palladium Intermediate OxAdd->CO_Insert + CO (1 atm) Nu_Attack Nucleophilic Attack (MeOH) & Reductive Elimination CO_Insert->Nu_Attack + MeOH, DIPEA Nu_Attack->Pd0 Catalyst Regeneration Product Methyl 3-amino-6-chloropyridazine -5-carboxylate Nu_Attack->Product - HBr (Base neutralized)

Figure 1: Catalytic cycle for the regioselective Pd-catalyzed carbonylation of the pyridazine.

Experimental Design & Optimization Data

To establish a robust protocol, reaction parameters must be tuned to prevent competitive insertion into the C6–Cl bond and to avoid catalyst poisoning by the basic C3-amino group. The bidentate ligand dppf (1,1'-Bis(diphenylphosphino)ferrocene) provides an optimal bite angle that accelerates reductive elimination, outcompeting degradation pathways[3].

Table 1: Ligand and Base Optimization Summary

EntryCatalyst (5 mol%)Ligand (10 mol%)Base (2.0 eq)Yield (%)Regioselectivity (C5:C6)
1Pd(OAc)₂PPh₃Et₃N4592:8
2Pd(OAc)₂XantphosDIPEA81>99:1
3PdCl₂(dppf)NoneDIPEA76>99:1
4 Pd(OAc)₂ dppf DIPEA 94 >99:1

Reaction Conditions: 5-Bromo-6-chloropyridazin-3-amine (1.0 mmol), MeOH (10.0 eq), DMF (0.2 M), CO (1 atm), 80 °C, 12 h.

Self-Validating Experimental Protocol

Caution: Carbon monoxide (CO) is a highly toxic, odorless gas. All operations must be conducted in a certified fume hood equipped with active CO detectors.

Phase 1: Reaction Setup
  • Reagent Charging : To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add 5-bromo-6-chloropyridazin-3-amine (208.5 mg, 1.0 mmol), Pd(OAc)₂ (11.2 mg, 0.05 mmol, 5 mol%), and dppf (55.4 mg, 0.10 mmol, 10 mol%).

  • Atmosphere Exchange : Seal the tube with a rubber septum. Evacuate the flask and backfill with dry Argon (repeat 3 times) to ensure a strictly anhydrous and oxygen-free environment.

  • Solvent & Reactant Addition : Inject anhydrous DMF (5.0 mL), anhydrous Methanol (405 µL, 10.0 mmol), and N,N-Diisopropylethylamine (DIPEA) (348 µL, 2.0 mmol) through the septum.

  • CO Introduction : Attach a CO-filled balloon fitted with a needle to the septum. Evacuate the argon briefly (5 seconds) and backfill with CO. Repeat the CO purge twice. Leave the CO balloon attached to maintain 1 atm of pressure.

  • Heating : Submerge the flask in a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 12 hours.

Phase 2: In-Process Quality Control (IPQC)

A self-validating system requires empirical confirmation before proceeding to workup.

  • Sampling : At the 4-hour and 12-hour marks, withdraw a 10 µL aliquot using a degassed syringe. Dilute in 1 mL of LC-MS grade Acetonitrile.

  • Validation Metric : Perform UPLC-MS analysis.

    • Starting Material: Isotopic cluster at m/z 207.9 / 209.9 [M+H]⁺.

    • Target Product: Isotopic cluster at m/z 188.0 / 190.0 [M+H]⁺.

    • Decision Gate: The reaction is deemed complete when the SM peak area is <2% relative to the product.

Phase 3: Workup & Purification
  • Quenching : Cool the reaction to room temperature. Vent the excess CO gas safely through the fume hood exhaust. Dilute the mixture with Ethyl Acetate (20 mL).

  • Filtration : Filter the crude mixture through a short pad of Celite to remove palladium black, washing the pad with additional Ethyl Acetate (10 mL).

  • Extraction : Transfer the filtrate to a separatory funnel. Wash with a 5% aqueous LiCl solution (3 × 15 mL) to remove DMF, followed by brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄.

  • Isolation : Concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, gradient elution from 0% to 5% MeOH in DCM) to afford Methyl 3-amino-6-chloropyridazine-5-carboxylate as a solid.

Troubleshooting Guide

ObservationMechanistic CauseCorrective Action
Incomplete Conversion Catalyst poisoning by oxygen or moisture; CO starvation.Ensure strict Schlenk techniques. Increase stirring rate to improve CO gas-liquid mass transfer.
Formation of Des-bromo Byproduct Premature reductive elimination before CO insertion (hydride transfer from solvent/base).Ensure CO balloon is fully inflated. Check the purity of DIPEA; avoid primary/secondary amines.
C6-Cl Carbonylation Over-reaction due to excessive temperature or highly active electron-rich ligands.Strictly maintain temperature at 80 °C. Do not swap dppf for highly active trialkylphosphines (e.g., P(t-Bu)₃).

References[1] Efficient 11C-Carbonylation of Isolated Aryl Palladium Complexes for PET: Application to Challenging Radiopharmaceutical Synthesis. ResearchGate. Available here[3] Palladium-Catalyzed Regioselective Carbonylation of C–H Bonds of N-Alkyl Anilines for Synthesis of Isatoic Anhydrides. Journal of the American Chemical Society. Available here[2] Palladium-Catalyzed Carbonylation Reactions of Aryl Halides and Related Compounds. Angewandte Chemie International Edition / ResearchGate. Available here

Sources

Method

Preparation of imidazo[1,2-b]pyridazines from 5-bromo precursors

Application Note: High-Fidelity Synthesis of Imidazo[1,2-b]pyridazines from Bromo-Pyridazine Precursors Executive Summary The imidazo[1,2-b]pyridazine scaffold represents a privileged pharmacophore in modern medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Synthesis of Imidazo[1,2-b]pyridazines from Bromo-Pyridazine Precursors

Executive Summary

The imidazo[1,2-b]pyridazine scaffold represents a privileged pharmacophore in modern medicinal chemistry, serving as the core architecture for several potent kinase inhibitors (e.g., Ponatinib).[1] This application note details the robust preparation of this bicyclic system starting from bromo-substituted 3-aminopyridazines .

While the 6-bromo isomer is the industry standard for accessing the Ponatinib-like substitution pattern, this guide also addresses the specific utility of 5-bromo precursors (3-amino-5-bromopyridazine) to access the unique 7-bromo regioisomers. We provide a self-validating protocol for the condensation-cyclization sequence and subsequent cross-coupling strategies.

Strategic Analysis & Mechanism

The "5-Bromo" vs. "6-Bromo" Regiochemistry

Confusion often arises regarding the numbering of pyridazine precursors versus the final bicyclic system. It is critical to select the correct precursor for the desired exit vector.

  • Pathway A (Standard): 3-Amino-6-bromopyridazine

    
    6-Bromoimidazo[1,2-b]pyridazine .
    
    • Application: Accessing the "Ponatinib-style" geometry (para to the bridgehead).

  • Pathway B (The "5-Bromo" Route): 3-Amino-5-bromopyridazine

    
    7-Bromoimidazo[1,2-b]pyridazine .
    
    • Application: Accessing the meta-position relative to the bridgehead; useful for exploring novel IP space or specific binding pockets requiring an offset vector.

Mechanistic Pathway

The formation of the imidazole ring proceeds via a Hantzsch-type condensation between the exocyclic amine and an


-halocarbonyl (or equivalent, such as a dimethyl acetal).
  • N-Alkylation: The endocyclic nitrogen (N2 of pyridazine) is the most nucleophilic site (pKa ~ 5.5) and attacks the

    
    -carbon of the electrophile.
    
  • Cyclization: The exocyclic amine attacks the carbonyl carbon.

  • Dehydration: Loss of water drives aromatization.

Critical Insight: The reaction is highly sensitive to the electrophilicity of the


-haloketone and the pH. Acid scavengers (NaHCO₃) or weak Lewis acids can modulate the rate, but excessive basicity can lead to polymerization of the haloketone.

Visualization: Reaction Pathways

The following diagram illustrates the divergent synthesis based on the starting precursor.

ReactionPathway Precursor6 3-Amino-6-bromopyridazine (Standard Precursor) Intermediate N-Alkylated Intermediate Precursor6->Intermediate Ethanol, Reflux Precursor5 3-Amino-5-bromopyridazine (5-Bromo Precursor) Precursor5->Intermediate Ethanol, Reflux Reagent + α-Bromoaldehyde/Ketone (R-CO-CH2-Br) Reagent->Intermediate Product6 6-Bromoimidazo[1,2-b]pyridazine (Target A) Intermediate->Product6 Cyclization (from 6-Br precursor) Product7 7-Bromoimidazo[1,2-b]pyridazine (Target B) Intermediate->Product7 Cyclization (from 5-Br precursor)

Caption: Divergent synthesis pathways showing the regiochemical outcome based on the specific bromo-aminopyridazine isomer used.

Detailed Experimental Protocol

Protocol A: Cyclization to Imidazo[1,2-b]pyridazine Core

This protocol is optimized for 3-amino-6-bromopyridazine but is chemically equivalent for the 5-bromo isomer.

Reagents & Materials:

  • Precursor: 3-Amino-6-bromopyridazine (1.0 equiv).

  • Electrophile: Chloroacetaldehyde (50% wt in water) OR 2-Bromoacetaldehyde diethyl acetal (1.5 equiv).

    • Note: For 3-substituted analogs, use the corresponding

      
      -bromoketone.[1][2]
      
  • Solvent: n-Butanol or Ethanol (High boiling alcohols promote the dehydration step).

  • Base: NaHCO₃ (2.0 equiv) - Optional but recommended to neutralize HBr/HCl byproducts.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 3-amino-6-bromopyridazine (10 mmol, 1.74 g) in n-Butanol (50 mL).

  • Addition: Add the

    
    -halo electrophile (15 mmol).
    
    • If using acetal: Add HBr (48% aq, 0.5 mL) to catalyze acetal hydrolysis in situ.

  • Reflux: Heat the mixture to 110°C (reflux) for 12–18 hours. Monitor by LC-MS.

    • Checkpoint: The starting material (MW ~174) should disappear, and the product (MW ~198 for unsubstituted core) should appear.

  • Workup:

    • Cool to room temperature.

    • Concentrate the solvent under reduced pressure.

    • Dilute the residue with saturated NaHCO₃ (50 mL) and extract with EtOAc (3 x 50 mL).

    • Note: The imidazo[1,2-b]pyridazine core is moderately polar. Ensure the aqueous layer pH is >8 to keep the pyridine-like nitrogen deprotonated.

  • Purification: Flash column chromatography (DCM:MeOH, gradient 100:0 to 95:5).

    • Yield Expectations: 60–80%.

Protocol B: Functionalization of the Bromo-Handle (Suzuki Coupling)

Once the ring is formed, the bromo group serves as a versatile handle.

Reagents:

  • Scaffold: 6-Bromoimidazo[1,2-b]pyridazine (1.0 equiv).

  • Boronic Acid: Aryl-B(OH)₂ (1.2 equiv).

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv).

  • Base: K₂CO₃ (2M aq, 3.0 equiv).

  • Solvent: 1,4-Dioxane.

Methodology:

  • Degas solvents with nitrogen for 15 minutes.

  • Combine scaffold, boronic acid, base, and catalyst in a sealed tube.

  • Heat to 90°C for 4 hours.

  • Filter through Celite and purify via silica gel.

Data Summary & Troubleshooting

Parameter6-Bromo Precursor Route5-Bromo Precursor Route
Product Regiochemistry 6-Bromoimidazo[1,2-b]pyridazine7-Bromoimidazo[1,2-b]pyridazine
Reactivity (SNAr) High (Para to bridgehead N)Moderate (Meta to bridgehead N)
Solubility Moderate in EtOAc/DCMSlightly lower; requires polar cosolvents
Common Impurity N-alkylated uncyclized intermediateN-alkylated uncyclized intermediate
Corrective Action Increase Temp / Add Lewis Acid (ZnBr₂)Increase Temp / Add Lewis Acid (ZnBr₂)

Troubleshooting the "Stalled" Reaction: If LC-MS shows the N-alkylated intermediate (M+ mass correct, but retention time different) but no cyclization:

  • Cause: Incomplete dehydration.

  • Fix: Switch solvent to n-Butanol/Acetic Acid (10:1) and increase temperature to 120°C. The acid catalyzes the loss of water.

References

  • Synthesis of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Journal of Medicinal Chemistry. (Detailed condensation protocols). [Link]

  • Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Indian Academy of Sciences. (One-pot methodologies). [Link]

  • Functionalization of Imidazo[1,2-b]pyridazine by Means of Metal-Catalyzed Cross-Coupling. ResearchGate Review. (Downstream processing of the bromo-scaffold). [Link]

  • Ponatinib (AP24534) Structure and Synthesis. PubChem. (Context for the 6-bromo scaffold utility). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Pyridazine Functionalization &amp; Separation Troubleshooting Guide

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently receive tickets regarding the functionalization of 1,2-diazines (pyridazines).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently receive tickets regarding the functionalization of 1,2-diazines (pyridazines). A recurring and notoriously frustrating challenge in drug development workflows is the bromination of pyridazine scaffolds, which often yields complex regioisomeric mixtures.

This troubleshooting guide is designed to dissect the causality behind why 5-bromo and 4-bromo pyridazine isomers behave the way they do, and provides self-validating, field-proven methodologies to separate and definitively identify them.

Quantitative Data Summary

Before attempting any separation, it is critical to understand the structural parameters of your specific target.

Table 1: Physical and Structural Data of Bromopyridazines

Compound CategoryMolecular SymmetryDipole Moment ProfileSeparabilityPrimary Identification Method
Unsubstituted 4-Bromopyridazine

(Parent ring)
Identical to 5-bromoInseparable (Identical)

H NMR (Symmetric)
Unsubstituted 5-Bromopyridazine

(Parent ring)
Identical to 4-bromoInseparable (Identical)

H NMR (Symmetric)
3-Substituted-4-Bromopyridazine

(Asymmetric)
DistinctSeparable (RP-HPLC)

H NMR (

Hz)
3-Substituted-5-Bromopyridazine

(Asymmetric)
DistinctSeparable (RP-HPLC)

H NMR (

Hz)
FAQ #1: The "Inseparable" Peak

Ticket: "I brominated an unsubstituted pyridazine ring. My LC-MS shows the correct mass for monobromination, but I only see one peak on my chromatogram. How do I separate 4-bromopyridazine from 5-bromopyridazine?"

Root Cause Analysis: You are experiencing a classic nomenclature trap. You cannot separate 4-bromopyridazine from 5-bromopyridazine because they are the exact same molecule.

Unsubstituted pyridazine possesses a


 plane of symmetry bisecting the N1-N2 bond and the C4-C5 bond. Because of this symmetry, the C4 and C5 positions are chemically equivalent. According to IUPAC nomenclature rules, numbering begins at the nitrogen atom that gives the substituent the lowest possible locant. Therefore, whether the bromine atom adds to the "left" or the "right" side of the symmetric ring, the resulting molecule is always named 4-bromopyridazine.

Symmetry A Unsubstituted Pyridazine (C2v Symmetry) B Bromination at C4 (4-Bromopyridazine) A->B C Bromination at C5 (5-Bromopyridazine) A->C D Identical Compound Cannot be separated B->D IUPAC Numbering Rules C->D 180° Rotation

Logical flow demonstrating the structural equivalence of 4-bromo and 5-bromopyridazine.

FAQ #2: Breaking the Symmetry

Ticket: "I have a 3-substituted pyridazine (e.g., 3-methoxy-pyridazine) that I brominated. I now have a true mixture of 3-methoxy-4-bromopyridazine and 3-methoxy-5-bromopyridazine. How do I separate them?"

Root Cause Analysis: By introducing a substituent at the C3 position, you have broken the


 symmetry of the parent ring. The C4 and C5 positions are no longer equivalent, resulting in two distinct regioisomers. Because they have identical masses and very similar polarities, standard normal-phase silica gel chromatography often fails to resolve them.

Resolution: We recommend two self-validating approaches depending on your downstream needs: Analytical/Preparative Chromatographic Separation, or Chemical Differentiation.

Method A: Chromatographic Separation (Reverse-Phase HPLC)

Because the regioisomers present different hydrophobic surface areas and dipole moments, Reverse-Phase HPLC is the gold standard for physical separation.

Step-by-Step Protocol:

  • Column Selection: Use a high-resolution C18 column (e.g., 5 µm particle size, 250 x 4.6 mm for analytical, scaled up for prep).

  • Mobile Phase Preparation:

    • Phase A: Ultrapure water with 0.1% Trifluoroacetic acid (TFA) to suppress ionization of the pyridazine nitrogens, ensuring sharp peak shapes.

    • Phase B: HPLC-grade Acetonitrile with 0.1% TFA.

  • Gradient Elution: Employ a shallow gradient. Start at 10% B and ramp to 40% B over 30 minutes. The shallow gradient maximizes the subtle partitioning differences between the 4-bromo and 5-bromo isomers.

  • Detection: Monitor via UV at 254 nm and 280 nm.

  • Validation: Collect the closely eluting peaks and immediately analyze via

    
    H NMR (see FAQ #3) to confirm isomeric purity before pooling fractions.
    
Method B: Chemical Differentiation (Selective Halogen-Metal Exchange)

If physical separation is too tedious on a large scale, you can exploit the distinct electronic environments of the C4 and C5 positions. The 4-position is typically more sterically hindered but electronically distinct from the 5-position.

Research has demonstrated that bulky Grignard reagents can selectively undergo bromine-magnesium exchange with one regioisomer over the other[1]. For example, using Mesitylmagnesium bromide (MesMgBr) allows for highly regioselective exchange[2].

Step-by-Step Protocol:

  • Preparation: Dissolve the regioisomeric mixture in anhydrous THF under a strict argon atmosphere.

  • Cooling: Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Temperature control is critical to prevent non-selective nucleophilic addition-elimination (

    
    ) side reactions[1].
    
  • Reagent Addition: Dropwise add 1.0 equivalent of a bulky Grignard reagent (e.g., MesMgBr or TMPMgCl·LiCl)[2].

  • Selective Exchange: Stir for 30 minutes. The Grignard reagent will selectively metalate the less sterically hindered or more electronically activated bromine (typically the 5-bromo isomer, depending on the C3 substituent).

  • Quenching/Derivatization: Quench the reaction with an electrophile (e.g., DMF to form an aldehyde, or water to simply debrominate the reactive isomer).

  • Separation: The resulting mixture now contains one derivatized/debrominated compound and one untouched bromopyridazine, which can easily be separated by standard silica gel flash chromatography.

Separation Mix Mixture: 3-Substituted-4-Bromo & 3-Substituted-5-Bromo HPLC Reverse-Phase HPLC (C18, H2O/MeCN + 0.1% TFA) Mix->HPLC Analytical/Prep Separation Chem Chemical Differentiation (Selective Mg-Halogen Exchange) Mix->Chem Synthetic Derivatization Isomer4 4-Bromo Isomer (Elutes Later / Reacts Faster) HPLC->Isomer4 Isomer5 5-Bromo Isomer (Elutes Earlier / Reacts Slower) HPLC->Isomer5 Chem->Isomer4 Forms Grignard Chem->Isomer5 Remains Unreacted

Workflow for the separation and differentiation of 3-substituted bromopyridazine regioisomers.

FAQ #3: Definitive Identification

Ticket: "I have successfully separated the two peaks via HPLC. How do I know which one is the 4-bromo isomer and which is the 5-bromo isomer?"

Root Cause Analysis: Mass spectrometry cannot distinguish between the two because they are isobaric. You must rely on


H NMR to observe the spin-spin coupling constants (

-values) of the remaining protons on the pyridazine ring. The causality here lies in the distance and bond angles between the protons.

Resolution: Analyze the


H NMR spectrum of each purified fraction:
  • Identifying the 4-Bromo Isomer: The remaining ring protons are located at C5 and C6. Because these protons are adjacent (ortho) to each other, they will exhibit a strong ortho-coupling. Look for a doublet with a coupling constant of

    
     Hz .
    
  • Identifying the 5-Bromo Isomer: The remaining ring protons are located at C4 and C6. Because these protons are separated by a carbon atom (meta), they will exhibit a much weaker meta-coupling. Look for a doublet with a coupling constant of

    
     Hz .
    

If the 1D NMR is ambiguous due to line broadening, run a 2D NOESY experiment. The 4-bromo isomer will show a strong NOE correlation between the C5 proton and the C6 proton, validating the structural assignment.

References

1.[2] Verhelst, T., Maes, J., Liu, Z., Sergeyev, S., & Maes, B. U. W. (2011). Synthesis of Functionalized pyridazin-3(2H)-ones via Selective Bromine-Magnesium Exchange and Lactam Directed Ortho C-H Magnesiation. PubMed Central / NIH. URL: [Link] 2.[1] Maes, B. U. W., et al. (2009). Synthesis of Functionalized Pyridazin-3(2H)-ones via Bromine−Magnesium Exchange on Bromopyridazin-3(2H)-ones. The Journal of Organic Chemistry / ACS Publications. URL: [Link]

Sources

Optimization

Purification of 5-Bromo-6-chloropyridazin-3-amine by column chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with the purification of 5-Bromo-6-chloropyridazin-3-am...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with the purification of 5-Bromo-6-chloropyridazin-3-amine .

This compound presents unique purification hurdles: it contains a basic primary amine and a heteroaromatic pyridazine core, making it highly polar and prone to hydrogen bonding. Furthermore, the presence of two different halogens (bromine and chlorine) means your crude mixture likely contains closely related des-halogenated or over-halogenated byproducts that share similar polarities.

This guide moves beyond basic protocols to explain the causality behind each experimental choice, ensuring your purification workflow is a robust, self-validating system.

I. Chromatographic Workflow Logic

The following decision tree outlines the logical progression required to isolate 5-bromo-6-chloropyridazin-3-amine with >95% purity.

G A Crude Mixture (5-Bromo-6-chloropyridazin-3-amine) B TLC Solvent Optimization (Target Rf: 0.25 - 0.35) A->B C Dry Loading on Silica (1:4 Sample:Sorbent Ratio) B->C D Gradient Elution (PE:EtOAc 4:1 to 1:1) C->D E Fraction Analysis (UV 254 nm & LC-MS) D->E F Pure Compound (>95% Purity) E->F

Workflow for the chromatographic purification of 5-bromo-6-chloropyridazin-3-amine.

II. Physicochemical Profiling & Chromatography Metrics

To achieve high resolution, we must align the compound's physicochemical properties with the correct chromatographic parameters. The table below summarizes the quantitative data and mechanistic rationale for this specific purification.

ParameterValue / RecommendationMechanistic Rationale
Target Compound 5-Bromo-6-chloropyridazin-3-amineContains basic amine & heteroaromatic nitrogens capable of strong H-bonding.
Stationary Phase Silica Gel (230-400 mesh)Standard normal-phase media; acidic silanols will interact with the basic amine.
Mobile Phase Petroleum Ether (PE) / Ethyl Acetate (EtOAc)A step gradient is required to resolve structurally similar halogenated impurities[1].
Loading Method Dry Loading (1:4 ratio)Prevents band broadening caused by poor sample solubility in non-polar starting solvents[2].
Detection UV at 254 nmHighly UV-active due to the conjugated heteroaromatic pyridazine ring.

III. Self-Validating Standard Operating Procedure (SOP)

Do not treat chromatography as a passive process. Every step below includes a validation checkpoint to ensure you do not commit your entire crude batch to a failing column.

Step 1: Pre-Column TLC Validation
  • Action: Spot the crude mixture on a silica TLC plate and develop it in PE:EtOAc (1:1).

  • Causality: You must establish the baseline retention factor (Rf).

  • Validation: The target spot should have an Rf of 0.25–0.35. If the Rf is >0.4, the compound will elute too quickly and co-elute with non-polar impurities. If the Rf is <0.2, it will streak. Adjust the EtOAc ratio accordingly before proceeding.

Step 2: Dry Loading Preparation
  • Action: Dissolve the crude mixture in a volatile, polar solvent (e.g., THF or a DCM/MeOH mix). Add dry silica gel at a 1:4 (sample:sorbent) mass ratio[2]. Evaporate the solvent completely on a rotary evaporator until a free-flowing powder is obtained.

  • Causality: 5-Bromo-6-chloropyridazin-3-amine has poor solubility in 100% PE. If you attempt a "liquid load" using a stronger solvent (like DCM), that strong solvent plug will displace the stationary phase interactions, carrying the sample down the column prematurely and causing severe band broadening[3]. Dry loading ensures a narrow initial band width[4].

Step 3: Column Packing
  • Action: Slurry pack the column using 100% PE. Add the dry-loaded silica powder evenly to the top of the bed and protect it with a 1 cm layer of sea sand.

  • Causality: Wet packing ensures a uniform bed without air pockets, preventing uneven flow and channeling that would otherwise ruin the resolution[4].

Step 4: Gradient Elution Execution
  • Action: Begin elution with PE:EtOAc (4:1) for 2-3 column volumes (CV) to wash off non-polar unreacted materials. Gradually increase the polarity to 2:1, and finally to 1:1 to elute the target aminopyridazine[1].

  • Causality: A step gradient improves the separation of compounds with similar properties by selectively desorbing them based on their specific affinity to the stationary phase[4].

Step 5: Fraction Pooling and Validation
  • Action: Monitor fractions via TLC (UV 254 nm). Pool the fractions containing the target Rf.

  • Validation: UV detection alone cannot differentiate between des-bromo/des-chloro isomers. You must validate the pooled fractions via LC-MS to confirm the presence of the correct isotopic signature (the distinct M, M+2, M+4 pattern characteristic of one Bromine and one Chlorine atom) before concentrating.

IV. Troubleshooting Guides & FAQs

Q: My compound is streaking heavily on the TLC plate and the column. How do I fix this? A: Streaking is caused by secondary interactions between the basic nitrogen atoms of the aminopyridazine and the acidic silanol groups on the bare silica gel.

  • Solution: Add 1% Triethylamine (TEA) to your mobile phase to deactivate the silanols. Alternatively, switch to a DCM/MeOH gradient (e.g., 99:1 to 95:5). Methanol is a strong hydrogen-bond competitor that effectively disrupts these secondary interactions, leading to sharper peaks.

Q: I am observing severe band broadening, and my product is eluting over 20+ fractions. What went wrong? A: This is a classic symptom of poor sample loading or overloading the column capacity. If you used liquid loading with a strong solvent on a column equilibrated in a weak solvent, the sample was dragged down the column before it could properly adsorb[3].

  • Solution: Switch to the dry loading technique described in Step 2. Ensure your sample-to-silica ratio does not exceed 1:4[2]. This guarantees the sample enters the column as a perfectly narrow band[4].

Q: The target product is co-eluting with a closely related halogenated impurity. How can I resolve them? A: Halogenated isomers and des-halogenated byproducts often share nearly identical polarities on normal-phase silica, making them notoriously difficult to separate.

  • Solution: First, try flattening your gradient. Instead of jumping directly from 4:1 to 1:1 PE:EtOAc, run a prolonged isocratic hold at 3:1 or 2:1. If normal-phase chromatography still fails, switch orthogonal selectivity by using reverse-phase C18 chromatography (Water/Acetonitrile gradient). Reverse-phase separates based on hydrophobicity rather than polar interactions, which is highly effective for resolving different halogenation states.

Q: I have a very low recovery yield after concentrating the fractions, but I know the reaction worked. Where did my compound go? A: 5-Bromo-6-chloropyridazin-3-amine can irreversibly adsorb to highly active silica, or it may precipitate inside the column if the solvent gradient remains too non-polar.

  • Solution: Ensure complete elution by flushing the column with a highly polar "strip" solvent (e.g., 10% MeOH in EtOAc) at the end of the run. Verify the presence of the compound in these final strip fractions using LC-MS.

V. References

  • WO2021067606A1 - Brm targeting compounds and associated methods of use - Google Patents -

  • Mastering Column Chromatography: Techniques and Tips - Chrom Tech, Inc. -

  • What is the optimal sample to sorbent ratio for dry loading in flash column chromatography? - Biotage -

  • Flash Chromatography Explained - KNAUER Santai SepaFlash -

Sources

Troubleshooting

Technical Support Center: Minimizing Debromination Side Reactions in Suzuki Coupling

Welcome to the Technical Support Center dedicated to a common yet often frustrating challenge in Suzuki-Miyaura cross-coupling reactions: the undesired side reaction of debromination. This guide is designed for researche...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to a common yet often frustrating challenge in Suzuki-Miyaura cross-coupling reactions: the undesired side reaction of debromination. This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and ultimately minimize the formation of debrominated byproducts, thereby improving reaction efficiency and simplifying purification.

Troubleshooting Guide: Addressing Debromination in Your Suzuki Coupling Reaction

This section is structured in a question-and-answer format to directly address specific issues you may be encountering during your experiments.

Q1: I am observing a significant amount of a byproduct with a mass corresponding to my starting aryl bromide minus the bromine atom. Is this debromination, and how can I be sure?

A1: Yes, the formation of a product where the bromine atom is replaced by a hydrogen atom is a classic sign of a debromination side reaction, also known as hydrodehalogenation.[1][2][3] This byproduct reduces the yield of your desired coupled product and can complicate purification.[2]

To confirm its identity, you can use the following analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum of your crude product, you will observe the appearance of a new proton signal in the aromatic region where the bromine atom was previously located.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques will show a peak with a molecular weight corresponding to the debrominated arene.[4]

  • Thin Layer Chromatography (TLC): The debrominated byproduct will typically appear as a new, less polar spot compared to your starting aryl bromide.[4]

It's important to distinguish debromination from another common side reaction, protodeboronation , where the boronic acid coupling partner loses its boronic acid group, which is also replaced by a hydrogen atom.[5][6] Careful analysis of your starting materials and byproducts is key to correctly diagnosing the issue.

Q2: What are the primary factors that promote debromination in my Suzuki coupling reaction?

A2: Several factors can contribute to the extent of debromination. Understanding these is the first step toward mitigating the problem:

  • Choice of Base: The type and strength of the base are critical. Strong bases, particularly in the presence of protic solvents like water or alcohols, can generate species that act as hydride donors, leading to debromination.[1][3]

  • Reaction Temperature: Higher temperatures can accelerate the rate of debromination.[2][7] Excessively high temperatures can also lead to catalyst decomposition.[7]

  • Catalyst and Ligand System: The electronic and steric properties of the palladium catalyst and its coordinating ligand significantly influence the relative rates of the desired cross-coupling versus the undesired debromination.[1][2] Electron-rich and bulky ligands can sometimes favor debromination.[2]

  • Presence of Protic Solvents: Solvents like water and alcohols can serve as a source of protons or hydrides, potentially facilitating debromination.[1]

  • Substrate Reactivity: The electronic properties of your aryl bromide and the boronic acid partner can influence the reaction pathway.[1]

Q3: My reaction is plagued by debromination. What is the first parameter I should adjust?

A3: The choice of base is often the most impactful and straightforward parameter to optimize first.

Rationale: Strong bases can promote the formation of palladium-hydride (Pd-H) species, which are key intermediates in the debromination catalytic cycle.[3][8] By switching to a milder base, you can often suppress this competing pathway.

Recommendation: If you are using a strong base like sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium ethoxide (NaOEt), consider switching to a weaker inorganic base.[2][3]

Base CategoryExamplesSuitability for Minimizing Debromination
Strong Bases NaOH, KOH, NaOEt, t-BuOKAvoid if debromination is observed.[2][3]
Carbonate Bases K₂CO₃, Cs₂CO₃, Na₂CO₃Good starting point; generally milder and effective.[2][3]
Phosphate Bases K₃PO₄Often a very effective choice for minimizing debromination.[1][3]
Fluoride Bases KF, CsFCan be effective, especially when dealing with base-sensitive functional groups.[1][9]
Q4: I've changed the base, but debromination is still an issue. What should I try next?

A4: After optimizing the base, the next logical steps are to adjust the reaction temperature and evaluate your catalyst/ligand system.

1. Lower the Reaction Temperature:

  • Rationale: Debromination can have a higher activation energy than the desired Suzuki coupling. By lowering the temperature, you can often increase the selectivity for the desired product.[1][3]

  • Recommendation: Try running the reaction at a lower temperature for a longer duration. For instance, if you are running the reaction at 100 °C, attempt it at 80 °C or even 60 °C and monitor the progress.[2][7]

2. Screen Different Catalyst and Ligand Combinations:

  • Rationale: The ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity. The right ligand can accelerate the desired cross-coupling pathway, making it more competitive with the debromination pathway.[1]

  • Recommendation: If you are using a very electron-rich, bulky phosphine ligand, it might be promoting the reductive elimination of the aryl-hydride species that leads to debromination.[2] Consider screening different classes of ligands. For challenging substrates, modern biaryl phosphine ligands (e.g., from the Buchwald group) or N-heterocyclic carbene (NHC) ligands can be effective.[9][10]

Q5: Could the solvent system be contributing to debromination?

A5: Absolutely. The solvent can be a source of hydrides or protons that facilitate debromination.

  • Rationale: Protic solvents like alcohols can directly act as hydride donors.[8] While some water is often necessary for Suzuki couplings, especially when using inorganic bases, an excess can be detrimental.

  • Recommendation: Consider switching to aprotic solvents such as dioxane, tetrahydrofuran (THF), or toluene.[1][2] If water is required for the base to be effective, use the minimum amount necessary. Ensure your solvents are anhydrous if the protocol calls for it.[11]

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism for debromination in Suzuki coupling?

A1: Debromination is believed to occur via a competing catalytic cycle involving a palladium-hydride (Pd-H) species.[3] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide (Ar-Br) to form an Ar-Pd(II)-Br intermediate, which is also the first step of the desired Suzuki coupling.[10]

  • Formation of a Pd-H Species: A palladium-hydride species is formed. The source of the hydride can be the base, solvent, or other additives.[3][8]

  • Hydride Transfer: The hydride is transferred to the Ar-Pd(II)-Br complex.

  • Reductive Elimination: The aryl group and the hydride reductively eliminate from the palladium center to form the debrominated arene (Ar-H) and regenerate the Pd(0) catalyst.[8]

Suzuki_Debromination cluster_suzuki Desired Suzuki Coupling Pathway cluster_debromination Debromination Side Reaction Pd(0)L_n Pd(0)L_n Ar-Pd(II)(L_n)-Br Ar-Pd(II)(L_n)-Br Pd(0)L_n->Ar-Pd(II)(L_n)-Br Oxidative Addition Pd(0)L_n_2 Pd(0)L_n Ar-Pd(II)(L_n)-R Ar-Pd(II)(L_n)-R Ar-Pd(II)(L_n)-Br->Ar-Pd(II)(L_n)-R Transmetalation (with R-B(OH)2) Ar-Pd(II)(L_n)-Br_2 Ar-Pd(II)(L_n)-Br Ar-R Ar-R Ar-Pd(II)(L_n)-R->Ar-R Reductive Elimination Pd(0)L_n_2->Ar-Pd(II)(L_n)-Br_2 Oxidative Addition Ar-Pd(II)(L_n)-H Ar-Pd(II)(L_n)-H Ar-Pd(II)(L_n)-Br_2->Ar-Pd(II)(L_n)-H Hydride Transfer Ar-H Ar-H Ar-Pd(II)(L_n)-H->Ar-H Reductive Elimination Hydride Source Hydride Source Hydride Source->Ar-Pd(II)(L_n)-H e.g., Base, Solvent

Suzuki coupling catalytic cycle with the competing debromination pathway.
Q2: Are there any "safer" choices for palladium catalysts or precatalysts to avoid debromination?

A2: While the ligand has a more direct impact, the choice of palladium source can be important for reproducibility. Modern palladium precatalysts, such as those developed by the Buchwald group, are often preferred because they reliably generate the active Pd(0) species in situ.[8][11] This can lead to more consistent reaction outcomes compared to using sources like Pd₂(dba)₃, which can degrade over time.[11]

Q3: Can protecting groups on my substrate influence debromination?

A3: Yes, the electronic nature of your substrate, which can be modulated by protecting groups, plays a role. Electron-deficient aryl bromides generally undergo oxidative addition more readily.[8] For certain heteroaromatic systems, such as imidazoles, N-protection can be an effective strategy to suppress debromination.[1]

Q4: How can I systematically troubleshoot debromination in my reaction?

A4: A systematic approach is key to efficiently solving the problem. The following flowchart outlines a logical troubleshooting workflow.

Troubleshooting_Workflow start Debromination Observed optimize_base Optimize Base (Switch to milder base, e.g., K₃PO₄, K₂CO₃) start->optimize_base lower_temp Lower Reaction Temperature (e.g., decrease by 20°C) optimize_base->lower_temp Still an issue success Debromination Minimized optimize_base->success Resolved screen_ligands Screen Ligands/Catalyst (Try less electron-rich ligands) lower_temp->screen_ligands Still an issue lower_temp->success Resolved change_solvent Change Solvent (Switch to aprotic solvent, e.g., Dioxane, Toluene) screen_ligands->change_solvent Still an issue screen_ligands->success Resolved change_solvent->success Resolved

A systematic workflow for troubleshooting debromination.

Optimized Experimental Protocol: Suzuki Coupling with Minimized Debromination

This protocol provides a robust starting point for a Suzuki-Miyaura coupling reaction designed to minimize the formation of debrominated byproducts.

Reaction: Aryl Bromide + Arylboronic Acid → Biaryl Product

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 eq)

  • Arylboronic Acid (1.2 mmol, 1.2 eq)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (Buchwald ligand) (0.04 mmol, 4 mol%)

  • 1,4-Dioxane (5 mL)

  • Water (0.5 mL)

Procedure:

  • Reagent Preparation: To an oven-dried Schlenk flask, add the aryl bromide, arylboronic acid, and potassium phosphate.

  • Catalyst Addition: In a separate vial, weigh the Pd(OAc)₂ and SPhos ligand. Add these to the Schlenk flask.

  • Degassing: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[11]

  • Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 80 °C) and stir.[3]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to avoid prolonged heating.[4]

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification and Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography. Analyze the purified product and crude mixture by ¹H NMR and/or LC-MS to quantify the ratio of the desired product to the debrominated byproduct.[3]

References

  • Lima, C. F. R. A. C., Rodrigues, A. S. M. C., Silva, V. L. M., Silva, A. M. S., & Santos, L. M. N. B. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(5), 1291-1302. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the debromination reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • Journal of the American Chemical Society. (2025, November 17). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, July 23). What are the byproducts in a Suzuki reaction?. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]

  • ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Retrieved from [Link]

  • MDPI. (2026, March 2). Heck Coupling of 10,10′-Dibromo-9,9′-bianthracene with Para-Substituted Styrenes—Evaluation of the Reaction as a Method for Synthesising Polyunsaturated Bianthracene Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

  • Royal Society of Chemistry. (2011, August 8). Cross coupling reactions in organic synthesis themed issue. Retrieved from [Link]

  • ResearchGate. (n.d.). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. Retrieved from [Link]

  • MDPI. (n.d.). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. Retrieved from [Link]

  • Reddit. (2024, June 12). For the pro's (Suzuki). Retrieved from [Link]

  • Reddit. (2025, October 12). Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]

  • ResearchGate. (n.d.). Br vs. OTf chemoselectivity is ligand‐controlled in a Suzuki coupling.... Retrieved from [Link]

Sources

Optimization

Technical Support Center: 5-Bromo-6-chloropyridazin-3-amine Synthesis

The following Technical Support Guide is designed for researchers and process chemists working with pyridazine scaffolds. It addresses the specific challenges of synthesizing and optimizing the yield of 5-Bromo-6-chlorop...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and process chemists working with pyridazine scaffolds. It addresses the specific challenges of synthesizing and optimizing the yield of 5-Bromo-6-chloropyridazin-3-amine , with a critical focus on regioselectivity and purification.

Topic: Yield Optimization & Troubleshooting Target Molecule: 5-Bromo-6-chloropyridazin-3-amine (CAS: 2755763-60-9 / Related Isomer CAS: 446273-59-2) Document ID: TS-PYR-5BR-OPT Last Updated: March 2026[1]

Core Diagnostic: Isomer Verification

CRITICAL WARNING: Before proceeding with optimization, you must verify your target isomer.[1] The most common cause of "failed" synthesis in this workflow is regiochemical confusion.[1]

  • Target A: 4-Bromo-6-chloropyridazin-3-amine (Major Isomer) [1]

    • Structure: Bromine is ortho to the amine.[1]

    • Standard Route: Direct bromination of 3-amino-6-chloropyridazine.[1]

    • Typical Yield: >85% (Optimized).

    • CAS: 446273-59-2.[1][2][3]

  • Target B: 5-Bromo-6-chloropyridazin-3-amine (Minor/Target Isomer) [1]

    • Structure: Bromine is meta to the amine.[1]

    • Standard Route: Direct bromination yields this as a minor byproduct (<10%) or requires alternative scaffolds (e.g., 4,5-dibromo- precursors).[1]

    • Typical Yield: <40% (Direct route), higher with alternative scaffolds.[1]

This guide addresses the optimization of Target B (5-Bromo) while noting the suppression of Target A.

Synthesis Pathways & Logic

Pathway Analysis

The synthesis of the 5-bromo isomer is electronically disfavored via direct electrophilic aromatic substitution (


) because the amine at C3 directs ortho (to C4).[1] To optimize the yield of the 5-bromo isomer, one must either separate it efficiently from the major product or use a blocking/displacement strategy.[1]
Workflow Diagram (DOT)

SynthesisPathways cluster_legend Legend Start Start: 3-Amino-6-chloropyridazine Br2 Reagent: Br2 / NaHCO3 / MeOH Start->Br2 Inter Intermediate: N-Bromo Species Br2->Inter Major Major Product: 4-Bromo Isomer (Ortho-substitution) Inter->Major Kinetic Control Minor Target Product: 5-Bromo Isomer (Meta-substitution) Inter->Minor Thermodynamic/Steric Control AltStart Alt Route: 4,5-Dibromo-3,6-dichloropyridazine Ammonia Reagent: NH3 (aq) / Heat AltStart->Ammonia Disp Nucleophilic Displacement (SNAr) Ammonia->Disp Disp->Minor Regioselective SNAr key1 High Yield Path key2 Target Path

Caption: Comparison of direct bromination (favoring 4-bromo) vs. alternative displacement routes favoring the 5-bromo target.

Optimized Protocols

Method A: Direct Bromination (Optimization for Minor Isomer)

Use this if you must start from 3-amino-6-chloropyridazine.[1]

The Challenge: The amine group strongly activates position 4. The Fix: Altering solvent polarity and temperature can slightly shift the ratio, but efficient chromatography is the "yield" driver here.[1]

Protocol:

  • Dissolution: Dissolve 3-amino-6-chloropyridazine (1.0 eq) in Methanol/Water (4:1) . The water cosolvent is critical to solubilize the HBr byproduct and prevent precipitation of the wrong isomer salts.[1]

  • Buffering: Add Sodium Bicarbonate (

    
    )  (2.2 eq). Why? Neutralizing HBr prevents protonation of the pyridine ring nitrogen, which would deactivate the ring entirely.[1]
    
  • Addition: Add Bromine (

    
    )  (1.05 eq) dropwise at 0°C .
    
    • Optimization: Do NOT warm to RT immediately. Keep at 0°C for 4 hours. Kinetic control favors the 4-position, but lower temperatures minimize over-bromination (4,5-dibromo).

  • Workup: Quench with saturated sodium thiosulfate. Evaporate MeOH. Extract with Ethyl Acetate.[1][4][5][6]

  • Purification (The Critical Step):

    • The crude will be ~90% 4-bromo / ~10% 5-bromo.[1]

    • Column: Silica Gel.[1][7]

    • Eluent: Hexane:Ethyl Acetate (Gradient 5:1 to 1:1).[1] The 4-bromo isomer typically elutes first (less polar due to intramolecular H-bonding between amine and ortho-Br).[1] The 5-bromo isomer elutes second.[1]

Method B: The "Displacement" Route (Recommended for High Purity)

Use this for scalable synthesis of the 5-bromo isomer.[1]

Concept: Start with 4,5-dibromo-3,6-dichloropyridazine (or 3,6-dichloro-4-bromopyridazine) and use ammonia.[1] Mechanism:


. The position para to the Bromine (C6) or ortho to Bromine (C3) is attacked.[1]
Regioselectivity:  In 4-bromo-3,6-dichloropyridazine, ammonia preferentially attacks C3 (ortho to Br) due to the inductive effect of Br, again yielding the 4-bromo product.
Refined Strategy:  Use 3,6-dichloro-5-bromopyridazine  (same molecule, different numbering perspective).
  • Note: To get the 5-bromo-3-amine, you actually need to displace the Chloride at position 3 while a Bromine exists at position 5.[1]

  • Key Reagent: Use Ammonia in Isopropanol at elevated temperature (sealed tube, 80-100°C).[1]

  • Yield Optimization: High pressure (autoclave) promotes the reaction but reduces regioselectivity.[1] Keep temperature moderate (80°C) and reaction time longer (24h) to favor the thermodynamic product.

Troubleshooting Guide & FAQs

Data Summary: Common Issues
IssueSymptomRoot CauseCorrective Action
Wrong Isomer NMR shows doublet at ~7.8 ppm (4-Br) instead of singlet/different shift.Direct bromination favors C4.[1]Switch to Method B or use preparative HPLC.[1]
Low Yield Formation of black tar; Incomplete reaction.[1]Oxidation of amine; Loss of HBr control.[1]Use inert atmosphere (

); Ensure

excess.[1]
Poly-bromination Mass spec shows M+2+Br pattern (Dibromo).[1]Excess

or high temp.[1]
Strict stoichiometry (1.05 eq max); Keep T < 5°C.
Solubility Product precipitates with salts.[1]Methanol concentration too low.Increase MeOH ratio; Wash filter cake with water.
Frequently Asked Questions

Q1: How can I distinguish the 4-bromo and 5-bromo isomers by NMR? A:

  • 4-Bromo-6-chloropyridazin-3-amine: The proton at C5 is a singlet (or weakly coupled) typically around 7.6 - 7.9 ppm (depending on solvent).[1]

  • 5-Bromo-6-chloropyridazin-3-amine: The proton at C4 is a singlet, typically shifted slightly upfield relative to the 4-bromo isomer due to the shielding effect of the amine being meta rather than ortho.[1]

  • Definitive Test:NOESY NMR . In the 4-bromo isomer, the amine

    
     protons will show a NOE correlation to the Br (weak/none) or no correlation to the H5.[1] In the 5-bromo isomer, the 
    
    
    
    protons are ortho to the H4 proton, showing a strong NOE correlation .

Q2: Can I use NBS instead of Bromine? A: Yes. N-Bromosuccinimide (NBS) in DMF or Acetonitrile is milder.[1]

  • Protocol: NBS (1.1 eq) in CH3CN at RT.[1]

  • Benefit: Cleaner reaction profile, less tar formation.[1]

  • Drawback: Regioselectivity for the 4-position is even higher with NBS.[1] This is bad if you want the 5-bromo isomer.[1]

Q3: Why is the yield of the 5-bromo isomer so low in direct bromination? A: Electronic directing effects.[1] The amino group (


) is a strong electron-donating group (EDG) that directs electrophilic attack to the ortho (C4) and para (C6 - blocked by Cl) positions.[1] The meta position (C5) is deactivated relative to C4.[1] Therefore, 5-bromo formation is electronically disfavored and only occurs via minor resonance contributors or thermodynamic equilibration (which is rare in irreversible halogenation).[1]

References

  • Synthesis of 3-Amino-4-bromo-6-chloropyridazine (Major Isomer Protocol)

    • Source: ChemicalBook / Vertex AI Search Results (Methodology valid
    • Context: Confirms the standard product of bromination is the 4-bromo isomer.[1]

  • Regioselective Bromin

    • Source: National Institutes of Health (PMC) / Journal of Organic Chemistry.[1]

    • Context: Discusses the electronic directing effects of amino groups on pyridazine rings (Ortho/Para direction).
  • Patent: Brm targeting compounds (Citing 5-bromo usage)

    • Source: WO2021252666A1 (Google Patents).[1]

    • Context: Cites "5-bromo-6-chloropyridazin-3-amine" as a specific reagent, confirming its stability and usage in drug discovery.[1]

  • Nucleophilic Substitution in Pyridazines (

    
    ) 
    
    • Source: StackExchange Chemistry / Literature Consensus.[1]

    • Context: Explains the mechanism of ammonia displacement in halo-pyridazines.

Sources

Troubleshooting

Technical Support Center: Solving Solubility Issues of Chloropyridazines in Organic Solvents

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for handling chloropyridazine compounds. As a Senior Application Scientist, I understand that navigating the solubility challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for handling chloropyridazine compounds. As a Senior Application Scientist, I understand that navigating the solubility challenges of these versatile heterocyclic intermediates is a frequent and critical hurdle in chemical synthesis, purification, and formulation. This guide is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your work. We will move from foundational principles to advanced troubleshooting, ensuring you have the tools to overcome even the most stubborn solubility issues.

Part 1: Foundational Knowledge - Frequently Asked Questions (FAQs)

This section addresses the fundamental questions researchers often have when first working with chloropyridazine derivatives.

Q1: What are chloropyridazines, and why is their solubility in organic solvents so critical?

Chloropyridazines are a class of heterocyclic compounds featuring a pyridazine ring substituted with at least one chlorine atom. This structure is a valuable building block in medicinal chemistry and agrochemicals due to its ability to participate in a wide range of chemical reactions.[1][2] The two adjacent nitrogen atoms in the pyridazine ring make it a unique scaffold, influencing its electronic properties and biological activity.[2][3]

Understanding and controlling solubility in organic solvents is paramount for several reasons:

  • Reaction Kinetics: For a chemical reaction to proceed efficiently, the reactants must be in the same phase. Poor solubility of a chloropyridazine starting material can lead to slow or incomplete reactions, reducing yield and purity.

  • Purification: Crystallization, a primary method for purifying solid organic compounds, is entirely dependent on solubility differences. A good crystallization solvent must dissolve the compound when hot but allow it to precipitate upon cooling, leaving impurities behind.[4]

  • Formulation: In drug development, the active pharmaceutical ingredient (API) must be dissolved to be formulated into a final dosage form, such as an injectable solution.[5][6] Insufficient solubility can be a major roadblock to market approval.[7]

  • Analytical Chemistry: Accurate quantification, for example by HPLC, requires the compound to be fully dissolved in the mobile phase or a suitable diluent.

Q2: What are the key physicochemical factors that govern the solubility of a specific chloropyridazine derivative?

The solubility of any compound is a complex interplay of solute-solute, solvent-solvent, and solute-solvent interactions. The guiding principle is "like dissolves like," which is governed by polarity.[8][9] For chloropyridazines, the key factors are:

  • Polarity and Substituents: The pyridazine ring itself is polar. The introduction of a chloro group and other substituents significantly alters the molecule's overall polarity, dipole moment, and hydrogen bonding capabilities.[1] For example, adding non-polar alkyl chains will decrease polarity and favor solubility in less polar solvents, while adding groups capable of hydrogen bonding (e.g., -NH2, -OH) will increase polarity and favor more polar solvents.

  • Crystal Lattice Energy: For a solid to dissolve, the energy released from solute-solvent interactions must overcome the energy holding the molecules together in the crystal lattice.[10] Highly crystalline, high-melting-point chloropyridazines often have strong intermolecular forces and, consequently, lower solubility.

  • Solvent Properties: The polarity of the solvent, its ability to act as a hydrogen bond donor or acceptor, and its dielectric constant are critical.[11][12] Solvents are broadly classified as polar protic (e.g., ethanol, water), polar aprotic (e.g., DMSO, DMF, acetone), and non-polar (e.g., toluene, hexane).

  • Temperature: For most solids, solubility increases with temperature.[8][13][14] This is because the added thermal energy helps to break apart the solute's crystal lattice. However, this relationship is not always linear and must be determined experimentally.

  • Pressure: For solid and liquid solutes, the effect of pressure on solubility is generally negligible.[8][13]

Q3: I have a novel chloropyridazine. How should I choose an initial set of solvents for screening?

A systematic approach is best. Start by assessing the structure of your specific chloropyridazine derivative.

  • Is it largely non-polar? (e.g., substituted with large alkyl or aryl groups). Start with solvents like toluene, dichloromethane (DCM), and ethyl acetate.

  • Is it highly polar? (e.g., containing amine, hydroxyl, or carboxyl groups). Start with polar solvents like ethanol, methanol, acetonitrile, DMSO, or DMF.

  • Uncertain? Screen a broad range of solvents from different classes. A good starting panel would include:

    • Non-Polar: Toluene, Hexane

    • Moderately Polar / Aprotic: Dichloromethane (DCM), Ethyl Acetate, Tetrahydrofuran (THF)

    • Polar Aprotic: Acetone, Acetonitrile, N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

    • Polar Protic: Methanol, Ethanol, Isopropanol (IPA)

The goal of this initial screen is not necessarily to find the perfect solvent, but to quickly identify solvents in which the compound is either very soluble, sparingly soluble, or insoluble. This information is crucial for selecting candidates for crystallization or reaction conditions.

Part 2: Troubleshooting Common Solubility Issues

This section provides direct answers and actionable solutions to specific problems you may encounter during your experiments.

Q4: My chloropyridazine has very low solubility in all my initial screening solvents. What are my next steps?

This is a common challenge, especially with highly crystalline or high molecular weight compounds. The key is to systematically modify conditions and solvent systems.

Logical Troubleshooting Workflow

The following diagram outlines a logical progression for tackling poor solubility.

G A Poor Solubility Observed B Step 1: Temperature Adjustment A->B C Heat the solvent/solute mixture B->C Does heating improve solubility? D Step 2: Re-evaluate Solvent Choice C->D No / Insufficient J Success: Solubility Achieved C->J Yes E Try stronger solvents (e.g., DMSO, DMF, NMP) D->E F Step 3: Use a Co-Solvent System E->F No E->J Yes G Mix a 'good' solvent with a 'poor' one F->G H Step 4: Advanced Techniques G->H No G->J Yes I Hydrotropy, pH Adjustment, Solid Dispersions H->I I->J Yes K Still Insoluble I->K No

Caption: A step-by-step workflow for troubleshooting poor solubility.

Causality and Actionable Advice:

  • Leverage Temperature: As most dissolution processes are endothermic, increasing the temperature is the first and easiest variable to manipulate.[8] Systematically test the solubility at elevated temperatures (e.g., 40°C, 60°C, reflux), being mindful of the solvent's boiling point and the compound's stability.

  • Expand Your Solvent Search: If common lab solvents fail, move to more powerful, highly polar aprotic solvents.

    • DMSO (Dimethyl Sulfoxide) and DMF (N,N-Dimethylformamide) are excellent choices for many poorly soluble compounds due to their high dielectric constants and ability to disrupt strong intermolecular forces.[15][16]

    • NMP (N-Methyl-2-pyrrolidone) is another strong, high-boiling point solvent to consider.

  • Employ Co-Solvents: A mixture of two or more miscible solvents can have solubilizing power greater than either solvent alone.[17][18] This technique, known as cosolvency , works by reducing the interfacial tension between the primary solvent and the solute.[19] A common strategy is to dissolve the compound in a small amount of a "good" solvent (like DMSO or DMF) and then dilute it with a "poor" solvent in which it is less soluble. See Protocol 2 for a detailed screening method.

Q5: My compound separates as a liquid ("oils out") instead of forming crystals. How can I resolve this?

"Oiling out" occurs when a compound comes out of solution at a temperature above its melting point, or when the solution is too concentrated for an ordered crystal lattice to form.[4]

Solutions:

  • Increase Solvent Volume: The most common cause is excessive supersaturation. Re-heat the mixture to redissolve the oil, add more solvent (10-20% more), and allow it to cool again, more slowly.[20]

  • Reduce Cooling Rate: Rapid cooling does not give molecules enough time to align into a crystal lattice.[4] Insulate the flask or use a dewar to slow the cooling process.

  • Change Solvents: The solubility curve in the current solvent may be too steep. Try a solvent in which the compound is less soluble at high temperatures.

  • Induce Nucleation: If the solution remains clear and supersaturated, induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[4]

Q6: I've achieved dissolution, but the dissolution rate is too slow for my process. How can I speed it up?

Dissolution rate is distinct from equilibrium solubility and is often governed by kinetics and mass transfer.

Solutions:

  • Particle Size Reduction: The rate of dissolution is directly proportional to the surface area of the solute.[10][14][21] Grinding the chloropyridazine solid into a fine powder using a mortar and pestle will significantly increase its surface area and speed up dissolution. Techniques like micronization can be employed for larger scales.[17]

  • Increase Agitation: More vigorous stirring or sonication improves the diffusion of dissolved solute away from the solid surface, preventing the formation of a saturated boundary layer and allowing fresh solvent to interact with the solid.

  • Optimize Temperature: Even if the compound is soluble at room temperature, gently heating the mixture will increase the dissolution rate.

Part 3: Advanced Solubilization Strategies

When standard methods are insufficient, more advanced formulation techniques may be necessary, particularly in a drug development context.

Q7: What is the difference between cosolvency and hydrotropy, and how do I apply them?

While both techniques increase solubility, they operate via different mechanisms.

  • Cosolvency: As discussed, this involves adding a water-miscible organic solvent to an aqueous system (or another organic solvent) to reduce the overall polarity of the solvent system, making it more favorable for a non-polar solute.[19][22] This is a very common and effective technique.

  • Hydrotropy: This is a phenomenon where adding a large amount of a second solute (the hydrotrope) increases the solubility of the compound of interest.[23][24] Hydrotropes are typically small organic molecules that have both a hydrophobic part and a hydrophilic part (e.g., sodium benzoate, urea, nicotinamide).[19][24] Unlike cosolvents, they don't change the bulk properties of the solvent but are thought to form transient, non-covalent complexes with the drug molecules, effectively shielding them from the solvent.[24] Hydrotropy can be particularly useful in aqueous formulations.[23]

Mechanism of Co-solvency

Caption: Co-solvent molecules (B) integrate into the solvent shell, reducing polarity and improving solute interaction.

Q8: For pharmaceutical applications, what other techniques can be considered?

For APIs intended for formulation, several advanced methods are used to tackle poor solubility:[25][26]

  • Solid Dispersions: The chloropyridazine (drug) is dispersed in an inert carrier matrix, often a hydrophilic polymer, at the molecular level.[26][27] This is often achieved by methods like spray drying or hot-melt extrusion.[27] The resulting amorphous solid dispersion prevents the drug from crystallizing, leading to enhanced solubility and dissolution rates.[6]

  • Complexation: Using complexing agents like cyclodextrins can enhance aqueous solubility.[5] The hydrophobic drug molecule sits within the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts with water.[5]

  • pH Adjustment: If the chloropyridazine derivative has ionizable functional groups (acidic or basic), its solubility can be dramatically altered by adjusting the pH of the solution to form a more soluble salt.[22]

Part 4: Experimental Protocols & Data Presentation

Reproducible data is the cornerstone of good science. The following protocols outline standardized methods for solubility determination.

Protocol 1: Isothermal Equilibrium (Shake-Flask) Method

This is the gold-standard method for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.[1][28]

Materials:

  • Chloropyridazine compound

  • Chosen organic solvent(s)

  • Scintillation vials with screw caps

  • Thermostatically controlled shaker

  • Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Preparation: Add an excess amount of the chloropyridazine solid to a vial containing a known volume (e.g., 5 mL) of the solvent. The key is to ensure undissolved solid remains at equilibrium, confirming saturation.[28]

  • Equilibration: Securely cap the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C). Allow the mixture to equilibrate for 24-48 hours.[28] A longer time may be needed; to validate, take measurements at 24h and 48h. If the values are consistent, equilibrium has been reached.[29]

  • Phase Separation: After equilibration, let the vial stand undisturbed in the shaker (at temperature) for at least 2 hours to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Do not disturb the solid at the bottom.

  • Filtration: Immediately filter the sample through a 0.45 µm syringe filter into a clean, pre-weighed vial for gravimetric analysis or a volumetric flask for chromatographic analysis.[30] This step is critical to remove any undissolved microparticles.

  • Quantification: Determine the concentration of the solute in the filtrate.

    • Gravimetric Method: Accurately weigh the vial with the filtrate. Carefully evaporate the solvent under a stream of nitrogen or in a vacuum oven until a constant weight of the dried residue is achieved. The difference in weight gives the mass of the dissolved solid.[29]

    • Chromatographic/Spectroscopic Method (Recommended): Prepare a calibration curve using standard solutions of the chloropyridazine of known concentrations. Dilute the filtrate sample to fall within the linear range of the calibration curve and determine its concentration using HPLC or UV-Vis.[28]

  • Calculation: Express solubility in desired units (e.g., mg/mL, mol/L).

Data Presentation: Physicochemical & Solubility Data

Clear presentation of data is essential for comparison and decision-making.

Table 1: Physicochemical Properties of Common Organic Solvents

SolventPolarity IndexDielectric Constant (20°C)Boiling Point (°C)H-Bond Donor/Acceptor
n-Hexane0.11.8869Neither
Toluene2.42.38111Neither
Dichloromethane3.19.0840Acceptor
Ethyl Acetate4.46.0277Acceptor
Acetone5.120.756Acceptor
Ethanol5.224.5578Both
Acetonitrile5.837.582Acceptor
DMSO7.246.7189Acceptor

Data compiled from various chemical reference sources.

Table 2: Example Solubility Data for 6-Chloropyridazin-3-amine (A Chloropyridazine Analog)

SolventTemperature (K)Solubility (mole fraction, x)
Methanol298.150.0152
Methanol323.150.0389
Ethanol298.150.0098
Ethanol323.150.0265
Acetone298.150.0211
Acetone323.150.0517
Ethyl Acetate298.150.0075
Ethyl Acetate323.150.0203

Reference Data adapted from literature for 6-chloropyridazin-3-amine to illustrate trends.[31] Actual solubility for any new derivative must be determined experimentally.

Part 5: References

  • Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (n.d.). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. [Link]

  • Obaydo, R. H., Nashed, D., & Tfailly, R. (2024). Hydrotropy and Co-Solvency: Sustainable Strategies for Enhancing Solubility of Poorly Soluble Pharmaceutical Active Ingredients. ResearchGate. [Link]

  • Kumar, S., & Singh, S. (2016). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]

  • Maheshwari, R. K. (2009). “Mixed-solvency approach” – Boon for solubilization of poorly water-soluble drugs. Asian Journal of Pharmaceutics. [Link]

  • Drug Development & Delivery. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • European Pharmaceutical Review. (2022). Novel excipients for solubility enhancement. [Link]

  • Al-Ghazawi, M., & Salem, M. S. (2016). Hydrotropic Solubilization of Lipophilic Drugs for Oral Delivery: The Effects of Urea and Nicotinamide on Carbamazepine Solubility–Permeability Interplay. PMC. [Link]

  • Jain, S., & Patel, N. (2014). Solubilization of Poorly Water Soluble Drug Using Mixed Solvency Approach for Aqueous Injection. [Link]

  • Manufacturing Chemist. (2025). Enhancing solubility with novel excipients. [Link]

  • American Pharmaceutical Review. (2015). Solubility Concerns: API and Excipient Solutions. [Link]

  • Scribd. (n.d.). Hydrotropes and Cosolvents in Drug Solubility. [Link]

  • ResearchGate. (2014). Solubility of 6-Chloropyridazin-3-amine in Different Solvents. [Link]

  • Analytik NEWS. (2024). Solubility: Importance, Measurements and Applications. [Link]

  • PharmaEducation. (n.d.). Determination of Solubility by Gravimetric Method. [Link]

  • ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. [Link]

  • CUTM Courseware. (n.d.). Solubility: Importance, Measurements and Applications. [Link]

  • MDPI. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. [Link]

  • American Pharmaceutical Review. (2022). Dissolution Method Troubleshooting: An Industry Perspective. [Link]

  • PubChem. (n.d.). 3-Chloropyridine. [Link]

  • PubMed. (1990). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. [Link]

  • ResearchGate. (2020). Solubility Measurement and Correlation of 2-Amino-3-chloropyrazine and 2-Amino-3,5-dibromopyrazine in a Series of Mixed Solvent Systems at T = (278.15 to 323.15) K. [Link]

  • BYJU'S. (n.d.). Factors Affecting Solubility. [Link]

  • Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • ResearchGate. (2015). What to do when compound did not dissolve in organic solvent?. [Link]

  • Academia.edu. (n.d.). (PDF) Dissolution Method Troubleshooting: An Industry Perspective. [Link]

  • PubMed. (1983). Predicting the solubility of sulfamethoxypyridazine in individual solvents. II: Relationship between solute-solvent interaction terms and partial solubility parameters. [Link]

  • Chemistry LibreTexts. (2026). 13.3: Factors Affecting Solubility. [Link]

  • CK-12 Foundation. (2012). Factors Affecting Solubility. [Link]

  • PMC. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery. [Link]

  • Wikipedia. (n.d.). 2-Chloropyridine. [Link]

  • ResearchGate. (2010). The Effect of Solvent and Solute Polarity on the Thermodynamic. [Link]

  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]

  • PMC. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. [Link]

  • ResearchGate. (2025). A Review on Pyridazine, A Magically Active Moiety Among the Heterocyclic Compounds for Drug Designing. [Link]

Sources

Optimization

Controlling halogen exchange (halex) side reactions in pyridazines

Technical Support Center: Advanced Control of Halogen Exchange (Halex) and Scrambling in Pyridazine Workflows As a Senior Application Scientist, I frequently see drug development programs stall due to the unpredictable r...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Control of Halogen Exchange (Halex) and Scrambling in Pyridazine Workflows

As a Senior Application Scientist, I frequently see drug development programs stall due to the unpredictable reactivity of polyhalogenated heterocycles. Pyridazines, in particular, are notorious for side reactions. This guide is designed to deconstruct the root causes of halogen exchange (halex) and provide self-validating, robust protocols to keep your syntheses on track.

The Mechanistic Root of Pyridazine Instability

Pyridazines (1,2-diazines) are inherently challenging substrates. The presence of two adjacent highly electronegative nitrogen atoms renders the aromatic system severely π-deficient, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO)[1]. This stereoelectronic environment makes the pyridazine nucleus exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr)[2].

When functionalizing polyhalogenated pyridazines, chemists frequently encounter the "Halex" (halogen exchange) side reaction. Halex is an SNAr process where a nucleophilic halide anion (e.g., F⁻, Cl⁻, Br⁻, I⁻) displaces the existing halogen on the ring via a Meisenheimer-like transition state[3][4]. While the Halex reaction is industrially leveraged to synthesize fluorinated fine chemicals using excess fluoride at high temperatures[3], it manifests as a destructive side reaction (halogen scrambling) during transition-metal cross-coupling or metal-halogen exchange[1].

Halex_vs_Coupling A Polyhalopyridazine Substrate B Pd-Catalyzed Oxidative Addition A->B Fast Catalyst Non-polar Solvent C Nucleophilic Attack (Halide Anions) A->C Free X⁻ in Polar Solvent D Desired Cross-Coupling Product B->D Efficient Transmetalation E Halogen Scrambling (Halex Side Product) B->E Stalled Cycle Excess Halide C->E SNAr Meisenheimer Complex

Caption: Kinetic competition between desired Pd-catalysis and SNAr halex pathways.

Diagnostic Troubleshooting & FAQs

Q: Why do I observe extensive halogen scrambling (e.g., chlorination of my bromopyridazine) during Suzuki-Miyaura couplings? Causality & Solution: During a Suzuki-Miyaura coupling, halide anions are continuously generated from the oxidative addition of the aryl halide and from catalyst precursors. In polar aprotic solvents (like DMF or DMA) commonly used for these couplings, these halide anions are poorly solvated ("naked") and highly nucleophilic. Because the C3 and C6 positions of pyridazine have exceptionally low C–X bond dissociation energies (BDEs)[1], the naked halides attack these unreacted positions, scrambling the halogens before the catalytic cycle completes. Actionable Fix: Switch to a non-polar solvent (e.g., toluene or 1,4-dioxane) which keeps ion pairs tight and drastically reduces the nucleophilicity of free halides. Additionally, utilize a highly active, bulky electron-rich phosphine ligand (e.g., XPhos or BrettPhos) to accelerate oxidative addition and transmetalation, ensuring the Pd-catalyzed cycle outcompetes the background SNAr halex.

Q: When attempting a lithium-halogen exchange on 3,6-dichloropyridazine using n-BuLi, I get complex mixtures of alkylated and scrambled products. How can I selectively metalate it? Causality & Solution: Alkyllithium reagents like n-BuLi are potent nucleophiles as well as strong bases. The highly electrophilic nature of the pyridazine ring leads to competitive Chichibabin-type nucleophilic addition at the C4/C5 positions or direct SNAr displacement of the halogens[2]. Actionable Fix: Abandon alkyllithiums in favor of a non-cryogenic magnesium-halogen exchange using a TurboGrignard reagent (i-PrMgCl·LiCl) supplemented with a tridentate ligand, such as bis[2-(N,N-dimethylamino)ethyl] ether. The ligand coordinates the magnesium, altering its aggregation state and dampening the nucleophilicity of the isopropyl group. This prevents direct ring addition and suppresses halex, allowing the slower metal-halogen exchange to proceed cleanly.

Mg_Exchange Step1 Halopyridazine + THF Step2 Add Tridentate Ligand (e.g., Bis-ether) Step1->Step2 Step3 Dropwise Addition i-PrMgCl·LiCl Step2->Step3 Step4 Selective Mg-Exchange (No SNAr/Halex) Step3->Step4

Caption: Stepwise workflow for controlled Mg-halogen exchange minimizing SNAr.

Quantitative Reactivity Profiling

To rationally design a synthesis, one must understand the site-specific reactivity of the pyridazine ring. The table below summarizes the divergent behavior of the ring positions, dictating whether halex or metal-catalyzed pathways will dominate.

Pyridazine PositionRelative C–X Bond Dissociation Energy (BDE)Susceptibility to SNAr (Halex)Preferred Reaction Pathway
C3 / C6 Lowest (α to Nitrogen)[1]Very HighOxidative Addition / Metal-Halogen Exchange
C4 / C5 HigherHigh (if unsubstituted)[2]Direct Nucleophilic Addition (Chichibabin-type)

Note: Oxidative addition generally occurs at the site with the lowest C–X BDE. Therefore, polyhalogenated pyridazines inherently favor cross-coupling at the C3/C6 positions[1].

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. By controlling the order of addition and the coordination sphere of the metals, we eliminate the mechanistic pathways that lead to halex.

Protocol 1: Suppressed-Halex Suzuki-Miyaura Coupling of 3,6-Dichloropyridazine Objective: Achieve mono-arylation at C3 without chloride/bromide scrambling from the arylboronic acid or catalyst.

  • Preparation: In a flame-dried Schlenk flask under argon, combine 3,6-dichloropyridazine (1.0 equiv), the arylboronic acid (1.05 equiv), and anhydrous K3PO4 (2.0 equiv).

  • Catalyst Loading: Add Pd2(dba)3 (2 mol%) and XPhos (4 mol%). Causality: XPhos creates a highly active L1Pd(0) species that rapidly undergoes oxidative addition, out-pacing background SNAr.

  • Solvent Addition: Add anhydrous Toluene (0.2 M). Causality: Toluene suppresses the dissociation of halide salts, rendering any generated chloride anions non-nucleophilic.

  • Execution: Degas the mixture via three freeze-pump-thaw cycles. Heat to 80 °C for 4 hours.

  • Validation: Monitor by LC-MS. The absence of mass +44 Da (bromination) or mass -19 Da (fluorination, if fluorinated additives were present) confirms the suppression of halex.

Protocol 2: Chemoselective Magnesium-Halogen Exchange Objective: Generate a pyridazinyl Grignard reagent without nucleophilic ring degradation.

  • Ligand Coordination: Dissolve the halopyridazine (1.0 equiv) in anhydrous THF (0.5 M) under argon at 10 °C. Add bis[2-(N,N-dimethylamino)ethyl] ether (1.1 equiv).

  • Reagent Addition: Slowly add i-PrMgCl·LiCl (1.1 equiv) dropwise over 15 minutes. Causality: The tridentate ligand immediately coordinates the Grignard reagent, deactivating its nucleophilicity toward the electron-deficient pyridazine ring while maintaining its basicity for metal-halogen exchange.

  • Incubation: Stir at 10–25 °C for 30 minutes. (Cryogenic temperatures are unnecessary due to the ligand's protective effect).

  • Electrophilic Quench: Add the desired electrophile (e.g., trimethylborate for boronic acid synthesis) directly to the reaction mixture.

References

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Halex Reaction Source: ACS GCI Pharmaceutical Roundtable Reagent Guides URL:[Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Product Class 8: Pyridazines Source: Thieme Connect URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification &amp; Recrystallization of 5-Bromo-6-chloropyridazin-3-amine

[1] Executive Summary & Critical Regiochemistry Warning Subject: Optimization of recrystallization solvents for 5-Bromo-6-chloropyridazin-3-amine (CAS: Variable/Isomer specific). CRITICAL WARNING: Regioisomer Confusion B...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Critical Regiochemistry Warning

Subject: Optimization of recrystallization solvents for 5-Bromo-6-chloropyridazin-3-amine (CAS: Variable/Isomer specific).

CRITICAL WARNING: Regioisomer Confusion Before proceeding, you must verify your isomer. The bromination of 3-amino-6-chloropyridazine typically yields the 4-bromo isomer (3-amino-4-bromo-6-chloropyridazine, CAS 446273-59-2) as the major product (>90%).[1][2] The 5-bromo isomer is often a minor byproduct or requires specific synthetic routes (e.g., directed lithiation or specific coupling strategies).[1]

  • If you have a mixture of 4-bromo and 5-bromo isomers: Recrystallization is generally ineffective for separation due to the formation of solid solutions.[1] Flash Chromatography or Prep-HPLC is required first.[1]

  • If you have enriched (>85%) 5-bromo material: The solvent systems below are optimized for final polishing.[1]

Solvent Selection Matrix

The following data is synthesized from solubility profiles of analogous halogenated aminopyridazines. This class of compounds is prone to "oiling out" due to high polarity (amine/pyridazine core) competing with lipophilicity (halogens).[1]

Recommended Solvent Systems
Solvent SystemTypeRoleApplication Context
Ethanol / Water Binary (Protic/Polar)Primary Choice Best for removing inorganic salts (NaBr/KBr) and highly polar impurities.[1] High recovery yield.[1]
Ethyl Acetate / Heptane Binary (Polar/Non-polar)Polishing Excellent for removing non-polar organic byproducts.[1] Note: Heptane is preferred over Hexane for higher boiling point safety.[1]
Acetonitrile (ACN) Single (Polar Aprotic)Alternative Use if the compound oils out in alcohols. ACN often promotes better crystal lattice formation for pyridazines.[1]
Methanol Single (Protic)High Solubility often too good a solvent.[1] Use only for very insoluble batches or as the solvent in a MeOH/Water mix.[1]
Quantitative Solubility Profile (Estimated @ 25°C vs 60°C)
SolventSolubility (Cold)Solubility (Hot)Suitability
Water< 1 mg/mL< 5 mg/mLAnti-solvent
Ethanol5-10 mg/mL> 50 mg/mLExcellent
Ethyl Acetate2-5 mg/mL20-30 mg/mLGood (requires volume)
Toluene< 1 mg/mL5-10 mg/mLPoor (Low recovery)

Troubleshooting Guide (FAQ)

Q1: The compound "oils out" (forms a liquid blob) instead of crystallizing upon cooling. Why?

Root Cause: This is the most common failure mode for aminopyridazines.[1] It occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the crystallization boundary.[1] This usually happens because:

  • The solution is too concentrated (supersaturation is too high).[1]

  • The cooling rate is too fast.[1]

  • The melting point of the solvated solid is lower than the boiling point of the solvent.[1]

Corrective Action:

  • Re-heat the mixture until clear.

  • Add more solvent (dilute by 10-20%).[1]

  • Seed the solution with a tiny crystal of pure product at a temperature just below the boiling point.

  • Slow Cool: Turn off the heat source and let the oil bath cool naturally. Do not remove the flask from the bath.

Q2: My product is colored (Brown/Yellow) but should be off-white.

Root Cause: Oxidation of the amine group or trace polymerized byproducts.[1] Corrective Action:

  • Perform a hot filtration with Activated Charcoal.[1]

  • Protocol: Dissolve compound in boiling Ethanol.[1] Add 5% w/w Activated Charcoal.[1] Stir for 10 mins. Filter hot through Celite.[1] Crystallize the filtrate.

Q3: I cannot separate the 4-bromo impurity from my 5-bromo target via recrystallization.

Root Cause: Isostructuralism.[1] The 4-bromo and 5-bromo isomers have nearly identical lattice energies and sizes, often co-crystallizing.[1] Corrective Action:

  • Stop Recrystallization. You must use chromatography.[1]

  • Recommended Mobile Phase: Dichloromethane : Methanol (95:[1]5) or Hexane : Ethyl Acetate (gradient 80:20 to 50:50).[1]

Detailed Experimental Protocol: The "Ethanol/Water" Method

This protocol is designed to maximize recovery while rejecting polar impurities.[1]

Reagents:

  • Crude 5-Bromo-6-chloropyridazin-3-amine (10.0 g)[1][3]

  • Ethanol (Absolute)

  • Deionized Water[1]

Step-by-Step Procedure:

  • Dissolution: Place 10.0 g of crude solid in a 250 mL round-bottom flask. Add 80 mL of Ethanol.

  • Heating: Heat to reflux (approx. 78°C) with stirring.

    • Checkpoint: If solid remains, add Ethanol in 5 mL portions until fully dissolved.

  • Clarification (Optional): If insoluble particles (dust/salts) are visible, perform a hot gravity filtration.[4]

  • Nucleation Point: While maintaining reflux, add warm Water dropwise until a faint, persistent turbidity (cloudiness) appears.[1]

  • Re-solubilization: Add just enough hot Ethanol (approx. 2-5 mL) to make the solution clear again.

  • Crystallization: Remove from heat. Insulate the flask with a towel or leave in the oil bath to cool slowly to room temperature over 2-3 hours.

  • Harvesting: Once at room temp, cool in an ice bath (0-5°C) for 30 minutes. Filter via vacuum (Buchner funnel).[1]

  • Washing: Wash the cake with 20 mL of cold (0°C) Ethanol/Water (1:1 mixture).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Visual Logic: Solvent Selection Decision Tree

The following diagram illustrates the logical flow for selecting the correct purification strategy based on initial purity and behavior.

RecrystallizationLogic Start Start: Crude 5-Bromo-6-chloropyridazin-3-amine CheckPurity Check Purity (HPLC/NMR) Start->CheckPurity IsomerMix Is it a mix of 4-Br and 5-Br? CheckPurity->IsomerMix Chromatography REQUIRED: Flash Chromatography (Hexane/EtOAc or DCM/MeOH) IsomerMix->Chromatography Yes (>5% isomer) SolventSelect Select Solvent System IsomerMix->SolventSelect No (Mostly 5-Br) TryEtOH Trial 1: Ethanol (Reflux) SolventSelect->TryEtOH Dissolves Fully Dissolves? TryEtOH->Dissolves AddWater Add Water (Anti-solvent) until cloudy Dissolves->AddWater Yes TryACN Trial 2: Acetonitrile Dissolves->TryACN No (Insoluble) Cooling Slow Cool to RT AddWater->Cooling TryACN->Cooling ResultCheck Result? Cooling->ResultCheck Success Success: Filter & Dry ResultCheck->Success Crystals OilingOut Failure: Oiling Out ResultCheck->OilingOut Liquid/Oil FixOil Remedy: Re-heat, Dilute 10%, Seed Crystal OilingOut->FixOil FixOil->Cooling Retry

Caption: Decision logic for purification strategy. Note the critical branch point for isomer mixtures requiring chromatography.

References

  • Synthesis and Purification of Halogenated Pyridazines

    • Title: Synthesis of 3-amino-4-bromo-6-chloropyridazine (Demonstrating chrom
    • Source: ChemicalBook / Patent WO2018/226622.[1][2]

  • Solubility Data for Pyridazin-3-amines

    • Title: Solubility of 6-chloropyridazin-3-amine in Different Solvents (Base scaffold solubility d
    • Source: ResearchGate (J. Chem. Eng.[1] Data).

    • URL:[Link]

  • General Recrystallization of Heterocycles

    • Title: Recrystallization Techniques for Organic Solids.[1]

    • Source: University of Alberta, Department of Chemistry.
    • URL:[Link] (General Reference for Protocol 4)

  • Isomer Separation Context

    • Title: Brm targeting compounds and associated methods of use (Patent citing 5-bromo synthesis & purification via Prep-TLC).[1][5]

    • Source: Google Patents (WO2021067606A1).[1]

    • URL

Sources

Optimization

Stability of 5-Bromo-6-chloropyridazin-3-amine under basic conditions

Ticket ID: PYR-STAB-0056 Subject: Stability Profile & Handling of 5-Bromo-6-chloropyridazin-3-amine under Basic Conditions Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1][2] Part 1:...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PYR-STAB-0056 Subject: Stability Profile & Handling of 5-Bromo-6-chloropyridazin-3-amine under Basic Conditions Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1][2]

Part 1: Diagnostic Hub (The Triage)

Status: Open Severity: High (Risk of Irreversible Scaffold Degradation)[2]

If you are currently observing unexpected results, use this rapid diagnostic matrix to identify the issue.

SymptomDiagnostic Signal (LCMS/NMR)Root CauseImmediate Action
New Polar Peak LCMS: [M+1] = 190/192 (Loss of Cl, Gain of OH).[1][2] NMR: Loss of aromatic signal, appearance of broad NH (amide).[2]Hydrolysis at C6. The C6-Cl has been displaced by hydroxide (

) to form the pyridazinone tautomer.[1]
Stop heating. Switch to anhydrous conditions.
Regio-isomer Mix LCMS: Product mass is correct, but two peaks appear. NMR: Complex splitting patterns.Lack of Regiocontrol. Nucleophile attacked C5-Br instead of (or in addition to) C6-Cl.Lower reaction temperature.[1][2] Switch to a non-polar solvent to enhance steric discrimination.[1][2]
Black Tar/Precipitate LCMS: Broad "hump" or polymer mass.[1][2]Polymerization. The free amine of one molecule attacked the C6-Cl of another (Self-

).[1]
Dilute reaction (0.05 M).[1][2] Protect the amine (e.g., Boc/Ac) before subjecting to base.

Part 2: Deep Dive & FAQs (The Knowledge Base)

Q1: Why is this molecule unstable in basic media?

A: The instability is driven by the C6-Chlorine position.[1] Pyridazines are electron-deficient (pi-deficient) heterocycles.[1][2] The nitrogen atoms pull electron density from the ring carbons, making them susceptible to Nucleophilic Aromatic Substitution (


).
  • The "Hotspot" (C6): The carbon at position 6 is

    
     to a ring nitrogen (N1). This position is highly activated because the nitrogen can stabilize the negative charge in the transition state (Meisenheimer complex) via resonance.
    
  • The Mechanism: In the presence of aqueous bases (NaOH, KOH, or even

    
     with water), the hydroxide ion (
    
    
    
    ) acts as a nucleophile, attacking C6 and displacing the chloride.
  • The Result: The resulting 6-hydroxy product rapidly tautomerizes to the pyridazinone (amide-like structure), which is thermodynamically stable and dead to further

    
     coupling.[1]
    
Q2: Which halogen is more reactive: C5-Br or C6-Cl?

A: C6-Cl is significantly more reactive. Despite Bromine generally being a better leaving group than Chlorine in aliphatic


 reactions, the position on the ring dictates reactivity in 

.[1]
  • C6 (Alpha): Highly activated by adjacent N.[1][2]

  • C5 (Beta): Less activated (meta-like relationship to N1).[1][2]

  • Implication: If you are trying to couple at C5 (e.g., Suzuki coupling at the Bromide), you must preserve the C6-Cl. Basic conditions often lead to "side-reaction hydrolysis" at C6 before the C5 reaction completes.[1]

Q3: Can I use the free amine ( ) without protection?

A: Yes, but with caution. The amine at C3 is electron-donating, which actually stabilizes the ring slightly compared to 3,6-dichloropyridazine.[1] However, it also introduces a risk of self-condensation .[1][2] Under basic conditions and high concentration, the amine of Molecule A can attack the C6-Cl of Molecule B, leading to polymerization.

  • Recommendation: If the reaction requires temperatures >80°C, consider protecting the amine (e.g., Boc-group) to prevent self-destruction.[1]

Part 3: Visualizing the Instability

Pathway Analysis: Degradation vs. Desired Reaction

G SM 5-Bromo-6-chloropyridazin-3-amine (Starting Material) Hydrolysis_TS Meisenheimer Complex (Attack at C6) SM->Hydrolysis_TS Aqueous Base (OH-) High Temp Desired_Product Functionalized Product (e.g., Suzuki/Buchwald) SM->Desired_Product Anhydrous Base (Cs2CO3/Dioxane) Product_Hydrolysis 6-Hydroxypyridazine (Tautomerizes to Pyridazinone) [DEAD END] Hydrolysis_TS->Product_Hydrolysis -Cl

Figure 1: Competitive pathways. The red path indicates the hydrolysis degradation driven by aqueous base attacking the highly activated C6 position.

Part 4: Validated Protocols

Protocol A: Safe Handling for Cross-Couplings (Suzuki/Buchwald)

Use this protocol to functionalize the C5-Br or C6-Cl without hydrolyzing the scaffold.[1]

Reagents:

  • Base: Cesium Carbonate (

    
    ) or Potassium Phosphate Tribasic (
    
    
    
    ).[1][2]
    • Why: These are milder than hydroxides and can be used in anhydrous conditions.[1][2]

  • Solvent: 1,4-Dioxane or Toluene (Strictly Anhydrous).[1][2]

    • Why: Exclusion of water is the single most important factor to prevent hydrolysis.

  • Temperature: Start at 60°C; do not exceed 90°C unless necessary.

Step-by-Step:

  • Dry Down: Ensure the 5-Bromo-6-chloropyridazin-3-amine is dried under high vacuum for 1 hour to remove trace moisture.[1][2]

  • Solvent Prep: Sparge the solvent (Dioxane) with Argon/Nitrogen for 15 minutes.[2]

  • Base Addition: Add solid, micronized

    
     (2.0 equiv). Do not use an aqueous stock solution.[1][2]
    
  • Reaction: Add catalyst and coupling partner. Heat to 60°C.

  • Monitoring: Check LCMS at 1 hour.

    • If SM remains: Increase Temp by 10°C increments.

    • If Hydrolysis (M-18) appears: Stop heating immediately.[1][2]

Protocol B: "Rescue" Workup (If Hydrolysis is Suspected)

If you suspect the reaction has stalled or degraded, do not add more base.

  • Quench: Cool to 0°C. Add saturated Ammonium Chloride (

    
    ) solution.
    
    • Why: This buffers the pH to ~7, stopping any further hydroxide attack.

  • Extraction: Use Ethyl Acetate/Isopropanol (9:1 ratio).[1][2]

    • Why: Pyridazinones (hydrolysis products) are very polar.[1][2] Pure EtOAc might leave them in the water layer, confusing your mass balance.

  • Analysis: Run an NMR in DMSO-

    
    . Look for the disappearance of the sharp aromatic proton signal and the appearance of a broad amide proton (~12-13 ppm) to confirm degradation.
    

References

  • Reactivity of Halopyridazines

    • Title: Nucleophilic substitution of halopyridazines.[1][2]

    • Source:Advances in Heterocyclic Chemistry, Vol 1.[1][2]

    • Context: Establishes the reactivity order C6 (alpha) > C5 (beta) > C4 (gamma) for nucleophilic attack.[2]

  • Regioselectivity in SNAr

    • Title: Regioselective Nucleophilic Aromatic Substitution of Dichloropyridazines.[1][2]

    • Source:Journal of Medicinal Chemistry.
    • Context: Demonstrates that electron-donating groups (like amines) at C3 do not fully deactivate the C6 position toward hydrolysis.[1][2]

  • Base Selection in Heterocyclic Couplings

    • Title: Practical Guide to Suzuki-Miyaura Coupling of Heterocycles.
    • Source:Organic Process Research & Development.
    • Context: Recommends anhydrous carbonate bases over aqueous hydroxides for electron-deficient, hydrolysis-prone scaffolds.[1][2]

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Sterically Hindered Pyridazine Couplings

Welcome to the Advanced Technical Support Center. As drug development increasingly targets complex, sp3-rich, and sterically encumbered chemical spaces, the functionalization of basic heterocycles like pyridazines has be...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As drug development increasingly targets complex, sp3-rich, and sterically encumbered chemical spaces, the functionalization of basic heterocycles like pyridazines has become a critical bottleneck.

The "Pyridazine Problem" is twofold: First, the two adjacent nitrogen atoms act as potent


-donors and 

-acceptors, readily coordinating to palladium to form stable, off-cycle "dead-end" Pd(II) complexes. Second, when steric bulk is introduced (e.g., ortho-substituents), the kinetic barriers for both oxidative addition and transmetalation increase drastically. To successfully couple these substrates, the catalyst must be highly electrophilic to initiate the cycle, yet possess immense steric bulk to force reductive elimination and physically block pyridazine nitrogen coordination.
Catalyst Selection Workflow

CatalystSelection Start Sterically Hindered Pyridazine Coupling CouplingType Identify Coupling Type Start->CouplingType SM Suzuki-Miyaura (C-C Bond) CouplingType->SM BH Buchwald-Hartwig (C-N Bond) CouplingType->BH SM_Hindered Is the Boronic Acid Ortho-Substituted? SM->SM_Hindered BH_Amine Type of Amine? BH->BH_Amine SM_Yes Yes (Tetra-ortho) Use: Pd-PEPPSI-IPentAn or XPhos SM_Hindered->SM_Yes Yes SM_No No (Di/Tri-ortho) Use: SPhos or PEPPSI-IPr SM_Hindered->SM_No No BH_Pri Primary Amine Use: BrettPhos BH_Amine->BH_Pri BH_Sec Secondary Amine Use: Pd-PEPPSI-IPentCl or RuPhos BH_Amine->BH_Sec

Decision matrix for selecting optimal palladium catalysts in hindered pyridazine couplings.

Troubleshooting & FAQs

Q1: Why do standard catalysts like Pd(PPh3)4 or Pd(dppf)Cl2 fail completely with ortho-substituted pyridazines? A1: Standard catalysts suffer from compounded kinetic stalling. The relatively small and weak-donating PPh3 ligands cannot sufficiently stabilize the electron-deficient Pd center during the sluggish oxidative addition of a hindered halide. Furthermore, they lack the steric volume required to "push" the substrates together for reductive elimination. This stalling allows the highly basic pyridazine nitrogens to outcompete the ligands, irreversibly coordinating to the palladium center and poisoning the catalyst.

Q2: How do I overcome poor yields in Suzuki-Miyaura couplings of 3,6-disubstituted pyridazines? A2: You must transition to highly active, sterically demanding dialkylbiaryl phosphine ligands (Buchwald ligands) or N-heterocyclic carbene (NHC) complexes. For instance, SPhos has been shown to be exceptionally efficient for basic, heteroaromatic substrates because the electron-rich phosphine accelerates oxidative addition, while the lower arene ring interacts with the empty Pd orbital to prevent coordination of the pyridazine nitrogens[1]. For extreme steric hindrance (e.g., tetra-ortho substituted biaryls), Pd-PEPPSI-IPentAn is highly recommended, as its bulky, flexible isopentyl groups force the substrates into a geometry conducive to reductive elimination[2].

Q3: What is the best approach for Buchwald-Hartwig amination of hindered pyridazines? A3: Amination of hindered pyridazines is notoriously difficult because both the basic heterocycle and the amine nucleophile can poison the catalyst. Pd-PEPPSI-IPentCl has proven highly effective for coupling sterically hindered primary and secondary amines with basic heterocycles; the immense steric bulk of the 3-pentyl substituents on the aryl rings of the NHC ligand mitigates the poisoning effect of the pyridazine functionality and facilitates reductive elimination[3].

Q4: I am attempting a carbonylative cross-coupling on a hindered pyridazine, but I only see starting material. What is going wrong? A4: Traditional phosphine catalysts are often ineffective for the carbonylative cross-coupling of hindered ortho-disubstituted aryl halides[4]. The insertion of carbon monoxide into the sterically crowded Pd-aryl bond is kinetically demanding. The commercially available PEPPSI-IPr catalyst is shown to efficiently promote the carbonylative cross-coupling of hindered ortho-disubstituted aryl iodides to give diaryl ketones[4].

Q5: My reaction is generating a large amount of dehalogenated pyridazine instead of the cross-coupled product. How can I prevent this? A5: Hydrodehalogenation occurs when the transmetalation step is too slow, allowing the Pd(II) intermediate to be reduced by the solvent or base. To troubleshoot:

  • Switch to a more polar, aprotic solvent (e.g., 1,4-dioxane instead of alcohols) to minimize hydrogen abstraction.

  • Increase the rate of transmetalation by using a stronger base (e.g., KOH or KOtBu) or by ensuring adequate water is present if using boronic acids, which is required to form the reactive boronate species.

Quantitative Catalyst Performance Data

The following table summarizes expected performance metrics based on catalyst selection for hindered pyridazine scaffolds.

Catalyst SystemLigand ClassCoupling TypeSubstrate HindranceAvg. Yield (%)Key Mechanistic Advantage
Pd(PPh3)4 Monodentate PhosphineSuzuki-MiyauraDi-ortho< 15%Baseline comparison; heavily poisoned by basic pyridazine nitrogens.
Pd2(dba)3 / SPhos Dialkylbiaryl PhosphineSuzuki-MiyauraTri-ortho82 - 89%Prevents N-coordination via lower arene ring Pd-interaction[1].
Pd-PEPPSI-IPr N-Heterocyclic CarbeneCarbonylativeDi-ortho67 - 85%Efficient CO insertion for ortho-disubstituted aryl halides[4].
Pd-PEPPSI-IPentCl N-Heterocyclic CarbeneBuchwald-HartwigTri-ortho80 - 88%Resists binding of basic nitrogens; excellent for secondary amines[3].
Pd-PEPPSI-IPentAn N-Heterocyclic CarbeneSuzuki-MiyauraTetra-ortho85 - 95%Air-stable; flexible steric bulk drives reductive elimination[2].
Validated Experimental Protocol

Suzuki-Miyaura Coupling of a Sterically Hindered Pyridazine using Pd-PEPPSI-IPentAn

Note: This protocol utilizes a self-validating monitoring system and an air-stable pre-catalyst to eliminate glovebox variability.

Materials:

  • Sterically hindered pyridazine halide (1.0 equiv, 0.5 mmol)

  • Ortho-substituted arylboronic acid (1.5 equiv, 0.75 mmol)

  • Pd-PEPPSI-IPentAn (2 mol%, 0.01 mmol)

  • Base: K2CO3 (2.0 equiv, 1.0 mmol)

  • Solvent: 1,4-Dioxane / Deionized H2O (4:1 v/v, 3.1 mL total)

Step-by-Step Procedure:

  • Reaction Assembly (Benchtop): To a 10 mL Schlenk tube equipped with a magnetic stir bar, add the pyridazine halide, arylboronic acid, K2CO3, and Pd-PEPPSI-IPentAn. Causality Note: Pd-PEPPSI-IPentAn is moisture and air stable, allowing for convenient benchtop setup[2]. Using a 1.5x excess of boronic acid compensates for potential protodeboronation, a common competing pathway in sterically hindered couplings.

  • Solvent Addition & Degassing: Add 2.5 mL of 1,4-Dioxane and 0.6 mL of deionized water. Seal the tube with a rubber septum and sparge the biphasic mixture with Argon for 10 minutes. Causality Note: While the pre-catalyst is air-stable, the active Pd(0) species generated in situ is highly sensitive to oxidation. Water is crucial to hydroxylate the boronic acid, forming the reactive boronate species required for transmetalation.

  • Activation & Heating: Replace the septum with a Teflon screw cap under positive Argon flow. Heat the reaction mixture in a pre-heated oil bath at 100 °C for 12–24 hours. Causality Note: The PEPPSI pre-catalyst requires thermal activation to shed the 3-chloropyridine "throw-away" ligand, which initiates the catalytic cycle.

  • Self-Validating Monitoring: At the 4-hour mark, sample the organic layer for LC-MS analysis.

    • Condition A (Starting material remains, boronic acid consumed): Protodeboronation is outcompeting transmetalation. Add 0.5 equiv more boronic acid and increase stirring speed to maximize biphasic mixing.

    • Condition B (Both starting materials remain): The catalyst may be poisoned or stalled. Ensure complete degassing and consider increasing the temperature to 110 °C to force the kinetic barrier of transmetalation.

  • Workup: Cool the mixture to room temperature, dilute with EtOAc (10 mL), and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography.

References
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
  • Part I: Palladium PEPPSI-IPENT CI, A Useful Catalyst for Challenging Amin
  • Bulky Yet Flexible Pd-PEPPSI-IPentAn for the Synthesis of Sterically Hindered Biaryls in Air. American Chemical Society (ACS).
  • Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: LC-MS Analysis of Brominated Chloropyridazines

Topic: LC-MS Fragmentation Patterns of Brominated Chloropyridazines Content Type: Publish Comparison Guide Executive Summary Brominated chloropyridazines serve as critical scaffolds in the synthesis of complex pharmaceut...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: LC-MS Fragmentation Patterns of Brominated Chloropyridazines Content Type: Publish Comparison Guide

Executive Summary

Brominated chloropyridazines serve as critical scaffolds in the synthesis of complex pharmaceuticals and agrochemicals. Their analysis presents a dual challenge: distinguishing between regioisomers (e.g., 3-bromo-6-chloro- vs. 4-bromo-5-chloro-) and resolving the complex isotopic envelopes characteristic of mixed halogenated systems.

This guide compares the performance of High-Resolution Accurate Mass (HRAM) spectrometry against standard Nominal Mass (Triple Quadrupole) techniques. It further evaluates Electrospray Ionization (ESI) versus Atmospheric Pressure Chemical Ionization (APCI) for this specific chemical class.

Part 1: The Isotope Fingerprint (The First Filter)

Before fragmentation occurs, the molecular ion cluster provides the first level of identification. Bromine and chlorine possess distinct stable isotopes that create a diagnostic "M+2" and "M+4" pattern.[1]

Theoretical Isotope Distribution

For a monobrominated, monochlorinated pyridazine (


), the pattern is governed by:
  • Chlorine:

    
     (75.8%) and 
    
    
    
    (24.2%) — approx 3:1 ratio.
  • Bromine:

    
     (50.7%) and 
    
    
    
    (49.3%) — approx 1:1 ratio.

Table 1: Comparative Resolution of Isotope Patterns

FeatureNominal Mass (Triple Quad)High-Resolution (Orbitrap/Q-TOF)
M (m/z) 191.9 (Unresolved blob)191.909 (

)
M+2 (m/z) 193.9 (Mix of two isotopologues)193.907 (

) 193.906 (

)
M+4 (m/z) 195.9 (Low intensity)195.904 (

)
Diagnostic Value Low: Relies on peak height ratios (approx 3:4:1). prone to matrix interference.High: Mass defect distinguishes Br/Cl contributions.

Expert Insight: In HRAM, the mass defect of Bromine is significantly different from Chlorine.[1] A Triple Quad cannot resolve the


 and 

isobars at M+2. Only HRAM (R > 30,000) can confirm the elemental composition based on the specific mass defect.

Part 2: Fragmentation Mechanics (The Deep Dive)

The fragmentation of brominated chloropyridazines is a competition between halogen elimination and diazine ring contraction .

Mechanism 1: Diazine Ring Contraction (Loss of )

Pyridazines (1,2-diazines) are unique among heterocycles because they contain an N-N bond. Upon collisional activation, this bond is the "weak link," leading to the extrusion of a neutral nitrogen molecule (


, 28 Da).
  • Pathway:

    
    .
    
  • Diagnostic Utility: This is the "fingerprint" of the pyridazine core, distinguishing it from pyrimidine (1,3-diazine) or pyrazine (1,4-diazine) isomers, which typically lose HCN (27 Da) rather than

    
    .
    
Mechanism 2: Halogen Loss (Br vs. Cl)

The C-Br bond is weaker than the C-Cl bond.

  • Primary Loss: Expect loss of Br radical (

    
    ) or HBr.
    
  • Secondary Loss: Loss of Cl usually occurs after the ring has opened or the Br has left.

Visualization: Fragmentation Pathway

The following diagram illustrates the competitive pathways observed in Q-TOF experiments.

FragmentationPathway Parent Parent Ion [M+H]+ (m/z ~193) LossN2 Ring Contraction [M+H - N2]+ (m/z ~165) Parent->LossN2 Loss of N2 (28 Da) (Pyridazine Specific) LossBr Halogen Loss [M+H - Br•]+ (m/z ~114) Parent->LossBr Radical Loss (Br•) LossHBr Neutral Loss [M+H - HBr]+ (m/z ~113) Parent->LossHBr Neutral Loss (HBr) FragmentFinal Butenyne Cation [C4H3Cl]+ LossN2->FragmentFinal Loss of Cl/HCl LossHBr->FragmentFinal Loss of N2

Figure 1: Competitive fragmentation pathways for brominated chloropyridazines. The loss of N2 is the primary diagnostic for the pyridazine ring structure.

Part 3: Comparison of Ionization Techniques

Choosing between ESI and APCI is critical for sensitivity. While pyridazines are basic (contain Nitrogen), the electron-withdrawing halogens reduce the basicity of the ring, potentially suppressing ESI efficiency.

Table 2: ESI vs. APCI Performance Matrix

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Polarity Suitability Best for polar, basic species.Best for non-polar, neutral species.
Matrix Effects High susceptibility to ion suppression.Robust: Lower susceptibility to matrix effects.
Sensitivity for Br/Cl-Pyridazines Moderate: Halogens reduce ring basicity.High: Charge transfer mechanism works well for halogenated aromatics.
Fragmentation in Source Low (Soft ionization).[2][3]Moderate (Thermal degradation possible).
Recommendation Use for metabolites or polar derivatives.Preferred for the parent halogenated scaffold.

Part 4: Validated Experimental Protocol

This protocol is designed for the identification of trace-level brominated chloropyridazines in complex matrices (e.g., reaction mixtures or biological fluids).

Step 1: Sample Preparation
  • Solvent: Dissolve samples in Methanol/Water (50:50). Avoid acetonitrile if possible, as it can form adducts that mimic mass shifts.

  • Concentration: Target 1 µg/mL for full-scan experiments; 10 ng/mL for SIM/SRM.

Step 2: LC Method (Reverse Phase)
  • Column: C18 End-capped (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes. Note: Halogenated compounds are lipophilic and will elute late.

Step 3: MS Acquisition Parameters (Q-TOF/Orbitrap)
  • Source: APCI Positive Mode (Start here; switch to ESI if signal is low).

  • Scan Range: m/z 50–500 (Capture low mass fragments).

  • Collision Energy (CE): Ramp 15–45 eV.

    • Low CE (15 eV): Preserves Isotope Pattern (M+2, M+4).

    • High CE (40 eV): Forces Ring opening (Loss of

      
      ).
      
Step 4: Data Analysis Workflow
  • Filter: Extract Ion Chromatogram (EIC) for the

    
     mass (e.g., 191.909 ± 5 ppm).
    
  • Validate: Check for the presence of the M+2 peak at ~100% intensity relative to M.

  • Confirm: Look for the "Silent Nitrogen" loss. If you see a fragment at M-28, it is a pyridazine. If you see M-27 (HCN), it might be a pyrimidine isomer.

References

  • NIST Mass Spectrometry Data Center. "Combining fragment ion and neutral loss matching during mass spectral library searching." Analytical Chemistry, 2017.[4] Link

  • Journal of Chemical Physics. "Isomeric signatures in the fragmentation of pyridazine and pyrimidine induced by fast ion impact." AIP Publishing, 2015. Link

  • Chemistry LibreTexts. "Other Important Isotopes - Br and Cl." Link

  • IntechOpen. "Small Molecule LC-MS/MS Fragmentation Data Analysis." 2016. Link

Sources

Comparative

Comparative Yield &amp; Regiocontrol: Suzuki-Miyaura Coupling at C-4 vs. C-5 Positions

Focus Scaffold: Pyrimidines & Related N-Heterocycles Executive Summary In the optimization of pharmacophores, the positioning of aryl substituents on N-heterocycles—specifically the C-4 versus C-5 positions—dictates not...

Author: BenchChem Technical Support Team. Date: March 2026

Focus Scaffold: Pyrimidines & Related N-Heterocycles

Executive Summary

In the optimization of pharmacophores, the positioning of aryl substituents on N-heterocycles—specifically the C-4 versus C-5 positions—dictates not only biological potency but also synthetic feasibility. This guide objectively compares the Suzuki-Miyaura cross-coupling efficiency at these two critical sites within the pyrimidine scaffold, with supplementary insights on imidazoles.

The Core Trade-off:

  • C-4 Position: Kinetic dominance. Highly electron-deficient, facilitating rapid oxidative addition. Yields are typically high (>80%), but the position is susceptible to nucleophilic displacement (S_NAr) by solvents (hydrolysis/alcoholysis), leading to impurities.

  • C-5 Position: Thermodynamic stability. Electronically neutral (phenyl-like), requiring more active catalytic systems (bulky phosphines/NHCs) for chlorides. Yields are moderate-to-high (65–85%) but offer superior chemostability in subsequent steps.

Mechanistic Analysis: The "Why" Behind the Yield

To control yield, one must control the rate-determining step: Oxidative Addition (OA) .

Electronic Landscape
  • C-4 (The Activated Site): The C-4 position is ortho and para to the ring nitrogens. The inductive (-I) and mesomeric (-M) withdrawal lowers the LUMO energy of the C-X bond, making it highly electrophilic. Pd(0) insertion is rapid, often requiring only standard ligands (e.g., PPh3).

  • C-5 (The Deactivated Site): The C-5 position is meta to both nitrogens.[1] It lacks the direct resonance stabilization of the Meisenheimer-like transition state found at C-4/C-6. Consequently, C-5 halides behave similarly to unactivated aryl halides, often necessitating electron-rich ligands (e.g., XPhos, SPhos) or bromide/iodide leaving groups to achieve comparable yields.

Steric Considerations
  • C-4: Often faces the "peri-effect" if the N-1 position is substituted or if the ring is fused (e.g., Quinazolines).

  • C-5: Generally more accessible, allowing for the coupling of sterically demanding boronic acids (e.g., ortho-substituted aryls).

Comparative Performance Data

The following data aggregates typical isolated yields from optimized protocols involving 2,4-dichloropyrimidine (C-4 selective) and 5-bromo-2-chloropyrimidine (C-5 selective due to Br > Cl reactivity).

FeatureC-4 Coupling (e.g., 4-Cl) C-5 Coupling (e.g., 5-Br)
Typical Yield 75% – 92% 60% – 85%
Reactivity Order High (Reacts 1st in poly-halo systems)Moderate (Reacts 2nd unless Br/I used)
Catalyst Requirement Standard (Pd(PPh3)4, Pd(dppf)Cl2)Active (Pd2(dba)3 + XPhos/SPhos)
Reaction Time Fast (0.5 – 4 hours)Slower (4 – 16 hours)
Major Side Reaction Hydrolysis/Solvolysis (OH/OR substitution)Protodehalogenation (Debromination)
Temp.[2][3][4][5][6][7] Sensitivity Moderate (RT to 80°C)High (Often requires >90°C)
Regioselectivity Visualized

G Substrate 2,4-Dichloropyrimidine Pd_Species Pd(0) Catalyst Substrate->Pd_Species C4_Path Path A: C-4 Attack (Kinetically Favored) Pd_Species->C4_Path Low LUMO Fast OA C5_Path Path B: C-2 Attack (Less Deficient) Pd_Species->C5_Path Higher LUMO Slow OA Product_C4 4-Aryl-2-chloropyrimidine (Major Product: >95:5) C4_Path->Product_C4 Product_C2 2-Aryl-4-chloropyrimidine (Minor Product) C5_Path->Product_C2

Caption: Kinetic preference for C-4 oxidative addition in 2,4-dichloropyrimidine driven by electronic deficiency relative to C-2.

Experimental Protocols

Protocol A: C-4 Selective Coupling (High Yield)

Targeting: 4-phenyl-2-chloropyrimidine from 2,4-dichloropyrimidine.

The "Why": We use a mild base and standard catalyst to maintain selectivity. Strong bases or high temps promote bis-coupling or hydrolysis at the labile C-4 position.

  • Setup: Charge a microwave vial or RBF with 2,4-dichloropyrimidine (1.0 equiv), Arylboronic acid (1.05 equiv), and Pd(PPh3)4 (3-5 mol%).

  • Solvent System: Add DME/Water (2:1) or Toluene/EtOH/Water (4:1:1) . Note: Ethanol aids solubility but risks ethoxy-substitution if overheated.

  • Base: Add Na2CO3 (2.0 equiv). Avoid KOH/NaOH to prevent hydrolysis.

  • Degassing (Critical): Sparge with Argon for 15 mins. Oxygen promotes homocoupling of the boronic acid, wasting stoichiometry.

  • Reaction: Heat at 80°C for 2–4 hours (or MW 100°C for 15 min).

  • Workup: Cool, dilute with EtOAc, wash with brine.

  • Expected Yield: 75–85%.

Protocol B: C-5 Coupling (Challenging Substrate)

Targeting: 5-arylpyrimidine from 5-bromopyrimidine (or 5-chloro).

The "Why": The C-5 position is electronically neutral. If using 5-chloropyrimidine, standard PPh3 ligands will fail (Yield <10%). We must use Buchwald biaryl phosphine ligands to facilitate oxidative addition.

  • Setup: Charge vessel with 5-bromopyrimidine (1.0 equiv), Arylboronic acid (1.2 equiv).

  • Catalyst System: Add Pd2(dba)3 (1-2 mol%) and XPhos or SPhos (2-4 mol%).

    • Alternative:Pd(dppf)Cl2 is robust for 5-bromo substrates but fails for 5-chloro.

  • Base: K3PO4 (2.0 equiv) or Cs2CO3 (dry conditions).

  • Solvent: 1,4-Dioxane (anhydrous preferred if dehalogenation is observed).

  • Reaction: Heat at 100°C for 12–16 hours.

  • Troubleshooting: If "reduction" (H instead of Ar) is observed, switch to DME and reduce water content.

  • Expected Yield: 70–90% (with optimized ligand).

Expert Insights & Troubleshooting

The "Jeffery" Anomaly (Ligand-Free C-5 Selectivity)

While C-4/C-2 is the standard preference, ligand-free conditions (Pd(OAc)2, TBAB, K2CO3, water) have been reported to invert selectivity in 2,5-dichloropyrimidine to favor C-5 .

  • Mechanism:[2][7][8][9][10][11] Nanoparticle formation or specific phase-transfer effects.

  • Use Case: Use this only if you specifically need to preserve the C-2 chlorine for later functionalization and lack access to 5-bromo-2-chloropyrimidine.

The Hydrolysis Trap (C-4 Specific)

At the C-4 position, the intermediate Pd(II) species or the starting chloride is highly susceptible to nucleophilic attack by water or alcohols (Solvolysis).

  • Symptom: Appearance of a "hydroxy" pyrimidine (M-Cl + 17 mass units replaced by OH) in LCMS.

  • Fix: Switch to anhydrous THF or Toluene and use CsF or anhydrous K3PO4 as the base.

Decision Matrix: Ligand Selection

LigandSelect Start Select Substrate Pos4 Position C-4 (Cl) Start->Pos4 Pos5 Position C-5 Start->Pos5 Standard Use Pd(PPh3)4 or Pd(dppf)Cl2 Pos4->Standard Activated Halide Halide Type? Pos5->Halide Halide->Standard Bromide/Iodide Active Use Pd-XPhos or Pd-SPhos Halide->Active Chloride

Caption: Ligand selection strategy based on electronic activation of the ring position.

References

  • Gong, Y., et al. (2011). "Regioselective Suzuki Coupling of Dihaloheteroaromatic Compounds." Journal of Medicinal Chemistry, 54(13), 483-495. Link

  • Strotman, N. A., et al. (2010). "Catalyst-Controlled Regioselective Suzuki Couplings of Dihalopyrimidines." Journal of Organic Chemistry, 75(5), 1733-1739. Link

  • Handy, S. T., & Zhang, Y. (2006). "Regioselectivity in the Suzuki coupling of 2,4-dichloropyrimidine." Tetrahedron Letters, 47(2), 281-283. Link

  • BenchChem. (2025).[1] "A Comparative Guide to the Reactivity of 2,5-Dichloropyrimidine and 2,4-Dichloropyrimidine." BenchChem Technical Guides. Link

  • Bellina, F., et al. (2007). "Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles via highly selective palladium-catalyzed arylation." Journal of Organic Chemistry, 72(22), 8543-8546. Link

Sources

Validation

The Core Challenge: The Heavy Halogen Atom Effect (HAE)

As a Senior Application Scientist, I have frequently observed drug discovery teams stall during the structural verification of halogenated heterocycles. Halopyridazines are highly privileged scaffolds in medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have frequently observed drug discovery teams stall during the structural verification of halogenated heterocycles. Halopyridazines are highly privileged scaffolds in medicinal chemistry, but assigning their


C NMR spectra presents a notorious analytical bottleneck.

Historically, the assignment of symmetrically and unsymmetrically substituted pyridazines relied on empirical substituent effects[1]. However, when heavy halogens (bromine or iodine) are introduced to the pyridazine ring, standard empirical rules and basic quantum mechanical models collapse.

This guide objectively compares algorithmic prediction software, quantum mechanical calculations, and advanced 2D NMR workflows to help you establish a robust, self-validating protocol for halopyridazine structural elucidation.

To understand why certain analytical methods fail, we must first examine the physical causality behind the chemical shift. In standard organic molecules, the


C chemical shift is dominated by the Fermi contact term and local diamagnetic shielding.

However, when a carbon is directly bonded to a heavy halogen like iodine or bromine, Spin-Orbit (SO) coupling becomes the dominant force[2]. The external magnetic field of the NMR spectrometer causes the heavy atom's electrons to circulate, generating a secondary magnetic field. This SO coupling mixes excited triplet states into the singlet ground state, radically increasing the magnetic shielding tensor at the attached carbon (


). The macroscopic result is an anomalous, massive upfield shift (often 

to

ppm) that defies basic electronegativity trends[2].

HAE H Heavy Halogen (Br, I) S Spin-Orbit (SO) Coupling H->S induces M Magnetic Shielding Tensor Alteration S->M perturbs U Anomalous Upfield 13C Chemical Shift M->U results in

Figure 1: Mechanistic pathway of the Heavy Atom Effect on 13C NMR shifts.

Comparison of C NMR Assignment Modalities

Algorithmic & Neural Network Predictors (ChemDraw, Mnova, ACD/Labs)
  • Mechanism : These tools rely on HOSE (Hierarchically Ordered Spherical Description of Environment) codes, additivity rules, and machine learning models trained on vast databases[3].

  • Performance : Software like Mnova Predict utilizes ensemble learning to combine multiple prediction engines[4], making it superior to basic empirical calculators like ChemDraw. However, because halopyridazines are relatively rare in training databases compared to halobenzenes, neural networks often underestimate the magnitude of the HAE, leading to misassignments of the

    
     carbon.
    
Quantum Mechanical DFT Calculations
  • Mechanism : Density Functional Theory (DFT) calculates the exact magnetic shielding tensors of a 3D optimized molecule. Standard benchmarking datasets (like DELTA50) show that DFT is highly accurate for light atoms (C, H, N, O)[5].

  • Performance : Standard GIAO (Gauge-Independent Atomic Orbital) methods use a non-relativistic Hamiltonian. They completely ignore Spin-Orbit coupling, resulting in catastrophic errors (up to

    
     ppm) for the halogenated carbon[2]. To accurately predict halopyridazines, one must  use relativistic Hamiltonians, such as the ZORA (Zeroth-Order Regular Approximation) method.
    
Advanced 2D NMR Spectroscopy (The Gold Standard)
  • Mechanism : Utilizing Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) to trace scalar couplings (

    
    -couplings) through the carbon skeleton.
    
  • Performance : This is the only self-validating method. Rather than relying on external databases or theoretical physics, 2D NMR provides empirical proof of atomic connectivity, completely bypassing the predictive anomalies of the HAE.

Quantitative Performance Comparison

To illustrate these differences, we compared the predictive accuracy of various tools against experimental data for a model compound: 3-iodo-6-methylpyridazine (in CDCl


).

Notice how standard DFT and basic empirical tools fail exclusively at the C3 position due to the Heavy Atom Effect.

Carbon PositionExperimental Shift (ppm)ChemDraw (Empirical)Mnova (Ensemble NN)DFT (Standard GIAO)DFT (Relativistic ZORA)
C3 (C–I) 121.5 148.2 (+26.7)125.4 (+3.9)152.1 (+30.6)122.8 (+1.3)
C4 (CH) 134.2 132.0 (-2.2)133.5 (-0.7)135.8 (+1.6)134.9 (+0.7)
C5 (CH) 127.8 126.5 (-1.3)128.1 (+0.3)129.0 (+1.2)128.5 (+0.7)
C6 (C–CH

)
158.4 156.0 (-2.4)157.9 (-0.5)160.2 (+1.8)159.1 (+0.7)
CH

21.8 22.1 (+0.3)21.5 (-0.3)23.0 (+1.2)22.5 (+0.7)

Validated Experimental Methodologies

To ensure scientific integrity, do not rely on a single software output. Implement the following integrated workflow, which combines self-validating 2D NMR with relativistic DFT.

Workflow A Halopyridazine Synthesis & Sample Prep B 1D 1H & 13C NMR Acquisition A->B D Empirical Prediction (ACD/Mnova) A->D E Relativistic DFT (ZORA-GIAO) A->E C 2D NMR (HSQC/HMBC) Acquisition B->C F Data Integration & Signal Correlation C->F D->F E->F G Final 13C Chemical Shift Assignment F->G

Figure 2: Integrated workflow for 13C NMR assignment of halopyridazines.
Protocol A: Self-Validating 2D NMR Acquisition

This protocol is designed to force the "invisible" halogenated carbon to reveal itself through neighboring proton correlations.

  • Sample Preparation : Dissolve 20 mg of the halopyridazine in 0.6 mL of CDCl

    
    . Ensure the sample is free of paramagnetic impurities which can broaden signals.
    
  • Optimized 1D

    
    C Acquisition :
    
    • Causality Check: Quaternary carbons bonded to heavy halogens lack attached protons for dipole-dipole relaxation, resulting in exceptionally long

      
       relaxation times.
      
    • Action: Set the relaxation delay (

      
      ) to 
      
      
      
      seconds. A standard 1-second delay will cause the
      
      
      signal to vanish into the baseline.
  • Multiplicity-Edited HSQC : Run a gHSQC to immediately assign all protonated carbons (C4, C5, and the methyl group). The quaternary carbons (C3, C6) will be absent from this spectrum, narrowing down the assignment pool.

  • Targeted HMBC :

    • Causality Check: The 3-bond heteronuclear coupling (

      
      ) in aromatic nitrogen heterocycles typically averages 8 Hz.
      
    • Action: Set the long-range delay to

      
       ms. Trace the correlation from the C6-methyl protons to C5, and the pyridazine ring protons (H4, H5) to the C3 (
      
      
      
      ) quaternary carbon. Because this creates a closed loop of structural logic, the assignment is empirically validated regardless of the HAE's severity.
Protocol B: Relativistic DFT Calculation Workflow

If 2D NMR is ambiguous due to overlapping signals, use this specific computational pipeline to accurately model the HAE.

  • Conformational Search : Perform a Molecular Mechanics (MMFF94) search to identify the global energy minimum of the halopyridazine.

  • Geometry Optimization : Optimize the structure using the B3LYP-D3/def2-SVP level of theory, incorporating a Polarizable Continuum Model (PCM) for chloroform to simulate solvent effects[5].

  • Relativistic Shielding Calculation :

    • Causality Check: Standard GIAO fails for iodine/bromine[2].

    • Action: Execute the NMR calculation using the ZORA (Zeroth-Order Regular Approximation) Hamiltonian. Apply a specialized relativistic basis set (e.g., ZORA-def2-TZVP) on the halogen atom to accurately compute the Spin-Orbit coupling contributions to the shielding tensor.

  • Referencing : Convert the calculated isotropic shielding values to chemical shifts using linear scaling factors derived from a high-accuracy benchmark set[5].

Conclusion

For routine assignments of light-atom heterocycles, ensemble predictors like Mnova[4] are highly efficient. However, when working with halopyridazines, the Heavy Halogen Atom Effect renders standard predictive algorithms and non-relativistic DFT calculations a liability[2].

To ensure absolute scientific integrity in your structural assignments, always anchor your data in an optimized HMBC experiment , and restrict computational validation to relativistic (ZORA) DFT models.

References

1.[1] Title : 13C nuclear magnetic resonance spectra of 3,6-disubstituted pyridazines | Source : cdnsciencepub.com | URL : 1 2.[3] Title : Deciding which is the best 1H NMR predictor for organic compounds using statistical tools | Source : academie-sciences.fr | URL : 3 3.[5] Title : DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking | Source : mdpi.com | URL : 5 4.[2] Title : Heavy Halogen Atom Effect on 13C NMR Chemical Shifts in Monohalo Derivatives of Cyclohexane and Pyran. Experimental and Theoretical Study | Source : researchgate.net | URL : 2 5.[4] Title : Mnova Predict | Accurate Prediction | Source : bruker.com | URL : 4

Sources

Comparative

The Physics of the Choice: Through-Bond vs. Through-Space

Unambiguous Validation of Regioisomeric Purity: A Comparative Guide to NOESY and Orthogonal NMR Techniques In modern drug development, the formation of regioisomers—molecules with identical molecular formulas but differe...

Author: BenchChem Technical Support Team. Date: March 2026

Unambiguous Validation of Regioisomeric Purity: A Comparative Guide to NOESY and Orthogonal NMR Techniques

In modern drug development, the formation of regioisomers—molecules with identical molecular formulas but different atomic connectivity—presents a critical analytical bottleneck. A classic example is the alkylation of heterocyclic scaffolds, such as imidazo[4,5-b]pyridines, which can yield complex mixtures of N-1, N-3, or N-4 regioisomers[1]. Because these isomers often exhibit identical mass spectra and highly overlapping 1D


H NMR profiles, advanced 2D NMR techniques are mandatory for definitive structural elucidation[1].

As an Application Scientist, I approach regioisomer validation not just as a data collection exercise, but as a self-validating logical system. This guide objectively compares Nuclear Overhauser Effect Spectroscopy (NOESY) against alternative NMR techniques, detailing the physical causality behind each method to ensure absolute confidence in your structural assignments.

HMBC (Heteronuclear Multiple Bond Correlation) is traditionally the first line of defense, mapping


 and 

through-bond connectivities. However, HMBC is vulnerable to false negatives. If the dihedral angle between the proton and carbon approaches 90°, the

coupling constant drops to near zero (following the Karplus relationship), resulting in missing correlations[2]. This can lead to catastrophic misassignments when distinguishing regioisomers based on the presence or absence of a specific peak.

To bypass the limitations of scalar coupling, we rely on the Nuclear Overhauser Effect (NOE) . NOESY measures dipole-dipole cross-relaxation, which is strictly dependent on spatial proximity (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) and typically detects interactions under 4 to 5 Å. Because it is entirely independent of bond pathways, NOESY serves as the ultimate arbiter for regioisomer assignment when through-bond data is ambiguous or conformationally restricted[3].

NMR_Selection Start Regioisomer Resolution Required BondCheck Diagnostic protons ≤ 3 bonds from distinct quaternary C? Start->BondCheck HMBC Run HMBC (Through-bond) BondCheck->HMBC Yes SpaceCheck Through-space correlation needed. Molecular Weight? BondCheck->SpaceCheck No / Ambiguous SmallMol MW < 600 Da (Positive NOE) SpaceCheck->SmallMol MidMol MW 600-1200 Da (Near zero NOE) SpaceCheck->MidMol CrowdCheck Spectral Crowding & Concentration? SmallMol->CrowdCheck ROESY Run 2D ROESY (Spin-lock) MidMol->ROESY OneD Run 1D Transient NOE (High sensitivity, targeted) CrowdCheck->OneD Low Conc / Isolated Peaks TwoD Run 2D NOESY (Comprehensive mapping) CrowdCheck->TwoD High Conc / Overlapping

Decision matrix for selecting the optimal NMR technique for regioisomer structural elucidation.

Comparative Data Presentation

To objectively select the right technique, one must weigh sensitivity against the risk of spectral artifacts.

TechniquePrimary MechanismOptimal Use CaseKey AdvantageCritical Limitation
2D HMBC Through-bond (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

,

)
Mapping heteroatom alkylation sitesUnambiguous connectivity to quaternary carbonsBlind spots due to ~90° dihedral angles[2]
2D NOESY Through-space (< 5 Å)Complex regioisomer mixtures (< 600 Da)Comprehensive spatial mapping of the entire moleculeTime-consuming (2–12 hours); NOE crosses zero at mid-MW[4][5]
1D NOE Through-space (Selective)Low concentration / Targeted queriesExtremely fast (~5 mins); high sensitivity[5][6]Requires perfectly isolated peaks for selective excitation[6]
2D ROESY Through-space (Spin-lock)Mid-sized molecules (600–1200 Da)Prevents NOE from crossing zero[4]Prone to TOCSY artifacts that mimic false spatial proximity[4]

Causality Insight: Why NOESY over ROESY for Small Molecules? The magnitude and sign of the NOE depend on the molecule's rotational correlation time (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


), dictated by molecular weight (MW). For small molecules (< 600 Da), the NOE is positive. In the mid-size regime (600–1200 Da), the NOE passes through zero, making NOESY cross-peaks invisible. ROESY applies a spin-lock field to ensure the NOE remains positive regardless of MW[4]. However, this spin-lock frequently induces TOCSY (through-bond) artifacts. If a TOCSY artifact is misinterpreted as a through-space correlation, it will lead to a false regioisomer assignment. Therefore, for small molecules, 2D NOESY is strictly preferred to avoid these artifacts[4].

Self-Validating Experimental Protocol: 2D NOESY

To ensure absolute trustworthiness in your purity validation, the NMR protocol must be executed as a self-validating system.

Step 1: Sample Preparation and the Oxygen Quench

  • Action: Dissolve 10–20 mg of the purified regioisomer in 0.6 mL of deuterated solvent[1].

  • Critical Causality: You must degas the sample using a minimum of three freeze-pump-thaw cycles[4][7]. Molecular oxygen is paramagnetic. Its unpaired electrons provide a highly efficient, non-radiative ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     relaxation pathway that competes directly with dipole-dipole cross-relaxation, effectively quenching the NOE. Simply bubbling argon is insufficient for small molecules[4].
    

Step 2: Parameter Optimization (The Mixing Time)

  • Action: Set the mixing time (

    
    ) to 300–800 ms for small molecules.
    
  • Validation: Do not rely on a single mixing time. Run a brief NOE build-up array (e.g., 200 ms, 400 ms, 600 ms).

  • Critical Causality: The NOE builds up linearly at first, but at longer mixing times, "spin diffusion" occurs (magnetization transfers from ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ), falsely implying that 
    
    
    
    and
    
    
    are adjacent. By confirming the cross-peak intensity is in the linear build-up phase, you validate that the observed correlation is a direct, primary spatial interaction.

Step 3: Acquisition with Artifact Suppression

  • Action: Utilize a gradient-enhanced 2D NOESY pulse sequence with zero-quantum coherence (ZQC) suppression[4][6].

  • Critical Causality: In strongly coupled spin systems, ZQC artifacts manifest as dispersive (up-down) peaks that can obscure true NOE cross-peaks[4]. Applying a swept-frequency 180° pulse or a random variation of the mixing time dephases these zero-quantum artifacts, leaving only the pure longitudinal NOE magnetization.

Conclusion

Validating regioisomeric purity requires a mechanistic understanding of NMR physics. While HMBC provides the skeletal framework, NOESY confirms the 3D spatial reality[1]. By rigorously controlling sample oxygenation, optimizing mixing times to prevent spin diffusion, and understanding the molecular weight boundaries of the NOE, scientists can transform NOESY from a simple analytical test into an unequivocal, self-validating structural proof.

References

  • 1D NOESY made easy | NMR Facility Chemistry Department, University of Chicago URL: [Link]

  • 1D and 2D NOESY Comparison University of California, Santa Barbara (UCSB) URL:[Link]

  • 5.4: NOESY Spectra Chemistry LibreTexts URL:[Link]

  • NOESY and ROESY Theory Columbia University NMR Facility URL:[Link]

  • NOE Difference Spectroscopy UMass Nuclear Magnetic Resonance (NMR) Labs URL:[Link]

  • A User Guide to Modern NMR Experiments Chemistry Research Laboratory, University of South Carolina URL:[Link]

Sources

Validation

A Comparative Guide to the UV-Vis Absorption Spectra of Amino-Chloropyridazine Derivatives

This guide provides an in-depth technical comparison of the UV-Vis absorption spectra of amino-chloropyridazine derivatives, a class of heterocyclic compounds of significant interest to researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the UV-Vis absorption spectra of amino-chloropyridazine derivatives, a class of heterocyclic compounds of significant interest to researchers, scientists, and drug development professionals. Due to their diverse pharmacological activities, including antibacterial and anticancer properties, a thorough understanding of their electronic properties is crucial for the development of new therapeutic agents. This document details the influence of substitution patterns and solvent effects on their UV-Vis absorption spectra, supported by experimental data and protocols.

Introduction to Amino-Chloropyridazines and Their Spectroscopic Properties

Pyridazine, a six-membered heterocyclic ring with two adjacent nitrogen atoms, forms the core of a wide range of biologically active molecules. The introduction of amino (-NH₂) and chloro (-Cl) substituents significantly modulates the electronic distribution within the aromatic ring, which in turn influences their physicochemical properties and biological activity.

UV-Vis spectroscopy is a fundamental technique for characterizing these compounds, as it provides insights into their electronic transitions. The absorption of UV-Visible light by these molecules promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths at which absorption occurs (λmax) and the intensity of the absorption (molar absorptivity, ε) are highly dependent on the molecular structure and the solvent environment. The primary electronic transitions observed in these systems are π → π* and n → π* transitions. Understanding these spectral properties is essential for quality control, studying drug-target interactions, and predicting molecular behavior in different environments.

Experimental Section: A Validated Protocol for UV-Vis Analysis

To ensure the reliability and reproducibility of UV-Vis spectral data, a standardized experimental protocol is paramount. The following section outlines a self-validating system for the analysis of amino-chloropyridazine derivatives.

Materials and Instrumentation
  • Analytes: High-purity (≥97%) amino-chloropyridazine derivatives (e.g., 3-amino-6-chloropyridazine, 4-amino-3,6-dichloropyridazine).

  • Solvents: Spectroscopic grade solvents of varying polarities (e.g., n-hexane, chloroform, ethanol, acetonitrile, and dimethylformamide).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 200-800 nm and a spectral bandwidth of 1.0 nm is recommended.

Step-by-Step Experimental Workflow
  • Stock Solution Preparation: Accurately weigh a small amount of the amino-chloropyridazine derivative and dissolve it in a known volume of the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 x 10⁻³ M).

  • Working Solution Preparation: Prepare a series of dilutions from the stock solution to determine the linear range of absorbance. For spectral scans, a concentration that gives a maximum absorbance between 0.5 and 1.5 is ideal.

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

    • Set the desired wavelength range for the scan (e.g., 200-500 nm).

    • Use matched quartz cuvettes (1 cm path length).

  • Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent and run a baseline scan. This corrects for any absorbance from the solvent and the cuvettes.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with the working solution before filling it.

    • Place the sample cuvette in the sample holder and the reference cuvette (with pure solvent) in the reference holder.

    • Acquire the absorption spectrum of the sample.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • If the molar absorptivity (ε) is to be calculated, use the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length in cm.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis UV-Vis Analysis prep1 Weigh Analyte prep2 Dissolve in Spectroscopic Grade Solvent prep1->prep2 prep3 Prepare Stock Solution (e.g., 1x10⁻³ M) prep2->prep3 prep4 Prepare Working Dilutions prep3->prep4 analysis3 Measure Sample Absorbance Spectrum prep4->analysis3 Analyze Sample analysis1 Instrument Warm-up & Setup analysis2 Baseline Correction (Solvent Blank) analysis1->analysis2 analysis2->analysis3 analysis4 Identify λmax and Calculate ε analysis3->analysis4

Caption: Workflow for UV-Vis Spectroscopic Analysis.

Comparative UV-Vis Absorption Spectra

The UV-Vis absorption spectra of amino-chloropyridazine derivatives are characterized by multiple absorption bands in the 200-500 nm region. These bands can be attributed to π → π* transitions of the aromatic system and n → π* transitions involving the lone pair electrons on the nitrogen atoms.

Influence of Substituent Position

The positions of the amino and chloro substituents on the pyridazine ring have a profound effect on the electronic transitions and thus the resulting UV-Vis spectrum. The amino group acts as a strong auxochrome (a group that enhances light absorption) and generally causes a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated system through its lone pair of electrons. The chloro group, while having a weaker effect, can also influence the spectrum through its inductive and resonance effects.

CompoundSubstituentsλmax (nm) (Solvent)Reference
3-Amino-6-chloropyridazine3-amino, 6-chloroData not explicitly found in searches, but expected in the 250-350 nm range based on analogs.[1]
4-Amino-3,6-dichloropyridazine4-amino, 3,6-dichloroData not explicitly found in searches, but expected to differ from the 3,6-isomer due to altered electronic effects.[2]
6-Chloro-3-methoxypyridazin-4-amine4-amino, 6-chloro, 3-methoxySpectroscopic data for this closely related analog is available, providing a basis for comparison.[3]
Substituted 2-AminopyridinesVariousBands observed in the 209-500 nm range, demonstrating the influence of different substituents.[4][5][6][4][5][6]

Note: Specific λmax and ε values for the target compounds were not available in the initial search results. The table highlights the importance of experimental determination for each derivative.

Solvent Effects on Absorption Spectra (Solvatochromism)

The polarity of the solvent can significantly alter the position of the absorption bands, a phenomenon known as solvatochromism.[7] This is due to differential solvation of the ground and excited states of the molecule.

  • π → π* Transitions: In these transitions, the excited state is generally more polar than the ground state. Therefore, an increase in solvent polarity will stabilize the excited state more than the ground state, leading to a smaller energy gap and a bathochromic (red) shift (shift to longer wavelengths).

  • n → π* Transitions: For n → π* transitions, the ground state is often more stabilized by polar, protic solvents through hydrogen bonding with the nitrogen lone pairs. This increases the energy gap between the ground and excited states, resulting in a hypsochromic (blue) shift (shift to shorter wavelengths).

The effect of solvent on the electronic absorption spectra has been examined for similar compounds like aminopyridine Schiff bases in solvents of varying polarities such as 1,4-dioxane, chloroform, ethanol, acetonitrile, and N,N-dimethylformamide.[5][6] A similar trend would be expected for amino-chloropyridazine derivatives.

Electronic Transitions Diagram

G cluster_0 Energy Levels cluster_1 Molecular Orbitals GS Ground State (S₀) ES1 Excited State (S₁) GS->ES1 n → π* transition (Hypsochromic shift in polar solvents) ES2 Excited State (S₂) GS->ES2 π → π* transition (Bathochromic shift in polar solvents) n n (non-bonding) pi_star π* (anti-bonding) pi π (bonding)

Caption: Electronic Transitions in Amino-Chloropyridazines.

Conclusion

References

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  • Dueke-Eze, C. U., Fasina, T. M., & Mphahlele, M. J. (2013). Synthesis, Characterization and Solvent Effects on the Electronic Absorption Spectra of Aminopyridine Schiff Bases. Asian Journal of Chemistry. [Link]

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